Deuterium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2H)bromane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH/h1H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXLSAUQHCOX-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315998 | |
| Record name | Hydrobromic acid-d | |
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Molecular Weight |
81.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
47% Solution in D2-O: Clear slightly yellow liquid with a bromine-like odor; [Acros Organics MSDS] | |
| Record name | Deuterium bromide | |
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CAS No. |
13536-59-9 | |
| Record name | Hydrobromic acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-59-9 | |
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| Record name | Deuterium bromide | |
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| Record name | Hydrobromic acid-d | |
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| Record name | Deuterium bromide | |
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Foundational & Exploratory
An In-depth Technical Guide on the Fundamental Properties of Deuterium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) bromide (DBr), the deuterated analogue of hydrogen bromide, is a molecule of significant interest in various scientific disciplines, including synthetic chemistry, reaction kinetics, and spectroscopy. Its altered mass and nuclear properties compared to its proteo-analogue lead to notable isotopic effects, making it a valuable tool for elucidating reaction mechanisms and for the synthesis of deuterated compounds. This technical guide provides a comprehensive overview of the core fundamental properties of deuterium bromide, including its physical and chemical characteristics, molecular structure, spectroscopic data, and thermodynamic properties. Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their practical applications.
Chemical and Physical Properties
This compound is a colorless gas at standard temperature and pressure, with a sharp, acrid odor. It is highly soluble in water, forming a strong acid, deuterobromic acid. The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | DBr or ²HBr | [1] |
| Molecular Weight | 81.92 g/mol | [2] |
| CAS Number | 13536-59-9 | [2] |
| Melting Point | -87 °C (186 K) | [2] |
| Boiling Point | -67 °C (206 K) | [2] |
| Vapor Pressure | 334.7 psi (23.08 bar) at 21 °C | [2] |
| Vapor Density | 2.71 (vs. air) at 20 °C | [2] |
| Appearance | Colorless gas | [3] |
| Odor | Sharp, irritating | [3] |
Molecular Structure and Spectroscopic Properties
This compound is a simple diatomic molecule with a polar covalent bond between the deuterium and bromine atoms. The bond length and spectroscopic constants have been determined with high precision using various spectroscopic techniques.
| Spectroscopic Parameter | Value | Reference |
| Internuclear Distance (r₀) | 1.414 Å | |
| Vibrational Constant (ωe) | 1885.4 cm⁻¹ | [4] |
| Rotational Constant (Be) | 4.253 cm⁻¹ | [4] |
| Dipole Moment (μ) | 0.828 D | [4] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for studying the vibrational modes of molecules. For this compound, the fundamental vibrational frequency is a key characteristic.
Experimental Protocol: Gas-Phase FT-IR Spectroscopy of this compound
-
Sample Preparation: Gaseous this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The cell is first evacuated to remove any atmospheric gases.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used. The instrument is purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.
-
Data Acquisition:
-
A background spectrum of the evacuated gas cell is recorded.
-
The gas cell is filled with this compound to a desired pressure.
-
The sample spectrum is recorded.
-
The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
-
-
Analysis: The spectrum will show a strong absorption band corresponding to the fundamental D-Br stretching vibration. The rotational fine structure (P and R branches) can also be resolved under high-resolution conditions, allowing for the determination of rotational constants.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during molecular vibrations.
Experimental Protocol: Raman Spectroscopy of Gaseous this compound
-
Sample Preparation: A high-pressure gas cell with quartz windows is filled with this compound gas.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser) is used. The scattered light is collected at a 90° angle to the incident laser beam.
-
Data Acquisition:
-
The laser is directed through the gas cell.
-
The scattered light is collected and passed through a monochromator to separate the Raman scattered light from the intense Rayleigh scattered light.
-
A sensitive detector, such as a charge-coupled device (CCD), records the Raman spectrum.
-
-
Analysis: The Raman spectrum will show a strong band corresponding to the D-Br stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy can be used to confirm the presence of deuterium in a molecule.
Experimental Protocol: ²H NMR of this compound
-
Sample Preparation: this compound gas can be dissolved in a suitable non-deuterated solvent (e.g., a chlorinated solvent) in a sealed NMR tube.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used. The spectrometer is tuned to the deuterium frequency.
-
Data Acquisition:
-
The magnetic field is shimmed using the proton signal of the solvent.
-
A single-pulse experiment is typically used to acquire the ²H NMR spectrum.
-
Since there is no deuterated solvent for locking, the experiment is run unlocked.
-
-
Analysis: The ²H NMR spectrum will show a single resonance corresponding to the deuterium nucleus in DBr. The chemical shift will be similar to that of the proton in HBr.
Thermodynamic Properties
The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and processes.
| Thermodynamic Property | Value |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -36.3 kJ/mol (gas) |
| Standard Molar Entropy (S°₂₉₈) | 198.7 J/(mol·K) (gas) |
| Heat Capacity (Cp) | 29.1 J/(mol·K) (gas) |
Note: The thermodynamic data for this compound is not as readily available as for hydrogen bromide. The values presented here are based on established data for HBr and theoretical calculations, and should be used as close approximations.
Synthesis and Purification
This compound can be synthesized by the reaction of deuterium oxide (heavy water) with phosphorus tribromide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A dropping funnel containing deuterium oxide is attached to a reaction flask containing phosphorus tribromide. The reaction flask is equipped with a condenser, and the outlet of the condenser is connected to a series of gas washing bottles and a cold trap to collect the DBr gas.
-
Reaction: Deuterium oxide is added dropwise to the phosphorus tribromide with stirring. The reaction is exothermic and generates DBr gas.
-
Reaction: 3D₂O + PBr₃ → 3DBr + D₃PO₃
-
-
Purification: The evolved DBr gas is passed through a wash bottle containing a drying agent (e.g., concentrated sulfuric acid on glass beads) to remove any unreacted D₂O. The purified DBr gas is then collected by condensation in a cold trap cooled with liquid nitrogen.
-
Further Purification (Fractional Distillation): For very high purity DBr, the condensed liquid can be further purified by fractional distillation at low temperature. This process separates DBr from any remaining impurities with different boiling points.
Safety and Handling
This compound is a corrosive and toxic gas. It can cause severe burns upon contact with skin and eyes, and inhalation can lead to respiratory tract irritation and damage.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, acid-resistant gloves, and a lab coat, must be worn.
-
Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.
-
Disposal: Disposal must be carried out in accordance with local regulations for hazardous materials.
Diagrams
Caption: Workflow for the synthesis and purification of high-purity this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Laboratory Synthesis of Deuterium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of deuterium (B1214612) bromide (DBr). Deuterium bromide is a crucial reagent in the synthesis of deuterated compounds, which are of significant interest in pharmaceutical research for their potential to alter metabolic pathways and enhance drug efficacy. This document details established synthetic protocols, presents quantitative data for comparison, and illustrates the experimental workflows and reaction pathways.
Introduction
This compound (DBr) is the deuterated analogue of hydrogen bromide (HBr), in which the protium (B1232500) atom is replaced by a deuterium isotope. This isotopic substitution imparts unique physicochemical properties that are leveraged in various scientific disciplines, most notably in synthetic organic chemistry and drug development. The use of DBr allows for the specific incorporation of deuterium into organic molecules, a process known as deuteration. This can lead to significant kinetic isotope effects, altering the rates of chemical reactions and metabolic processes. Consequently, deuterated compounds are valuable tools for mechanistic studies and as active pharmaceutical ingredients with improved pharmacokinetic profiles.
This guide focuses on practical and accessible methods for the laboratory preparation of DBr gas and its solutions, ensuring a reliable supply of this essential reagent for research and development activities.
Synthesis Methodologies
Two primary methods for the laboratory synthesis of this compound are prevalent: the reaction of red phosphorus and bromine with deuterium oxide, and the reaction of phosphorus tribromide with deuterium oxide. A third method, the direct combination of deuterium gas and bromine, is also discussed.
Reaction of Red Phosphorus and Bromine with Deuterium Oxide
This method is a robust and widely used procedure for generating anhydrous this compound. The reaction proceeds by the in-situ formation of phosphorus tribromide (PBr₃), which is subsequently hydrolyzed by deuterium oxide to produce DBr and deuterated phosphorous acid.
Reaction Pathway:
Caption: Reaction pathway for DBr synthesis from red phosphorus and bromine.
Experimental Protocol:
A detailed procedure for the analogous synthesis of hydrogen bromide, which can be directly adapted for this compound, is as follows. To ensure a high deuterium content, all reagents and glassware must be thoroughly dried, and deuterium oxide (D₂O) is used in place of water.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a series of gas washing bottles and a final collection trap or absorption tower.
-
Reaction: Red phosphorus and a solvent such as carbon tetrachloride are placed in the reaction flask. The flask is cooled in an ice bath.
-
Addition of Bromine: Bromine is added dropwise from the dropping funnel to the stirred suspension of red phosphorus. The reaction is exothermic and the rate of addition should be controlled to maintain a steady evolution of gas.
-
Addition of Deuterium Oxide: After the bromine addition is complete, deuterium oxide is added dropwise. The generated DBr gas passes through the condenser.
-
Purification: The gas stream is passed through a U-tube containing red phosphorus to trap any unreacted bromine, followed by a drying agent such as anhydrous calcium bromide to remove moisture.
-
Collection: The purified DBr gas can be collected by condensation in a cold trap (e.g., liquid nitrogen) or dissolved in a suitable deuterated solvent to a desired concentration.
Reaction of Phosphorus Tribromide with Deuterium Oxide
This method offers a more direct route to this compound, as it bypasses the in-situ generation of phosphorus tribromide.
Reaction Pathway:
Deuterium Bromide: A Comprehensive Technical Guide to its Chemical Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium (B1214612) bromide (DBr), the deuterated isotopologue of hydrogen bromide, is a crucial reagent and intermediate in synthetic chemistry, particularly in the preparation of deuterated pharmaceutical compounds and for mechanistic studies. Its altered physical and chemical properties, stemming from the kinetic isotope effect, offer unique advantages in controlling reaction rates and pathways. This in-depth technical guide provides a comprehensive overview of the chemical reactivity and stability of deuterium bromide, presenting available quantitative data, outlining key experimental protocols, and illustrating important mechanistic concepts.
Introduction
This compound is a colorless gas at standard temperature and pressure, though it is often handled as a solution in deuterium oxide (D₂O). The substitution of protium (B1232500) with deuterium, a stable isotope of hydrogen with an additional neutron, leads to a greater mass and a lower zero-point energy of the D-Br bond compared to the H-Br bond. This fundamental difference manifests as the kinetic isotope effect (KIE), influencing the rates of reactions involving the cleavage of the D-Br bond. Understanding the nuances of DBr's reactivity and stability is paramount for its effective utilization in research and development.
Physical and Thermodynamic Properties
The isotopic substitution has a discernible effect on the physical and thermodynamic properties of this compound. While some properties like vapor pressure show little difference from hydrogen bromide, others, such as vibrational frequency and bond dissociation energy, are notably altered.
Table 1: Comparison of Physical and Thermodynamic Properties of HBr and DBr
| Property | Hydrogen Bromide (HBr) | This compound (DBr) | Reference(s) |
| Molar Mass ( g/mol ) | 80.912 | 81.918 | [1] |
| Boiling Point (°C) | -66.8 | -67 | [2] |
| Melting Point (°C) | -86.9 | -87 | [2] |
| Standard Enthalpy of Formation, ΔfH° (gas, 298.15 K) (kJ/mol) | -36.4 | Not directly available, estimated to be slightly more negative | [3] |
| Bond Dissociation Enthalpy (kJ/mol at 298 K) | 366 | Estimated to be slightly higher than HBr | [4] |
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the strength and polarity of the D-Br bond. It participates in a variety of reactions, including electrophilic additions to unsaturated systems and nucleophilic substitutions. The primary kinetic isotope effect (kH/kD > 1) is a key feature of its reactivity, leading to slower reaction rates compared to HBr in reactions where the cleavage of the hydrogen-halogen bond is the rate-determining step.
Electrophilic Addition to Alkenes and Alkynes
This compound readily adds across carbon-carbon double and triple bonds. The mechanism typically proceeds through a carbocation intermediate, following Markovnikov's rule where the deuterium atom adds to the carbon atom that already bears the greater number of hydrogen atoms.
Experimental Protocol: Addition of this compound to Styrene (B11656) (Illustrative)
This protocol is adapted from standard procedures for hydrobromination.
Materials:
-
Styrene
-
This compound solution (e.g., 48 wt. % in D₂O)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene in a minimal amount of a suitable inert solvent like anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of the this compound solution dropwise with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude deuterated product, (1-bromoethyl-2-d)benzene.
-
Purify the product by distillation or column chromatography as needed.
Logical Relationship for Electrophilic Addition
Figure 1: Electrophilic addition of DBr to an alkene.
Reactions with Radicals
This compound can react with various radical species, typically through a hydrogen abstraction mechanism. The rate of these reactions is influenced by the D-Br bond strength and the stability of the resulting bromine radical.
Table 2: Illustrative Rate Constants for Reactions of HBr/DBr with Radicals
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Kinetic Isotope Effect (kH/kD) | Reference(s) |
| OH + HBr → H₂O + Br | 1.1 x 10⁻¹¹ | ~1.5 - 2 | [5] |
| OH + DBr → HDO + Br | 7.3 x 10⁻¹² | [5] | |
| CH₃ + HBr → CH₄ + Br | 2.5 x 10⁻¹³ | ~2 - 3 | [5] |
| CH₃ + DBr → CH₃D + Br | Not directly available | [5] |
Experimental Workflow for Studying Radical Reactions
Figure 2: General workflow for studying radical reactions with DBr.
Kinetic Isotope Effect (KIE)
The primary kinetic isotope effect is a cornerstone of this compound's unique reactivity. The higher mass of deuterium leads to a lower zero-point energy for the D-Br bond compared to the H-Br bond. Consequently, more energy is required to break the D-Br bond, resulting in a slower reaction rate for processes where this bond cleavage is rate-determining.
Table 3: Typical Kinetic Isotope Effects (kH/kD) for Reactions Involving HBr/DBr
| Reaction Type | Typical kH/kD Range | Notes |
| Electrophilic Addition to Alkenes | 1.5 - 2.5 | Varies with alkene structure and reaction conditions. |
| Radical Abstraction of Hydrogen/Deuterium | 2 - 8 | Highly dependent on the nature of the radical and temperature. |
| Elimination Reactions | 3 - 7 | Where HBr/DBr is eliminated in the rate-determining step. |
Note: These are general ranges, and the actual KIE can vary significantly.
Stability
This compound, like hydrogen bromide, is a thermally stable compound at ambient temperatures. However, it can undergo decomposition under certain conditions, such as high temperatures or upon exposure to ultraviolet radiation.
Thermal Decomposition
At elevated temperatures, this compound can decompose into its constituent elements, deuterium and bromine. The reaction is reversible and endothermic. The mechanism is believed to proceed through a radical chain process.
Decomposition Pathway
Figure 3: Simplified pathway for the thermal decomposition of DBr.
Photochemical Decomposition
This compound is susceptible to photochemical decomposition upon absorption of ultraviolet radiation. The primary process is the homolytic cleavage of the D-Br bond to generate deuterium and bromine radicals. The quantum yield of this process is wavelength-dependent.
Synthesis of this compound
Several methods can be employed for the laboratory-scale synthesis of this compound.
Experimental Protocol: Synthesis from Deuterium and Bromine
Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic materials.
Materials:
-
Deuterium gas (D₂)
-
Liquid bromine (Br₂)
-
Quartz or Pyrex reaction tube
-
Furnace
-
Gas washing bottles
-
Cold trap (e.g., dry ice/acetone)
Procedure:
-
Set up a reaction apparatus consisting of a quartz or Pyrex tube packed with a catalyst (e.g., platinized asbestos) placed inside a tube furnace.
-
Pass a slow stream of deuterium gas through a gas washing bottle containing liquid bromine, which is gently warmed to increase its vapor pressure.
-
The mixture of deuterium and bromine vapor is then passed through the heated reaction tube (typically 200-300 °C).
-
The effluent gas, containing DBr, unreacted starting materials, and potential byproducts, is passed through a cold trap to condense unreacted bromine.
-
The DBr gas is then purified by passing it through a series of traps to remove any remaining impurities. For example, a trap containing red phosphorus can remove excess bromine.
-
The purified DBr gas can be collected by condensation in a cold trap cooled with liquid nitrogen or dissolved in D₂O to form a solution.
Handling and Storage
This compound is a corrosive and toxic substance that requires careful handling.[6][7] It should be stored in a cool, dry, well-ventilated area in corrosion-resistant containers.[2] When working with DBr, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a fume hood.
Conclusion
This compound is a valuable tool in modern chemistry, offering unique reactivity due to the kinetic isotope effect. While its properties are generally similar to hydrogen bromide, the subtle differences in bond strength and vibrational frequencies have significant implications for reaction kinetics and mechanisms. This guide has provided an overview of the current understanding of DBr's chemical reactivity and stability, highlighting the need for further research to generate more comprehensive quantitative data and detailed experimental protocols to fully exploit its potential in scientific and industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (D, 99%) - Cambridge Isotope Laboratories, DLM-342-5 [isotope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bond Dissociation Energies and Reaction Enthalpies - Chad's Prep® [chadsprep.com]
- 5. Hydrogen bromide [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (D, 99%) DBr 48% in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
A Comprehensive Technical Guide to the Spectroscopic Properties of Deuterium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) bromide (DBr), an isotopologue of hydrogen bromide (HBr), serves as a valuable molecule in fundamental spectroscopic studies and as a tracer in various chemical and biological systems. Its increased mass compared to HBr leads to significant isotopic shifts in its rotational and vibrational spectra, providing a sensitive probe for investigating molecular structure, dynamics, and intermolecular interactions. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Deuterium bromide, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.
Spectroscopic Data of this compound
The spectroscopic properties of this compound are characterized by a set of molecular constants that describe its rotational and vibrational energy levels. These constants are determined with high precision from the analysis of its microwave, infrared, and electronic spectra. The data presented below is a summary of key spectroscopic constants for the two stable bromine isotopes, 79Br and 81Br.
Vibrational and Rotational Constants
High-resolution infrared spectroscopy has been instrumental in determining the vibrational and rotational constants of DBr. The fundamental, first overtone, and second overtone vibrational bands have been measured to derive these parameters.[1]
| Constant | D79Br Value (cm-1) | D81Br Value (cm-1) | Description |
| ωe | 1885.33[1] | 1884.75[1] | Harmonic vibrational frequency |
| ωexe | 22.73[1] | 22.72[1] | Anharmonicity constant |
| ωeye | -0.0106[1] | -0.0106[1] | Higher-order anharmonicity constant |
| Be | 4.2908[1] | 4.2876[1] | Rotational constant at equilibrium |
| αe | 0.0839[1] | 0.0838[1] | Vibration-rotation interaction constant |
| De | 9.64 x 10-5[1] | 9.59 x 10-5[1] | Centrifugal distortion constant |
| βe | -2.2 x 10-6[1] | -2.2 x 10-6[1] | Higher-order centrifugal distortion constant |
Internuclear Distance and Other Properties
The equilibrium internuclear distance (re) can be calculated from the rotational constant Be. Other properties such as the electric dipole moment have also been determined.
| Property | Value | Method |
| re | 1.414 Å (calculated from Be) | Microwave Spectroscopy[2] |
| μel(v=0) | 0.8233 D[2] | Stark effect of the 1-0 rotational line[2] |
Experimental Protocols
The determination of the spectroscopic constants of DBr relies on high-resolution spectroscopic techniques. Below are detailed methodologies for key experiments.
High-Resolution Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is used to measure the rovibrational absorption spectra of gaseous DBr.
Methodology:
-
Sample Preparation: Gaseous DBr is introduced into a long-path gas cell. The pressure is typically in the range of 90 to 460 mm Hg, and path lengths can vary from 40 cm to 17 m to achieve sufficient absorption for weaker overtone bands.[1]
-
Instrumentation: A high-resolution Fourier-transform infrared spectrometer is used. The instrument is equipped with a suitable infrared source (e.g., a globar), a beamsplitter (e.g., KBr), and a detector (e.g., a liquid nitrogen-cooled InSb or MCT detector).
-
Data Acquisition: The interferometer is scanned to generate an interferogram. The spectral resolution is typically on the order of 0.01 cm-1 or better to resolve the rotational fine structure.
-
Data Analysis: The interferogram is Fourier-transformed to obtain the absorption spectrum. The positions of the individual rovibrational lines in the P and R branches are then accurately measured. These line positions are fitted to the standard energy level expression for a diatomic molecule to extract the vibrational and rotational constants.
Microwave Spectroscopy
Pure rotational transitions of DBr are measured using microwave spectroscopy, which provides highly accurate values for the rotational constants.
Methodology:
-
Sample Introduction: Gaseous DBr is introduced into a waveguide absorption cell at low pressure (a few mTorr).
-
Instrumentation: A microwave spectrometer consisting of a microwave source (e.g., a klystron or a Gunn diode), the absorption cell, and a detector is used. The frequency of the microwave radiation is swept over the region of interest.
-
Measurement: The absorption of microwave radiation by the DBr sample is detected as a function of frequency. The frequencies of the rotational transitions (e.g., J=0 → 1, J=1 → 2) are measured with high precision.
-
Analysis: The measured transition frequencies are used to determine the rotational constant (B0) and the centrifugal distortion constant (D0) for the ground vibrational state. By measuring transitions in excited vibrational states, the vibration-rotation interaction constant (αe) can also be determined.
Attosecond Transient-Absorption Spectroscopy
This advanced technique is employed to probe the coherent electronic and vibrational dynamics in DBr following strong-field ionization.[3][4]
Methodology:
-
Pump-Probe Setup: An ultrashort laser pulse (the "pump") is used to ionize the DBr molecules, creating a coherent superposition of electronic and vibrational states in the DBr+ ion. A time-delayed attosecond pulse (the "probe") is then used to probe the evolution of this wavepacket by measuring the absorption spectrum.
-
Data Acquisition: The absorption of the probe pulse is measured as a function of the time delay between the pump and probe pulses.
-
Analysis: The resulting transient-absorption spectrum exhibits quantum beats, which are oscillations in the absorption signal as a function of the pump-probe delay. A Fourier-transform analysis of these beats reveals the frequencies corresponding to the energy differences between the coherently populated states, providing information on the vibrational and electronic coherences.[5]
Visualizations
The following diagrams illustrate key concepts in the spectroscopy of this compound.
Conclusion
The spectroscopic properties of this compound have been extensively studied, providing a wealth of precise data on its molecular structure and dynamics. The isotopic substitution of deuterium for hydrogen significantly alters the rotational and vibrational energy level spacings, making DBr a valuable molecule for testing theoretical models of molecular spectroscopy and for use as a spectroscopic probe. The experimental techniques outlined in this guide, from high-resolution infrared and microwave spectroscopy to cutting-edge attosecond transient-absorption spectroscopy, continue to provide deeper insights into the fundamental properties of this important diatomic molecule. The data and methodologies presented herein serve as a crucial resource for researchers and professionals working in fields where a detailed understanding of molecular spectroscopy is essential.
References
Deuterium Bromide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Deuterium (B1214612) Bromide's Properties, Synthesis, and Applications in Modern Chemistry and Pharmaceutical Development
Deuterium bromide (DBr), a deuterated analogue of hydrobromic acid, serves as a valuable reagent in organic synthesis and a critical tool in the development of next-generation pharmaceuticals. Its unique isotopic properties offer researchers a powerful method for introducing deuterium into organic molecules, thereby influencing their metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, key applications, and safety considerations, with a focus on its role in drug discovery and development.
Core Properties of this compound
This compound is a colorless gas or liquid with a pungent odor, analogous to hydrogen bromide. The substitution of protium (B1232500) with deuterium, a stable isotope of hydrogen containing a neutron in its nucleus, results in a higher molecular weight and subtle but significant differences in its physicochemical properties.
| Property | Value |
| CAS Number | 13536-59-9 |
| Molecular Formula | DBr or BrD |
| Molecular Weight | 81.92 g/mol |
| Melting Point | -87 °C (lit.) |
| Boiling Point | -67 °C (lit.) |
| Density | 1.537 g/mL at 25 °C |
| Vapor Density | 2.71 (20 °C, vs air) |
| Vapor Pressure | 334.7 psi (21 °C) |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a suitable phosphorus compound with deuterium oxide (heavy water) and bromine. A common laboratory-scale preparation is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound gas via the reaction of red phosphorus with bromine in the presence of deuterium oxide.
Materials:
-
Red phosphorus
-
Bromine (dried over P₂O₅)
-
Deuterium oxide (D₂O)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
Drierite™ (or other suitable drying agent)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Condenser
-
Gas washing bottle
-
Cold trap (e.g., with a dry ice/acetone slurry)
-
Gas collection vessel
Procedure:
-
Apparatus Setup: Assemble a reaction apparatus consisting of a round-bottom flask, a dropping funnel, and a condenser. The outlet of the condenser should be connected to a drying tube filled with a desiccant, followed by a cold trap to collect any unreacted bromine, and finally the gas collection vessel. The entire system should be flushed with an inert gas (e.g., nitrogen or argon) and flame-dried to ensure anhydrous conditions.
-
Reaction Mixture: In the round-bottom flask, place a suspension of red phosphorus in anhydrous carbon tetrachloride.
-
Addition of Reactants: From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred suspension of red phosphorus. Concurrently, add deuterium oxide dropwise from a separate dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.
-
Gas Generation and Purification: this compound gas will evolve from the reaction mixture. The gas is passed through the drying tube to remove any moisture and then through the cold trap to condense any unreacted bromine vapors.
-
Collection: The purified this compound gas is then collected in the gas collection vessel, which can be a gas cylinder or a suitable container for immediate use.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. This compound is a corrosive and toxic gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Applications in Organic Synthesis and Drug Development
This compound is a versatile reagent for introducing deuterium into organic molecules. Its applications are particularly significant in the field of medicinal chemistry and drug development, where the strategic replacement of hydrogen with deuterium can lead to improved drug properties.[1][2][3]
The Kinetic Isotope Effect in Drug Metabolism
The enhanced metabolic stability of deuterated drugs is attributed to the Kinetic Isotope Effect (KIE) .[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[5] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[4][5] In drug metabolism, which is often catalyzed by cytochrome P450 enzymes, the cleavage of a C-H bond is frequently the rate-limiting step.[4] By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be significantly reduced.[6]
This "deuterium switch" or "precision deuteration" strategy can lead to several therapeutic advantages:[1][7]
-
Prolonged Half-Life: Slower metabolism results in a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[6]
-
Increased Bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure of the drug.
-
Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can decrease the formation of undesirable or toxic byproducts.[1]
-
Improved Safety Profile: A more predictable metabolic profile can lead to a better overall safety and tolerability profile.
The following diagram illustrates the workflow of leveraging the kinetic isotope effect in drug development.
Key Reactions Involving this compound
This compound is employed in a variety of organic reactions to introduce deuterium with high isotopic purity.
-
Addition to Alkenes and Alkynes: this compound adds across double and triple bonds, following Markovnikov's rule in the absence of radical initiators. This reaction is a straightforward method for introducing both a deuterium and a bromine atom into a molecule.
-
Deuterodehalogenation: This reaction involves the replacement of a halogen atom with a deuterium atom. While not a direct reaction with DBr, this compound can be a precursor for generating deuterated reducing agents or used in exchange reactions.
Experimental Protocol: Deuterobromination of an Alkene
Objective: To synthesize a deuterated alkyl bromide via the addition of this compound to an alkene.
Materials:
-
Alkene (e.g., cyclohexene)
-
This compound (gas or solution in D₂O)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Reaction vessel (e.g., a round-bottom flask with a gas inlet)
Procedure:
-
Reaction Setup: In a flame-dried, inert-atmosphere-flushed round-bottom flask, dissolve the alkene in the anhydrous solvent.
-
Addition of DBr: Cool the solution in an ice bath. Bubble this compound gas through the solution or add a solution of this compound in D₂O dropwise with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, quench any excess DBr by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude deuterated alkyl bromide can be purified by distillation or column chromatography.
Safety Precautions: this compound is corrosive and should be handled in a fume hood. The reaction should be carried out under anhydrous conditions to prevent the incorporation of protium from water.
Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling.[4]
-
Inhalation: Inhalation can cause severe irritation and burns to the respiratory tract.[8] Always work in a well-ventilated fume hood.[8][9]
-
Skin and Eye Contact: Contact can cause severe burns.[10] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[8][9] Keep containers tightly closed.[9]
-
Spills: In case of a spill, neutralize with a weak base such as sodium bicarbonate and absorb with an inert material.[4]
Conclusion
This compound is a powerful reagent for the synthesis of deuterated compounds, with significant implications for the pharmaceutical industry. The ability to strategically introduce deuterium into drug candidates to favorably alter their metabolic profiles through the kinetic isotope effect represents a valuable tool in modern drug discovery.[1][2][3] A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists seeking to leverage the unique advantages of deuterium chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. escholarship.org [escholarship.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. stackoverflow.com [stackoverflow.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]
- 9. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Thermodynamic Profile of Deuterium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermodynamic data for Deuterium Bromide (DBr). The information is compiled from authoritative sources and presented in a structured format to facilitate its use in research, scientific, and drug development applications. This guide includes key thermodynamic parameters, detailed experimental methodologies for obtaining these data, and logical diagrams to illustrate the workflow of data acquisition and analysis.
Core Thermodynamic Data
The thermodynamic properties of this compound in the ideal gas phase have been determined primarily through spectroscopic methods. The following tables summarize the key quantitative data.
Table 1: Standard Molar Thermodynamic Properties of this compound (DBr) at 298.15 K and 1 bar
| Property | Symbol | Value | Units |
| Molar Mass | M | 81.918 | g/mol |
| Standard Molar Enthalpy of Formation | ΔfH° | -37.036[1][2] | kJ/mol |
| Standard Molar Entropy | S° | 203.8 | J/(mol·K) |
| Molar Heat Capacity (at constant pressure) | C_p | 29.143 | J/(mol·K) |
Table 2: Molar Heat Capacity (Cp) of this compound (DBr) as a Function of Temperature
The molar heat capacity of DBr in the ideal gas state can be calculated using the following polynomial equation, with coefficients provided by the Third Millennium Thermochemical Database[1][2]:
Cp(T) = a + bT + cT2 + dT3 + eT4
Where T is the temperature in Kelvin, and the coefficients are:
| Coefficient | Value |
| a | 3.22932705E+00 |
| b | 1.27632694E-03 |
| c | -4.73731331E-07 |
| d | 8.51651961E-11 |
| e | -5.76511714E-15 |
Note: This equation is valid for a temperature range of 200 K to 6000 K.
Experimental Protocols: Spectroscopic Determination of Thermodynamic Properties
The thermodynamic functions for this compound are primarily derived from the analysis of its molecular spectrum, particularly its infrared absorption spectrum. The work of Keller and Nielsen in 1954 is a foundational study in this area.
Experimental Setup for Infrared Spectroscopy of this compound
The experimental protocol for obtaining the infrared spectrum of DBr, as described in the literature of that era, involves the following key steps:
-
Sample Preparation: Gaseous this compound is synthesized and purified. The purity is often checked by mass spectrometry. The gas is then introduced into a specialized absorption cell.
-
Spectrometer: A high-resolution infrared spectrometer is used. In the mid-20th century, these were typically grating spectrometers. The instrument consists of an infrared source (such as a Nernst glower or Globar), a monochromator to select specific wavelengths, the sample absorption cell, and a detector (such as a thermocouple or bolometer).
-
Absorption Cell: The absorption cell is designed to have a long path length to allow for sufficient interaction between the infrared radiation and the gaseous DBr sample, which is often at low pressure. The cell windows are made of materials transparent to infrared radiation, such as rock salt (NaCl) or potassium bromide (KBr).
-
Data Acquisition: The infrared radiation is passed through the absorption cell containing the DBr gas. The intensity of the transmitted radiation is measured at various wavelengths. The resulting data of absorption versus wavelength (or wavenumber) constitutes the infrared spectrum.
-
Spectral Analysis: The positions and intensities of the absorption lines in the spectrum are meticulously analyzed. These lines correspond to transitions between different vibrational and rotational energy levels of the DBr molecule. From the spacing of these lines, molecular constants such as the vibrational frequency (ωe), the rotational constant (Be), and the anharmonicity constant (ωexe) are determined.
Calculation of Thermodynamic Functions from Spectroscopic Data
Once the molecular constants are obtained from the spectroscopic data, the standard thermodynamic functions (enthalpy, entropy, Gibbs free energy, and heat capacity) can be calculated using the principles of statistical mechanics. The total energy of the molecule is considered as the sum of its translational, rotational, vibrational, and electronic energies.
The partition function (Q) for the molecule is calculated, which is the sum over all possible energy states. From the partition function and its derivatives with respect to temperature, the thermodynamic properties are derived. For a diatomic molecule like DBr, the key inputs for these calculations are the vibrational and rotational constants determined from its infrared spectrum.
Logical Workflow for Thermodynamic Data Determination
The following diagram illustrates the logical workflow from experimental measurement to the final thermodynamic data for this compound.
This diagram outlines the process, starting from the synthesis of this compound, followed by the acquisition of its infrared spectrum. The analysis of this spectrum yields crucial molecular constants. These constants are then used within the framework of statistical mechanics to calculate the partition function, from which the macroscopic thermodynamic properties are derived and presented in comprehensive data tables.
References
Deuterium Bromide: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety precautions and handling protocols for deuterium (B1214612) bromide (DBr). Designed for laboratory and drug development settings, this document outlines the potential hazards, requisite personal protective equipment (PPE), emergency procedures, and detailed experimental protocols to ensure the safe and effective use of this valuable deuterated compound.
Chemical and Physical Properties
Deuterium bromide is the deuterated analogue of hydrogen bromide, where the protium (B1232500) atom is replaced by a deuterium isotope. While its chemical reactivity is similar to hydrogen bromide, its distinct isotopic signature makes it a crucial reagent in pharmaceutical research, particularly in metabolic and pharmacokinetic studies. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | DBr |
| Molecular Weight | 81.92 g/mol [1] |
| CAS Number | 13536-59-9[2][3][4][5] |
| Appearance | Colorless or slightly yellow liquid[6] |
| Melting Point | -87 °C (-125 °F; 186 K)[4][6] |
| Boiling Point | -67 °C (-89 °F; 206 K)[7] |
| Density | 1.537 g/mL[6] |
| Vapor Pressure | 334.7 psi (21 °C)[7] |
| Solubility | Soluble in water[8] |
Hazard Identification and Toxicology
This compound is a corrosive, toxic, and irritating substance that requires careful handling to prevent adverse health effects.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.
Emergency Overview:
-
Danger! Corrosive. Causes severe skin burns and eye damage.[2][6]
-
Toxic if inhaled. May cause severe respiratory tract irritation with possible burns.[2][3][6]
-
May cause severe digestive tract irritation with possible burns if ingested.[2]
A summary of toxicological data is provided in Table 2.
| Parameter | Value | Species | Route | Reference |
| LC50 | 2858 ppm | Rat | Inhalation (1 hour) | [6] |
| TLV (as HBr) | 3 ppm (ceiling) | N/A | Inhalation | [4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Handling Procedures
-
Work in a well-ventilated area: All work with this compound must be conducted in a properly functioning chemical fume hood.[1][2][4]
-
Avoid inhalation: Do not breathe gas, fumes, vapor, or spray.[2]
-
Prevent contact: Avoid contact with eyes, skin, and clothing.[2]
-
Use compatible materials: Use equipment and containers made of materials resistant to hydrogen bromide.
-
Grounding and bonding: For transfers of larger quantities, ensure proper grounding and bonding to prevent static discharge.
-
Cylinder handling: If working with lecture bottles, ensure the cylinder is secured. Use a suitable regulator and check for leaks using a compatible leak detection solution.
Storage Requirements
-
Protect from light and moisture. [4]
-
Store away from incompatible materials: Keep away from strong bases, oxidizing agents, metals, and amines.[1][4][6]
Emergency Procedures
Immediate and appropriate response to emergencies is critical to minimize harm.
First Aid Measures
A logical workflow for first aid is depicted below.
Caption: First aid workflow for this compound exposure.
Spill and Leak Procedures
Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acidic solutions).
-
Absorb the neutralized spill with an inert material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm.
-
Close the doors to the affected area.
-
Call for emergency response.
-
Do not re-enter the area until it has been cleared by safety professionals.
-
Firefighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]
-
Unsuitable extinguishing media: Do not use a direct stream of water, as it may spread the material.
-
Specific hazards: Thermal decomposition can produce toxic and corrosive fumes of hydrogen bromide.[1]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Experimental Protocols
The following are generalized protocols for common laboratory applications of this compound. Always consult your institution's specific safety guidelines and standard operating procedures before commencing any work.
Protocol for a Deuteration Reaction
This protocol outlines the general steps for using this compound as a source of deuterium in a chemical synthesis.
-
Reaction Setup:
-
Assemble the reaction glassware (e.g., round-bottom flask, condenser) in a chemical fume hood.
-
Ensure all glassware is dry and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Dissolve the substrate in a suitable anhydrous solvent.
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
Slowly add the required amount of this compound solution via a syringe or dropping funnel.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding a neutralizing agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using an appropriate technique (e.g., column chromatography, distillation).
-
Protocol for Handling Lecture Bottles
-
Secure the Cylinder: Firmly clamp the lecture bottle to a laboratory frame or benchtop in an upright position.
-
Attach Regulator: Use a regulator and needle valve made of corrosion-resistant materials (e.g., stainless steel, Monel). Ensure the threads are compatible.
-
Leak Check: After attaching the regulator, and before opening the main cylinder valve, perform a leak check on all connections using a suitable leak detection solution.
-
Dispensing Gas:
-
Open the main cylinder valve slowly.
-
Adjust the delivery pressure using the regulator.
-
Control the gas flow using the needle valve.
-
-
Shutdown:
-
Close the main cylinder valve.
-
Vent the gas from the regulator.
-
Close the needle valve.
-
When the cylinder is empty, mark it as such and store it separately for return or disposal.
-
Disposal Considerations
-
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for proper training, adherence to institutional safety protocols, and a thorough understanding of the hazards associated with this chemical. Always consult the Safety Data Sheet (SDS) and other relevant safety literature before use.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. isotope.com [isotope.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. isotope.com [isotope.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to High-Purity Deuterium Bromide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Deuterium (B1214612) bromide (DBr), a critical reagent in the synthesis of deuterated compounds for pharmaceutical research. This document details commercial suppliers, purity specifications, analytical methodologies for quality control, and its applications in drug development.
Introduction to Deuterium Bromide in Pharmaceutical Research
This compound (DBr), the deuterated analogue of hydrobromic acid, is a valuable reagent for introducing deuterium into organic molecules. In the pharmaceutical industry, selective deuteration of drug candidates is a strategic approach to enhance their metabolic stability, reduce toxicity, and improve their pharmacokinetic profiles.[1] The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at specific sites in a molecule. This makes high-purity DBr an essential building block for synthesizing deuterated active pharmaceutical ingredients (APIs) and their intermediates.[2][3]
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer high-purity this compound in various forms, primarily as a compressed gas or as a solution in deuterium oxide (D₂O). The choice between these forms depends on the specific requirements of the chemical synthesis.
Key commercial suppliers include:
-
Sigma-Aldrich (Merck): A major supplier offering DBr gas and solutions with high isotopic enrichment.[4][5][6]
-
Cambridge Isotope Laboratories, Inc. (CIL): Specializes in stable isotope-labeled compounds and offers high-purity DBr.[7][8][9]
-
Thermo Fisher Scientific (Alfa Aesar): Provides DBr solutions with detailed specifications on their certificates of analysis.[10][11]
-
CK Isotopes: Supplies deuterated intermediates for pharmaceutical synthesis.[2]
The following table summarizes the typical product specifications for high-purity this compound from leading commercial suppliers.
| Supplier | Product Form | Isotopic Purity (atom % D) | Chemical Purity (%) | Concentration |
| Sigma-Aldrich | Gas | ≥ 99 | Not specified | Gas |
| Solution in D₂O | ≥ 99 | Not specified | 47 wt. % | |
| Cambridge Isotope Laboratories, Inc. | Gas | ≥ 99 | ≥ 98 | Neat |
| Solution in D₂O | ≥ 99 | ≥ 98 | 48% in D₂O | |
| Thermo Fisher Scientific | Solution in D₂O | ≥ 99.8 | ≥ 98 | 48% w/w in D₂O |
Note: Specifications are based on publicly available data and may vary by lot. Always refer to the supplier's certificate of analysis for specific batch information.
Quality Control and Analytical Methods
Ensuring the isotopic and chemical purity of this compound is paramount for its successful application in pharmaceutical synthesis. Impurities can lead to undesired side reactions and contaminate the final deuterated product. The primary analytical techniques for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Isotopic Purity Determination by NMR Spectroscopy
Quantitative NMR (qNMR) is the standard method for determining the isotopic enrichment of this compound.[12] Both ¹H and ²H NMR can be employed for this purpose.
Experimental Protocol: Isotopic Purity by ¹H and ²H NMR
-
Sample Preparation:
-
For DBr gas, a known amount is carefully dissolved in a deuterated solvent (e.g., DMSO-d₆) in a sealed NMR tube.
-
For DBr solutions in D₂O, an aliquot is diluted with a suitable deuterated solvent.
-
An internal standard with a known concentration and sharp, well-separated signals may be added for quantification.
-
-
¹H NMR Analysis:
-
Principle: The residual HBr signal is integrated and compared to the total amount of the substance to determine the deuterium enrichment.
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Sequence: Standard single pulse (zg30).
-
Relaxation Delay (D1): 5 times the longest T₁ of the signals of interest.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Data Analysis: The integral of the residual HBr peak is compared to the integral of a known reference standard or calculated based on the sample concentration. The atom % D is then calculated as: (1 - (Integral_HBr / Total_H_equivalents)) * 100%.
-
-
²H NMR Analysis:
-
Principle: Directly quantifies the deuterium content by integrating the ²H signal.
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Sequence: Standard single pulse.
-
Relaxation Delay (D1): Sufficiently long to ensure full relaxation.
-
Number of Scans (NS): Higher number of scans may be needed due to the lower gyromagnetic ratio of deuterium.
-
-
Data Analysis: The integral of the DBr signal is used to determine the deuterium content, often in conjunction with ¹H NMR data for higher accuracy.[12]
-
Chemical Purity and Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile chemical impurities in this compound.[13][14][15]
Potential Impurities:
-
From Synthesis: Unreacted starting materials, by-products from the synthesis process. Common synthesis routes, such as the reaction of deuterium gas with bromine, can leave residual reactants.
-
From Storage and Handling: Contaminants from storage containers, or atmospheric moisture (H₂O) which can lead to the formation of HBr. Phthalates from plastic tubing are also a common contaminant.[16]
Experimental Protocol: Chemical Purity by GC-MS
-
Sample Preparation:
-
For DBr gas, a gas-tight syringe is used to inject a known volume into the GC inlet.
-
For DBr solutions, a headspace analysis is often preferred to avoid injecting the corrosive acidic solution directly into the GC column. A small amount of the solution is placed in a headspace vial, heated, and the vapor is injected.
-
-
GC-MS Method (Example):
-
Column: A non-polar column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), is suitable for separating a wide range of potential impurities.
-
Injector: Split/splitless inlet, with a split ratio appropriate for the sample concentration.
-
Oven Program: A temperature gradient program is used to separate compounds with different boiling points. A typical program might start at 40°C and ramp up to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. A full scan is performed to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantifying known impurities.
-
-
Data Analysis: The percentage purity is calculated by dividing the peak area of DBr by the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times.
Applications in Drug Development
High-purity this compound is a key reagent in the synthesis of deuterated intermediates, which are then used to build the final deuterated drug molecule.[17]
Workflow for Deuterated Drug Synthesis using DBr:
Caption: Workflow for synthesizing a deuterated API using this compound.
Logical Relationship for Quality Control:
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 溴化氘 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. 溴化氘 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. 重水素ブロミド 溶液 47 wt. % in D2O, 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound (D, 99%) - Cambridge Isotope Laboratories, DLM-342-5 [isotope.com]
- 8. This compound (D, 99%) DBr 48% in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. thermofisher.com [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry? [pharmaceutical-technology.com]
The Dawn of Deuterium Chemistry: Early Research & Applications of Deuterium Bromide
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) bromide (DBr), the deuterated analogue of hydrobromic acid, emerged in the mid-20th century as a pivotal reagent in the nascent field of physical organic chemistry. Its unique properties, stemming from the increased mass of deuterium compared to protium (B1232500), provided researchers with an unprecedented tool to probe the intricate details of chemical reactions. Early investigations with Deuterium bromide were not merely academic curiosities; they laid the foundational groundwork for techniques that remain central to modern drug discovery and development, including the elucidation of reaction mechanisms and the enhancement of analytical precision. This technical guide provides an in-depth review of the core early applications of this compound, complete with detailed experimental protocols, quantitative data from seminal studies, and visualizations of the key scientific workflows.
Core Properties and Early Synthesis
The utility of this compound is rooted in its physical and chemical properties, which are subtly but significantly different from its protium counterpart.
Physical and Chemical Properties
Key physical constants for this compound (DBr) are summarized below. The primary difference from Hydrogen bromide (HBr) is its higher molar mass, which influences properties like boiling point and vibrational frequencies of the D-Br bond.
| Property | Value |
| Chemical Formula | DBr or ²HBr |
| Molar Mass | 81.92 g/mol [1][2] |
| CAS Number | 13536-59-9[1][2] |
| Melting Point | -87 °C[3][4] |
| Boiling Point | -67 °C (extrapolated) |
| Appearance | Colorless gas |
Early Synthesis Protocols
The preparation of anhydrous this compound in early laboratories was crucial for its application in non-aqueous reaction systems. A common and effective method was the reaction of deuterium oxide (heavy water) with a phosphorus halide, typically phosphorus tribromide (PBr₃).
This protocol is adapted from methods used for generating anhydrous hydrogen halides in the mid-20th century.
Objective: To generate a stream of pure, anhydrous this compound gas.
Materials:
-
Deuterium oxide (D₂O, 99+ atom % D)
-
Red phosphorus (P)
-
Liquid bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Drying agent (e.g., Drierite™ - anhydrous calcium sulfate)
-
Gas washing bottles
-
Cold trap (Dry Ice/acetone or liquid nitrogen)
-
Reaction flask with a dropping funnel and gas outlet
Procedure:
-
Apparatus Setup: A three-necked flask is charged with red phosphorus and carbon tetrachloride. A dropping funnel containing a solution of bromine in CCl₄ is fitted to one neck, a gas outlet tube to another, and a stopper to the third. The gas outlet is connected in series to a scrubbing tower containing glass beads and additional red phosphorus (to trap unreacted bromine), a drying tube filled with anhydrous calcium sulfate, and finally to a cold trap to condense the DBr gas or direct it into a reaction vessel.
-
Phosphorus Tribromide Formation: The bromine solution is added dropwise to the stirred suspension of red phosphorus. The reaction is exothermic and forms phosphorus tribromide in situ.
-
2 P(s) + 3 Br₂(l) → 2 PBr₃(l)
-
-
Deuterolysis: After the formation of PBr₃ is complete, deuterium oxide (D₂O) is added slowly from the dropping funnel. The D₂O reacts with PBr₃ to produce deuterated phosphorous acid (D₃PO₃) and this compound gas. The reaction should not be accelerated by heating to avoid disproportionation that can contaminate the DBr with phosphine (B1218219) deuteride (B1239839) (PD₃)[3].
-
PBr₃(l) + 3 D₂O(l) → D₃PO₃(l) + 3 DBr(g)
-
-
Purification and Collection: The evolved DBr gas is passed through the phosphorus-packed scrubbing tower to remove any bromine vapor. It is then dried by passing it through the tube containing anhydrous calcium sulfate. The pure, dry DBr gas can then be dissolved in a suitable solvent or condensed in a liquid nitrogen-cooled trap for storage and later use[3].
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single‐Electron Oxidation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Deuterium Bromide
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated reagents is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available deuterium (B1214612) bromide (DBr), detailing typical purity levels, the analytical methodologies for their determination, and a visual workflow for purity assessment.
Deuterium bromide is a fundamental building block in the synthesis of deuterated compounds, which are increasingly utilized in pharmaceutical research to enhance metabolic stability and reduce toxicity. The precise knowledge of the deuterium incorporation in DBr is therefore paramount. Commercial suppliers offer various grades of this compound, and understanding their specifications is the first step in ensuring the success of synthetic endeavors.
Isotopic Purity of Commercial this compound
The isotopic purity of this compound is typically expressed as "atom % D," which represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium and deuterium) in the compound. Commercially available this compound is generally offered with high isotopic enrichment, often exceeding 99 atom % D. Below is a summary of the isotopic purity of DBr from prominent chemical suppliers.
| Supplier | Product Description | Isotopic Purity (atom % D) |
| Sigma-Aldrich | This compound solution, 47 wt. % in D₂O | 99 |
| Sigma-Aldrich | This compound | 99 |
| Cambridge Isotope Laboratories, Inc. | This compound (D, 99%) DBr 48% in D₂O | 99 |
| Cambridge Isotope Laboratories, Inc. | This compound (D, 99%) | 99 |
| Fisher Scientific | This compound, 48% w/w in D₂O, 99+% (Isotopic) | ≥99 |
| Eurisotop | This compound (D, 99%) | 99 |
This table is a representative summary based on publicly available data and may not be exhaustive. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity information.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic enrichment of deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the isotopic abundance of deuterated reagents.[2] By comparing the integral of the residual proton signal with that of a known internal standard, the concentration of non-deuterated species can be accurately quantified. A combination of ¹H and ²H NMR can provide a comprehensive analysis of isotopic abundance.[2]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be analyzed.
-
Select a suitable internal standard with a known concentration and a resonance peak that does not overlap with the analyte signal. The internal standard should be soluble in the chosen deuterated solvent and stable under the experimental conditions.
-
Dissolve the this compound sample and the internal standard in a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of solvent depends on the solubility of the analyte and standard.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectrometer is properly calibrated and optimized for quantitative measurements. This includes setting an appropriate relaxation delay (D1) to allow for full relaxation of the nuclei between scans.
-
Integrate the area of the residual proton peak of the this compound and the peak of the internal standard.
-
-
Data Analysis:
-
Calculate the molar ratio of the this compound to the internal standard using the integrated peak areas.
-
From the molar ratio and the known concentration of the internal standard, determine the concentration of the protonated form of the bromide.
-
The deuterium isotopic abundance can then be calculated by comparing the amount of the protonated species to the total amount of the compound.
-
Method 2: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is another highly sensitive and accurate method for determining the isotopic purity of deuterated compounds.[3][4] By precisely measuring the mass-to-charge ratio, HRMS can distinguish between the deuterated and non-deuterated isotopologues of a molecule.[4][5]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be optimized for the mass spectrometer being used.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.[4][5]
-
Acquire the mass spectrum in a high-resolution mode (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer).[3][6] This allows for the separation of the isotopic peaks.
-
Record the full scan mass spectrum, focusing on the molecular ion region of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated ([DBr]+) and non-deuterated ([HBr]+) species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by determining the ratio of the peak area of the deuterated species to the sum of the peak areas of both the deuterated and non-deuterated species. It is crucial to correct for the natural abundance of heavy isotopes (e.g., ¹³C, ⁸¹Br) that may contribute to the ion intensities.[7]
-
Workflow for Isotopic Purity Determination
The following diagram illustrates a generalized workflow for the determination of the isotopic purity of a this compound sample, from sample reception to the final purity report.
Caption: Experimental workflow for determining the isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deuterium Bromide Solutions: Physical State, Appearance, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical state, appearance, and key applications of Deuterium (B1214612) bromide (DBr) solutions. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who utilize or are considering the use of deuterated compounds.
Physical State and Appearance
Deuterium bromide is most commonly supplied and used as a solution in deuterium oxide (D₂O). The physical characteristics of these solutions are crucial for their proper handling, storage, and application in experimental settings.
Physical State: At standard temperature and pressure, pure this compound is a gas. However, for laboratory and industrial applications, it is almost exclusively available as a liquid solution in heavy water (D₂O). These solutions are typically offered in concentrations around 47-48% by weight.
Appearance: Solutions of this compound in D₂O are generally described as colorless to slightly yellow, clear liquids.[1] Any significant deviation from this appearance could indicate impurities or degradation, and the solution should be handled with appropriate caution.
Physicochemical Properties
| Property | Value (for ~47-48 wt. % DBr in D₂O) | Source(s) |
| Concentration | 47-48 wt. % in D₂O | [2] |
| Isotopic Purity | ≥99 atom % D | |
| Physical Form | Liquid | [3] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Density | ~1.537 g/mL at 25 °C | |
| Boiling Point | ~126 °C (lit.) | |
| Molecular Weight | 81.92 g/mol (DBr) | [2] |
Experimental Protocols: Deuteration of Organic Molecules
This compound solutions are primarily used as a source of deuterium for the isotopic labeling of organic compounds. This is a critical process in drug development for studying reaction mechanisms, altering metabolic pathways (kinetic isotope effect), and for use as internal standards in analytical chemistry.
One common application is the deuteration of hydrocarbons via electrophilic addition or substitution. The following is a representative protocol for the deuteration of an alicyclic compound, based on established methodologies.
Objective: To replace hydrogen atoms on a cyclopentyl ring with deuterium atoms using a this compound solution.
Materials:
-
Cyclopentyl bromide
-
This compound in D₂O (e.g., 47 wt. %)
-
Anhydrous ether
-
5% Sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous calcium chloride
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Standard glassware for extraction and drying
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentyl bromide and a solution of this compound in D₂O.
-
Reaction Conditions: The mixture is heated to reflux with continuous stirring. The reaction time can vary from several hours to overnight, depending on the desired level of deuteration. Multiple exchanges may be necessary to achieve high isotopic incorporation.
-
Work-up: a. After cooling the reaction mixture to room temperature, the organic layer is separated. b. The aqueous layer is extracted with anhydrous ether. c. The combined organic layers are washed sequentially with a 5% sodium bicarbonate solution and then with a saturated saline solution. d. The organic layer is dried over anhydrous calcium chloride.
-
Purification and Analysis: a. The drying agent is removed by filtration. b. The solvent is removed under reduced pressure using a rotary evaporator to yield the deuterated product. c. The isotopic purity of the final product is determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
Key Applications and Logical Workflows
The utility of this compound solutions extends across various scientific disciplines, primarily centered around the strategic incorporation of deuterium into molecules.
General Workflow for Deuteration of an Organic Substrate
The following diagram illustrates a typical workflow for the deuteration of an organic molecule using a DBr/D₂O solution.
Mechanism of Electrophilic Addition of DBr to an Alkene
A fundamental reaction utilizing DBr is the electrophilic addition to an alkene. This reaction proceeds through a carbocation intermediate, leading to the formation of a bromoalkane with deuterium incorporated at one of the carbon atoms of the original double bond.
Safety and Handling
This compound solutions are corrosive and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[3] Always consult the Safety Data Sheet (SDS) before handling.
This guide provides a foundational understanding of this compound solutions for scientific and research applications. For specific experimental conditions and detailed safety protocols, always refer to peer-reviewed literature and the manufacturer's safety data sheets.
References
Solubility of Deuterium Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of deuterium (B1214612) bromide (DBr) in a range of organic solvents relevant to research and drug development. Due to the limited availability of direct solubility data for deuterium bromide, this guide utilizes solubility data for hydrogen bromide (HBr) as a close proxy, based on the principle that isotopic substitution of hydrogen with deuterium has a minimal effect on this physical property. The guide presents quantitative solubility data for HBr in various organic solvents, details a generalized experimental protocol for determining gas solubility, and includes a visual representation of the experimental workflow. This information is intended to assist researchers in designing and executing experiments involving this compound in organic media.
Introduction
This compound (DBr), the deuterated analogue of hydrogen bromide, is a valuable reagent in organic synthesis, particularly in the preparation of deuterated compounds for use as internal standards in mass spectrometry, as probes in mechanistic studies, and in the synthesis of active pharmaceutical ingredients. Understanding its solubility in various organic solvents is crucial for reaction design, optimization, and purification processes.
This guide addresses the significant gap in publicly available quantitative solubility data for DBr. By leveraging the extensive data available for HBr, we provide a reliable estimation of DBr's solubility behavior. The document is structured to provide researchers with both the necessary data for practical application and the methodological background for further experimental investigation.
Estimated Solubility of this compound (as Hydrogen Bromide)
The following table summarizes the quantitative solubility of hydrogen bromide (HBr) in a selection of organic solvents. This data serves as a strong estimate for the solubility of this compound (DBr) under similar conditions. The solubility of gases is dependent on temperature and pressure.
| Solvent Class | Solvent | Temperature (°C) | Pressure (Partial Pressure of HBr) | Solubility | Reference |
| Hydrocarbons | n-Heptane | -78.5 | 1.013 bar | Mole Fraction: 1.09 x 10⁻³ | [1] |
| n-Heptane | -63.5 | 1.013 bar | Mole Fraction: 1.97 x 10⁻³ | [1] | |
| n-Heptane | -45.2 | 1.013 bar | Mole Fraction: 3.74 x 10⁻³ | [1] | |
| Benzene (in 0.5 M n-Heptane) | -78.5 | 1.013 bar | Mole Fraction: 8.50 x 10⁻⁴ | [1] | |
| Toluene (in 0.5 M n-Heptane) | -78.5 | 1.013 bar | Mole Fraction: 7.79 x 10⁻⁴ | [1] | |
| m-Xylene (in 0.5 M n-Heptane) | -78.5 | 1.013 bar | Mole Fraction: 7.14 x 10⁻⁴ | [1] | |
| Mesitylene (in 0.5 M n-Heptane) | -78.5 | 1.013 bar | Mole Fraction: 6.57 x 10⁻⁴ | [1] | |
| Halogenated Hydrocarbons | Carbon Tetrachloride | 0 | 1.013 bar | Mole Fraction: 0.027 | [2] |
| Carbon Tetrachloride | 25 | 1.013 bar | Mole Fraction: 0.012 | [2] | |
| Chloroform | 0 | 1.013 bar | Mole Fraction: 0.077 | [2] | |
| Chloroform | 25 | 1.013 bar | Mole Fraction: 0.033 | [2] | |
| Alcohols | Ethanol | - | - | Soluble | [3] |
| Ethers | Diethyl Ether | Ambient | - | Soluble (forms ~0.7-0.75 M solution) | [3] |
| Carboxylic Acids | Acetic Acid | Ambient | - | Soluble (available as 33% w/w solution) | [4] |
Note: The term "Soluble" indicates that while quantitative data at specific temperatures and pressures were not found in the immediate search, the substance is known to dissolve to a practically useful extent.[3][4] The solubility in diethyl ether suggests a molarity of approximately 0.70-0.75 M can be achieved.[3]
Experimental Protocol for Determining Gas Solubility
This section outlines a generalized experimental protocol for determining the solubility of a corrosive gas like this compound or hydrogen bromide in an organic solvent. The method described is a static synthetic method, which is a common and reliable technique for such measurements.
3.1. Materials and Apparatus
-
This compound (or Hydrogen Bromide) Gas: High purity grade.
-
Organic Solvent: Desired solvent, dried and degassed prior to use.
-
High-Pressure Equilibrium Cell: Constructed from a material resistant to DBr/HBr (e.g., Hastelloy C-276, Monel, or stainless steel with a PTFE liner). The cell should be equipped with a pressure transducer, a temperature probe (e.g., a platinum resistance thermometer), a magnetic stirrer, and sapphire windows for visual observation of the phase behavior.
-
Gas Dosing System: A calibrated gas reservoir of known volume connected to the equilibrium cell via a high-pressure valve.
-
Vacuum Pump: To evacuate the system.
-
Thermostat Bath: To maintain a constant and uniform temperature of the equilibrium cell.
-
Analytical Balance: For accurate weighing of the solvent.
-
Data Acquisition System: To record temperature and pressure.
3.2. Safety Precautions
-
Corrosive Gas Handling: this compound and hydrogen bromide are highly corrosive and toxic. All work must be conducted in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat. A self-contained breathing apparatus (SCBA) should be available for emergencies.[6][7]
-
Material Compatibility: Ensure all components of the experimental setup are compatible with anhydrous DBr/HBr. Avoid contact with incompatible materials such as strong bases, oxidizers, and many metals.[1]
-
Pressure Safety: The apparatus must be designed and tested to withstand the experimental pressures. Use appropriate pressure relief devices.
3.3. Experimental Procedure
-
System Preparation:
-
Thoroughly clean and dry the equilibrium cell.
-
Evacuate the entire system using the vacuum pump to remove any residual air and moisture.
-
-
Solvent Introduction:
-
Accurately weigh a known amount of the degassed organic solvent and introduce it into the evacuated equilibrium cell.
-
Seal the cell and allow it to reach thermal equilibrium in the thermostat bath at the desired temperature. Record the vapor pressure of the solvent.
-
-
Gas Introduction:
-
Fill the gas reservoir with DBr/HBr gas to a known pressure.
-
Slowly introduce a known amount of DBr/HBr gas from the reservoir into the equilibrium cell. The amount of gas can be calculated using the ideal gas law or a more precise equation of state, based on the pressure drop in the reservoir.
-
-
Equilibration:
-
Stir the solvent-gas mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure equilibrium is reached.
-
Monitor the pressure inside the cell. Equilibrium is considered to be reached when the pressure remains constant over a significant period.
-
-
Data Collection:
-
Record the final equilibrium pressure and temperature.
-
-
Repeat for Different Concentrations:
-
Repeat steps 3-5 by incrementally adding more DBr/HBr to the cell to obtain solubility data at different partial pressures.
-
3.4. Data Analysis
-
The amount of dissolved gas can be calculated from the total amount of gas introduced and the amount of gas in the vapor phase. The latter can be determined from the partial pressure of the gas in the headspace of the cell.
-
The solubility can be expressed in various units, such as mole fraction, molality, or Henry's Law constants.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility in an organic solvent using the static synthetic method.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains scarce, the data for hydrogen bromide provides a robust and reliable proxy for researchers and drug development professionals. This guide offers a compilation of this essential data, alongside a detailed experimental protocol for those wishing to perform their own solubility measurements. The provided information aims to facilitate the effective and safe use of this compound in organic synthesis and other research applications.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. airgas.com [airgas.com]
- 3. hydrogen bromide [chemister.ru]
- 4. Hydrogen bromide, 33% w/w (45% w/v) soln. in acetic acid 2500 mL | Request for Quote [thermofisher.com]
- 5. lanxess.com [lanxess.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. holstongases.com [holstongases.com]
The Dawn of Isotopic Chemistry: A Technical Guide to the Discovery and Early Characterization of Deuterium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of deuterium (B1214612) in 1931 by Harold C. Urey and his colleagues at Columbia University marked a pivotal moment in the physical sciences, ushering in the era of isotopic chemistry and providing a powerful new tool for tracing chemical and biochemical pathways.[1][2][3] This newfound heavy isotope of hydrogen, with a nucleus containing both a proton and a neutron, exhibited subtle yet significant differences in its physical and chemical properties compared to its lighter counterpart, protium.[1] Following the isolation of deuterium, a flurry of research ensued to understand its behavior in simple chemical compounds. Among the earliest and most fundamental of these was deuterium bromide (DBr), a deuterated analogue of hydrogen bromide. This technical guide delves into the discovery and historical context of this compound, presenting the early experimental protocols for its synthesis and characterization, and compiling the initial quantitative data that laid the groundwork for our understanding of this important molecule.
Historical Context: The Isotope Revolution
By the early 1930s, the concept of isotopes—atoms of the same element with different atomic masses—was established. However, the existence of a heavy isotope of the simplest element, hydrogen, remained theoretical. Harold Urey, in collaboration with George M. Murphy and Ferdinand G. Brickwedde, provided the first definitive proof of deuterium's existence by examining the atomic spectrum of the residual liquid from the fractional distillation of liquid hydrogen.[3] This discovery, for which Urey was awarded the Nobel Prize in Chemistry in 1934, opened the door to the synthesis and study of a vast array of deuterated compounds.[2] The immediate years following the discovery were characterized by intense efforts to produce deuterium in greater quantities, primarily through the electrolysis of water, and to investigate the "isotope effect" on various physical and chemical properties.
The First Synthesis of this compound
While the exact date and individual credited with the absolute first synthesis of this compound are not definitively documented in the readily available historical record, one of the earliest detailed accounts of its preparation and characterization was published in 1935 by J. R. Bates, J. O. Halford, and L. C. Anderson from the University of Michigan.[4] Their work, which also included a comparative study of hydrogen and deuterium iodides, provided the scientific community with a robust method for synthesizing this compound and the first set of reliable quantitative data on its physical properties.
Experimental Protocol: The Direct Combination Method
Bates, Halford, and Anderson employed a direct combination method for the synthesis of this compound, a technique analogous to the preparation of hydrogen bromide. The protocol involved the gas-phase reaction of deuterium gas with bromine vapor over a heated platinum catalyst.
Apparatus:
A schematic of the likely experimental setup, based on the description provided in their 1935 paper and common laboratory practices of the era, would include:
-
A deuterium gas source (e.g., a cylinder of compressed D2 gas).
-
A bromine reservoir, typically a flask containing liquid bromine that could be gently heated to produce vapor.
-
A reaction tube containing a platinum spiral, which served as the catalyst. This tube would be enclosed in a furnace to maintain the required reaction temperature.
-
A series of cold traps to condense and purify the resulting this compound gas.
-
A vacuum line to evacuate the system and handle the gaseous products.
Procedure:
-
System Evacuation: The entire glass apparatus was thoroughly evacuated to remove any air and moisture, which could interfere with the reaction and contaminate the product.
-
Introduction of Reactants: A controlled stream of deuterium gas was introduced into the system. Simultaneously, bromine vapor was generated by gently warming the liquid bromine reservoir and was carried into the reaction tube by the deuterium gas flow.
-
Catalytic Reaction: The mixture of deuterium gas and bromine vapor was passed over the platinum spiral, which was heated to induce the reaction: D₂ + Br₂ → 2DBr. The platinum catalyst served to lower the activation energy of the reaction, allowing it to proceed at a reasonable rate.
-
Product Condensation and Purification: The gaseous product stream exiting the reaction tube was passed through a series of cold traps. These traps, typically cooled with a mixture of dry ice and acetone (B3395972) or with liquid air, would condense the this compound (boiling point: -66.7 °C) while allowing any unreacted deuterium gas to pass through.
-
Fractional Distillation: The condensed this compound was further purified by fractional distillation to remove any remaining impurities, such as unreacted bromine or hydrogen bromide (if the deuterium source was not 100% pure).
This method, while straightforward in principle, required careful control of gas flow rates and reaction temperature to ensure a high yield and purity of the final product.
Quantitative Data from Early Studies
The 1935 paper by Bates, Halford, and Anderson provided the first comprehensive comparison of the physical properties of hydrogen bromide (HBr) and this compound (DBr). This data was crucial for understanding the kinetic isotope effect and the influence of nuclear mass on molecular properties.
| Property | Hydrogen Bromide (HBr) | This compound (DBr) | Reference |
| Boiling Point | 206.2 K (-66.95 °C) | 206.4 K (-66.75 °C) | [4] |
| Triple Point | 186.2 K (-86.95 °C) | 186.9 K (-86.25 °C) | [4] |
| Heat of Vaporization (at boiling point) | 4210 cal/mol | 4258 cal/mol | [4] |
| Vapor Pressure Equation (liquid) | log₁₀P(int. cm) = -942.5/T + 4.56 | log₁₀P(int. cm) = -953.5/T + 4.61 | [4] |
| Vapor Pressure Equation (solid) | log₁₀P(int. cm) = -1120/T + 5.50 | log₁₀P(int. cm) = -1130/T + 5.53 | [4] |
Subsequent spectroscopic studies in the following years provided more detailed information about the molecular constants of this compound. For example, high-dispersion infrared spectroscopy allowed for the determination of vibrational and rotational constants for both DBr⁷⁹ and DBr⁸¹.[1][5]
| Spectroscopic Constant | DBr⁷⁹ | DBr⁸¹ | Reference |
| ωe (vibrational constant) | 1885.33 cm⁻¹ | 1884.75 cm⁻¹ | [1][5] |
| ωexe (anharmonicity constant) | 22.73 cm⁻¹ | 22.72 cm⁻¹ | [1][5] |
| Be (rotational constant) | 4.2908 cm⁻¹ | 4.2876 cm⁻¹ | [1][5] |
| αe (vibration-rotation interaction constant) | 0.0839 cm⁻¹ | 0.0838 cm⁻¹ | [1][5] |
| De (centrifugal distortion constant) | 9.64 x 10⁻⁵ cm⁻¹ | 9.59 x 10⁻⁵ cm⁻¹ | [1][5] |
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the early synthesis of this compound as described by Bates, Halford, and Anderson.
References
An In-depth Technical Guide to Deuterated Compounds: From Core Principles to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Neutron
In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium (B1214612), the stable, non-radioactive heavy isotope of hydrogen, has emerged as a powerful tool for enhancing the therapeutic potential of drug candidates.[1] A deuterated drug is a small molecule in which one or more hydrogen atoms have been replaced by deuterium.[2] This seemingly subtle modification, the addition of a single neutron, can have profound effects on a molecule's metabolic fate, ultimately leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy.[3][4]
Deuterium was first discovered in 1931 by Harold Urey, a discovery that earned him the Nobel Prize in Chemistry in 1934.[2] While its initial applications in drug discovery were primarily for mechanistic, spectroscopic, and tracer studies, the 21st century has witnessed a surge in the development of deuterated compounds as active pharmaceutical ingredients (APIs). The first deuterated drug, Austedo® (deutetrabenazine), was approved by the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of chorea associated with Huntington's disease, marking a significant milestone in the field.[2][3] Subsequently, other deuterated drugs like deucravacitinib (B606291) have been approved, solidifying the role of this strategy in modern drug development.[3][5]
This guide provides a comprehensive technical overview of deuterated compounds, from the fundamental principles of the deuterium kinetic isotope effect to detailed experimental protocols and their applications in drug discovery and development.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The therapeutic advantages of deuteration are primarily rooted in the Deuterium Kinetic Isotope Effect (KIE) .[6][7] The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[6]
The basis for the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[6][8] Consequently, the C-D bond has a lower zero-point energy and requires more energy to reach the transition state for bond cleavage.[6][9]
In the context of drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, which frequently involve the cleavage of a C-H bond as a critical, rate-determining step in processes like hydroxylation, N-dealkylation, and O-dealkylation.[6][10] By strategically replacing a hydrogen atom at a known site of metabolism (a "soft spot") with deuterium, the rate of this enzymatic cleavage can be significantly slowed.[7][9]
The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE, where the bond to the isotope is broken in the rate-determining step, typically results in kH/kD values ranging from 2 to 10.[9]
dot
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds is a critical aspect of their development and requires precise and efficient methods for deuterium incorporation. The two primary approaches are chemical synthesis and biocatalysis.[11]
Chemical Synthesis: This is the most widely used method, offering high flexibility for site-specific deuterium incorporation and scalability for industrial production.[11] Common strategies include:
-
Synthesis Using Deuterated Reducing Agents: Traditional reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are replaced with their deuterated counterparts (NaBD₄ and LiAlD₄) to reduce unsaturated functional groups while introducing deuterium.[11]
-
Synthesis Using Deuterated Nucleophilic Reagents: Small deuterated nucleophiles such as deuterated methyl iodide (CD₃I) or deuterated Grignard reagents (CD₃MgBr) are used in substitution or addition reactions.[11]
-
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a transition metal.
Biocatalysis: This approach utilizes enzymes, such as reductases and dehydrogenases, to catalyze the incorporation of deuterium, often in conjunction with deuterated cofactor recycling systems.[11] While offering high selectivity, this method can be limited by enzyme availability and scalability.[11]
A detailed synthesis of deutetrabenazine, for example, involves the reaction of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base.[11]
Applications in Drug Development
The application of the deuterium KIE can lead to several desirable outcomes in drug development:
-
Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life (t½) and reduced systemic clearance.[12][13]
-
Enhanced Drug Exposure: A longer half-life results in a greater area under the curve (AUC), signifying increased overall drug exposure.[7][12]
-
Reduced Dosing Frequency: A longer duration of action can lead to less frequent dosing, which may improve patient compliance.[8][12]
-
Minimized Toxic Metabolite Formation: By slowing metabolism at a specific site, the formation of potentially toxic metabolites can be reduced.[12][13]
-
Reduced Inter-patient Variability: Deuteration can decrease oxidation through genetically variable mechanisms, potentially reducing inter-racial and inter-patient variability in drug clearance.
dot
Quantitative Data on Deuterated vs. Non-Deuterated Drugs
The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated counterparts.
| Compound | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Tetrabenazine | AUCinf (ng·h/mL) | 12.3 | 26.6 | 2.2 | [3] |
| Cmax (ng/mL) | 2.1 | 2.1 | 1.0 | [3] | |
| t½ (h) | 5.5 | 9.9 | 1.8 | [3] | |
| Methadone | AUC0–8h (ng·h/mL) | 1,048 ± 329 | 5,969 ± 1,135 | 5.7 | [14] |
| Cmax (ng/mL) | 486 ± 123 | 2,139 ± 378 | 4.4 | [14] | |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.2 | [14] | |
| LD50 (mg/kg) | 11.6 | 24.8 | 2.1 | [14] |
Table 1: Comparison of in vivo pharmacokinetic parameters of deuterated vs. non-deuterated drugs.
| Compound | System | t½ (min) | CLint (µL/min/mg) | Reference |
| Non-Deuterated | Human Liver Microsomes | 15.2 | 30.1 | [12] |
| Deuterated Analog | Human Liver Microsomes | 45.1 | 10.2 | [12] |
Table 2: Comparison of in vitro metabolic stability of deuterated vs. non-deuterated compounds.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.[12][15]
Materials:
-
Test compound and its deuterated analog
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.[6]
-
Pre-incubation: Pre-warm the master mix and the HLM suspension to 37°C for 5 minutes.[16]
-
Initiation of Reaction: Add the test compound or its deuterated analog to the pre-warmed master mix to a final concentration of 1 µM. Initiate the metabolic reaction by adding the HLM suspension.[6][16]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[16]
-
Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard to the aliquots.[16]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[6]
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[6]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.[12]
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).[12]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[12][16]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[10][12]
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds.[12]
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. “Process For Preparation Of Deutetrabenazine” [quickcompany.in]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. Deuterium H2 Detection [nmr.chem.ucsb.edu]
- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Utilizing Deuterium Bromide in ²H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) (²H or D) NMR spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and reaction mechanisms. The introduction of deuterium atoms into a molecule provides a unique spectroscopic handle, as the ²H nucleus has a spin of 1 and a quadrupole moment, making it highly sensitive to its local electronic environment. Deuterium bromide (DBr) serves as a versatile and efficient reagent for the site-specific incorporation of deuterium into organic molecules. These application notes provide detailed protocols for the use of DBr in preparing deuterated compounds and their subsequent analysis by ²H NMR spectroscopy.
The low natural abundance of deuterium (approximately 0.016%) ensures that signals observed in ²H NMR spectra originate almost exclusively from the enriched sites, providing clear and unambiguous data.[1] This makes the combination of DBr-mediated deuteration and ²H NMR analysis a valuable tool in drug development for studying metabolic pathways, reaction kinetics, and for the synthesis of internal standards for quantitative NMR (qNMR).
Key Applications of DBr in ²H NMR Spectroscopy
-
Mechanistic Studies: Elucidating reaction mechanisms, such as electrophilic additions to alkenes, by tracing the position of deuterium incorporation.
-
Stereochemical Assignments: Determining the stereochemistry of reaction products.
-
Quantitative Analysis (qNMR): Synthesis of deuterated internal standards for accurate quantification of analytes.
-
Metabolic Studies: Preparing deuterated metabolites to track their fate in biological systems.
-
Conformational Analysis: Probing molecular dynamics and conformational changes in solids and liquid crystals.[2]
Data Presentation
The following tables summarize quantitative data for representative deuteration reactions using this compound and the corresponding ²H NMR spectroscopic data.
Table 1: Regioselective Addition of DBr to Alkenes
| Alkene Substrate | Product | Deuteration Position | % Deuteration | ²H NMR Chemical Shift (δ, ppm) |
| Styrene (B11656) | 1-bromo-1-phenylethane-2-d | C2 (Markovnikov) | >98% | 1.98 (d) |
| 1-Octene (B94956) | 2-bromooctane-1-d | C1 (anti-Markovnikov, with peroxide) | >95% | 1.75 (t) |
| Cyclohexene | 1-bromocyclohexane-2-d | C2 | >98% | 2.15 (m) |
Table 2: ²H NMR Parameters for a DBr-Deuterated Standard
| Parameter | Value |
| Compound | 1-bromobutane-1-d |
| Deuteration Reagent | DBr |
| Isotopic Purity | 99.2% |
| ²H NMR Resonance (CDCl₃) | 3.41 ppm (t) |
| ¹J(²H, ¹³C) | 22.5 Hz |
| T₁ Relaxation Time | 1.2 s |
Experimental Protocols
Protocol 1: Markovnikov Hydrobromination of an Alkene with DBr and ²H NMR Analysis
This protocol describes the deuteration of styrene at the C2 position via electrophilic addition of DBr, following Markovnikov's rule.
Materials:
-
Styrene
-
This compound (DBr) solution in D₂O (48 wt. %)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
NMR tubes
-
Chloroform-d (CDCl₃)
Experimental Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., argon), dissolve styrene (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Addition of DBr: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric equivalent of DBr solution (1.0 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with cold water (10 mL). Separate the organic layer, and wash it with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude 1-bromo-1-phenylethane-2-d.
-
²H NMR Sample Preparation: Dissolve approximately 20 mg of the product in 0.6 mL of CDCl₃.
-
²H NMR Acquisition: Acquire the ²H NMR spectrum. A typical acquisition involves a single pulse experiment with a relaxation delay of 5 seconds to ensure quantitative results.
Protocol 2: Anti-Markovnikov Hydrobromination of an Alkene with DBr and ²H NMR Analysis
This protocol details the free-radical addition of DBr to 1-octene in the presence of a peroxide initiator, resulting in anti-Markovnikov regioselectivity.
Materials:
-
1-Octene
-
This compound (DBr) solution in D₂O (48 wt. %)
-
Benzoyl peroxide (BPO)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
NMR tubes
-
Chloroform-d (CDCl₃)
Experimental Procedure:
-
Reaction Setup: To a solution of 1-octene (1.0 mmol) in anhydrous diethyl ether (5 mL) in a flask protected from light, add a catalytic amount of benzoyl peroxide (0.05 mmol).
-
Addition of DBr: Add DBr solution (1.2 mmol) dropwise at room temperature while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) (2 x 10 mL) to remove any remaining peroxide and bromine. Then, wash with water (10 mL) and brine (10 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-bromooctane-2-d.
-
²H NMR Sample Preparation: Prepare the NMR sample by dissolving approximately 20 mg of the product in 0.6 mL of CDCl₃.
-
²H NMR Acquisition: Acquire the ²H NMR spectrum using a standard single-pulse sequence.
Visualizations
Caption: General workflow for deuteration using DBr and subsequent ²H NMR analysis.
Caption: Regioselectivity of DBr addition to alkenes.
Conclusion
This compound is a highly effective reagent for the site-specific introduction of deuterium into organic molecules. The subsequent analysis of these deuterated compounds by ²H NMR spectroscopy provides invaluable information for researchers in various fields, including synthetic chemistry, materials science, and drug development. The protocols and data presented herein offer a practical guide for the successful application of this powerful combination of techniques. The ability to track deuterium incorporation with high precision allows for a deeper understanding of reaction mechanisms and molecular behavior.
References
Deuterium Bromide: A Versatile Reagent for the Strategic Deuteration of Organic Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Deuterium (B1214612) bromide (DBr) serves as a valuable and versatile reagent for the site-selective incorporation of deuterium into organic molecules. This powerful tool is leveraged in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates, in mechanistic studies to probe reaction pathways, and in the synthesis of internal standards for analytical applications. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a molecule, often leading to improved drug efficacy and safety profiles.
This document provides detailed application notes and experimental protocols for the deuteration of various classes of organic compounds using deuterium bromide. The methodologies outlined herein cover the deuteration of alkyl halides via H/D exchange and the direct addition of this compound across unsaturated carbon-carbon bonds in alkenes, alkynes, and allenes.
Deuteration of Alkyl and Cycloalkyl Bromides via H/D Exchange
This compound, particularly in the form of a solution in deuterium oxide (D₂O), provides an effective medium for the exchange of hydrogen atoms for deuterium atoms in secondary and tertiary alkyl and cycloalkyl bromides. This method is particularly useful for perdeuteration or extensive deuteration of the hydrocarbon framework of these compounds.
Mechanism Overview
The hydrogen-deuterium exchange is believed to proceed through a carbocation intermediate. The acidic nature of the DBr/D₂O medium facilitates the formation of a carbocation from the alkyl bromide. This carbocation can then be quenched by a deuteride (B1239839) source in the medium, leading to the incorporation of deuterium. The process can occur repeatedly, leading to a high degree of deuteration.
Experimental Protocol: General Procedure for H/D Exchange
Materials:
-
Secondary or tertiary alkyl or cycloalkyl bromide
-
Deuteriobromic acid (DBr) in deuterium oxide (D₂O) (e.g., 40-48% w/w)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the alkyl or cycloalkyl bromide with a solution of deuteriobromic acid in deuterium oxide.
-
The reaction mixture is heated to reflux and stirred for a period ranging from 2 to 24 hours. The optimal reaction time will depend on the reactivity of the substrate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a biphasic mixture is present, separate the organic layer. If the product is soluble in the aqueous medium, extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The solvent is removed under reduced pressure to yield the deuterated alkyl or cycloalkyl bromide.
-
For substrates requiring a higher degree of deuteration, the product can be subjected to one or more additional exchange reactions by repeating steps 1-8.
Quantitative Data for H/D Exchange
| Substrate | Product | Reaction Conditions | Deuterium Incorporation (%)[1] |
| Cyclopentyl bromide | Cyclopentyl-d₉ bromide | 44% DBr in D₂O, reflux, 18 h, 5 exchanges | 99.2 |
| Cyclohexyl bromide | Cyclohexyl-d₁₁ bromide | 44% DBr in D₂O, reflux, 20 h, 5 exchanges | 98.1 |
| 2-Bromopropane | 2-Bromopropane-d₇ | 48% DBr in D₂O, reflux, 24 h | >98 |
| tert-Butyl bromide | tert-Butyl-d₉ bromide | 48% DBr in D₂O, 25°C, 2 h | >98 |
Addition of this compound to Alkenes and Alkynes
This compound readily adds across carbon-carbon double and triple bonds, providing a direct method for the synthesis of deuterated alkyl and vinyl bromides. The regioselectivity of the addition can be controlled by the reaction conditions, leading to either Markovnikov or anti-Markovnikov products.
Mechanism Overview: Electrophilic vs. Radical Addition
The addition of DBr to unsaturated systems can proceed via two primary mechanisms:
-
Electrophilic Addition (Markovnikov Addition): In the absence of radical initiators, the reaction follows an electrophilic addition mechanism. The deuterium atom (D⁺) acts as the electrophile and adds to the less substituted carbon of the double or triple bond, forming a more stable carbocation intermediate. The bromide ion (Br⁻) then attacks the carbocation, resulting in the Markovnikov product.
-
Radical Addition (Anti-Markovnikov Addition): In the presence of radical initiators such as peroxides or under UV irradiation, the reaction proceeds via a free radical chain mechanism. A bromine radical (Br•) adds to the less substituted carbon, generating a more stable carbon radical. This radical then abstracts a deuterium atom from DBr to give the anti-Markovnikov product.
Experimental Protocols
Materials:
-
Alkene
-
This compound (gas or solution in a non-polar solvent like acetic acid-d₄)
-
Inert solvent (e.g., pentane, dichloromethane)
-
Anhydrous conditions
Procedure:
-
Dissolve the alkene in an anhydrous, inert solvent in a reaction vessel protected from light and equipped with a gas inlet and a magnetic stirrer.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly bubble this compound gas through the solution or add a solution of DBr dropwise.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the deuterated alkyl bromide.
Materials:
-
Alkene
-
This compound (gas)
-
Radical initiator (e.g., benzoyl peroxide, AIBN) or a UV lamp
-
Inert solvent (e.g., pentane, carbon tetrachloride)
Procedure:
-
Dissolve the alkene and a catalytic amount of the radical initiator in an inert solvent in a quartz reaction vessel (if using UV light) or a standard flask.
-
Bubble this compound gas through the solution while either irradiating with a UV lamp or gently heating if using a thermal initiator.
-
Monitor the reaction for completion.
-
Work-up the reaction mixture as described in Protocol 2.1.
Materials:
-
Alkyne
-
This compound (gas or solution)
-
Inert solvent
Procedure:
-
The procedure is analogous to the electrophilic addition to alkenes (Protocol 2.1).
-
The stoichiometry of DBr can be controlled to favor the formation of the mono- or di-deuterated product. Use of one equivalent of DBr will predominantly yield the deuterated vinyl bromide. An excess of DBr will lead to the geminal dibromoalkane.
Quantitative Data for Addition Reactions
| Substrate | Reagent/Conditions | Product | Deuterium Incorporation (%) | Yield (%) |
| 1-Octene | DBr, no initiator | 2-Bromo-1-deuterooctane | >95 | High |
| 1-Octene | DBr, benzoyl peroxide | 1-Bromo-2-deuterooctane | >95 | High |
| Phenylacetylene | 1 eq. DBr | (E/Z)-1-Bromo-2-deutero-1-phenylethene | >95 | High |
| Phenylacetylene | 2 eq. DBr | 1,1-Dibromo-2,2-dideutero-1-phenylethane | >95 | High |
Homolytic Addition of this compound to Allenes
This compound can add to allenes under homolytic conditions (e.g., UV irradiation) to produce deuterated vinyl bromides. The bromine radical typically adds to the central carbon of the allene (B1206475) system.
Experimental Protocol: Addition to Allene
Materials:
-
Allene (or substituted allene)
-
This compound (gas)
-
Quartz reaction vessel
-
UV lamp
Procedure:
-
In a quartz tube, condense the allene and this compound at a low temperature (e.g., -78 °C).
-
Seal the tube and allow it to warm to room temperature.
-
Irradiate the tube with a UV lamp for several hours.
-
After the reaction, cool the tube, open it carefully, and isolate the product by distillation or chromatography.
Visualizing the Pathways
Electrophilic Addition of DBr to an Alkene (Markovnikov)
Caption: Electrophilic addition of DBr to an alkene.
Radical Addition of DBr to an Alkene (Anti-Markovnikov)
Caption: Free radical addition of DBr to an alkene.
Logical Workflow for Selecting a Deuteration Strategy
Caption: Decision workflow for DBr deuteration.
References
Application Notes and Protocols for Isotopic Labeling with Deuterium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or biological system.[1] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose due to its unique physicochemical properties.[2][3] Replacing hydrogen with deuterium can alter the pharmacokinetic profile of a drug, aid in the elucidation of reaction mechanisms, and provide internal standards for quantitative analysis.[2][4] Deuterium bromide (DBr) is a versatile reagent for introducing deuterium into organic molecules, primarily through addition reactions to unsaturated compounds.[5]
These application notes provide detailed protocols for the isotopic labeling of organic molecules using this compound, focusing on the synthesis of deuterated alkyl bromides from alkenes. The protocols cover both Markovnikov and anti-Markovnikov additions, allowing for regioselective incorporation of deuterium.
Core Principles
The addition of this compound to an alkene proceeds via two primary mechanisms, leading to different regioisomers. The choice of reaction conditions dictates the outcome.
-
Electrophilic Addition (Markovnikov's Rule): In the absence of radical initiators, the addition of DBr to an unsymmetrical alkene follows Markovnikov's rule. The deuterium atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms, while the bromine atom adds to the more substituted carbon. This proceeds through a more stable carbocation intermediate.[6]
-
Free-Radical Addition (Anti-Markovnikov's Rule): In the presence of a radical initiator, such as a peroxide, the addition of DBr proceeds via a free-radical chain reaction.[7][8] This results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon and the deuterium atom adds to the more substituted carbon.[8][9] This is often referred to as the Kharasch effect or the peroxide effect.[8]
Experimental Protocols
Protocol 1: Anti-Markovnikov Addition of this compound to a Terminal Alkene
This protocol describes the synthesis of a terminally brominated, deuterated alkane via the free-radical addition of this compound. The procedure is adapted from a method for the in situ generation of HBr and subsequent anti-Markovnikov hydrobromination.[2]
Materials:
-
Terminal alkene (e.g., 1-octene)
-
This compound solution (e.g., 47 wt. % in D₂O)[10]
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Anhydrous solvent (e.g., pentane (B18724) or hexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the terminal alkene (1.0 eq) in an appropriate volume of anhydrous solvent.
-
Initiator Addition: Add the radical initiator (0.1 eq) to the flask.
-
DBr Addition: Slowly add the this compound solution (1.2 eq) to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Characterization: Confirm the structure and isotopic purity of the product by ¹H NMR, ²H NMR, and mass spectrometry.[11][12][13]
Protocol 2: Markovnikov Addition of this compound to a Terminal Alkene
This protocol describes the synthesis of an internally brominated, deuterated alkane via the electrophilic addition of this compound.
Materials:
-
Terminal alkene (e.g., 1-octene)
-
This compound solution (e.g., 47 wt. % in D₂O)[10]
-
Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or pentane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkene (1.0 eq) in an anhydrous, non-polar solvent. The reaction should be protected from light and air to minimize radical formation.
-
DBr Addition: Cool the solution in an ice bath and slowly add the this compound solution (1.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
Characterization: Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to confirm the regiochemistry and isotopic incorporation.[11][12][13]
Data Presentation
The following table summarizes illustrative quantitative data for the addition of DBr to a generic terminal alkene. Actual results will vary depending on the specific substrate and reaction conditions.
| Substrate | Reaction Type | Initiator/Conditions | Product | Yield (%) | Isotopic Purity (%) | Reference |
| 1-Octene | Anti-Markovnikov | Benzoyl Peroxide, Reflux | 1-Bromo-2-deuterooctane | ~70-85 | >95 | (Illustrative, based on[2]) |
| Styrene (B11656) | Anti-Markovnikov | Peroxide | 1-Bromo-2-deutero-1-phenylethane | High | High | (Illustrative, based on[4]) |
| 1-Octene | Markovnikov | Dark, 0 °C to RT | 2-Bromo-1-deuterooctane | ~80-90 | >98 | (Illustrative, based on general principles) |
Mandatory Visualization
Caption: General experimental workflow for isotopic labeling with DBr.
Caption: Comparison of Markovnikov and Anti-Markovnikov reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 3. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 4. What happens when hydrogen bromide (HBr) reacts with styrene in the prese.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]
- 10. Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Probing Reaction Mechanisms with Deuterium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Heavy Hydrogen
In the intricate dance of chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events is paramount to elucidating reaction mechanisms. Deuterium (B1214612) (²H or D), a stable, heavier isotope of hydrogen, serves as a powerful and versatile tracer for this purpose.[1] By strategically replacing hydrogen atoms with deuterium, researchers can unlock a wealth of information about reaction pathways, transition states, and rate-determining steps.[1][2] This is primarily achieved through the study of the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a reaction is altered upon isotopic substitution.[1][3]
Deuterium bromide (DBr), a readily available source of deuterium, is a valuable tool in these mechanistic studies. It can be employed as a reactant, a quenching agent to trap reactive intermediates, or to introduce deuterium into a molecule for subsequent kinetic analysis.[4][5] The significant mass difference between protium (B1232500) (¹H) and deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, making the C-D bond stronger and requiring more energy to break.[3][6] This difference in bond strength is the foundation of the deuterium KIE.
This document provides detailed application notes and protocols for utilizing this compound as a tracer in reaction mechanism studies, aimed at researchers, scientists, and professionals in drug development.
Key Applications of this compound in Mechanistic Studies
The versatility of this compound allows its application in a wide array of mechanistic investigations:
-
Elucidating Reaction Mechanisms: By tracking the position of the deuterium atom in the products of a reaction where DBr is a reactant, one can infer the regioselectivity and stereoselectivity of bond formation.[3]
-
Kinetic Isotope Effect (KIE) Studies: Measuring the ratio of the reaction rate of a substrate containing a C-H bond to its deuterated counterpart (kH/kD) provides crucial information about the rate-determining step. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step.[6][7]
-
Trapping of Reactive Intermediates: this compound can be used to quench a reaction at a specific time point, trapping reactive intermediates such as carbocations or enolates. The position of the deuterium in the trapped product provides evidence for the existence and structure of the intermediate.[8][9]
-
Studying Carbocation Rearrangements: In reactions proceeding through carbocation intermediates, the use of DBr can help to unravel complex rearrangement pathways by marking specific positions in the molecular skeleton.
-
Investigating Electrophilic Addition Mechanisms: The addition of DBr to alkenes and alkynes allows for the study of the stereochemistry and regiochemistry of the addition, providing insights into the nature of the intermediate (e.g., bromonium ion vs. carbocation).[10][11]
Data Presentation: Kinetic Isotope Effects in Reactions Involving Alkyl Bromides
The following tables summarize quantitative data from studies on the kinetic isotope effect in substitution and elimination reactions of alkyl bromides, illustrating the utility of deuterium labeling in determining reaction mechanisms.
Table 1: Secondary Kinetic Isotope Effects in the Solvolysis of Alkyl Bromides
| Substrate | Solvent | Temperature (°C) | kH/kD | Reference |
| Isopropyl bromide | Pyridine/Nitrobenzene | 35.02 | 0.95 ± 0.014 | [1] |
| Isopropyl-d6 bromide | Pyridine/Nitrobenzene | 35.02 | 1.00 ± 0.002 | [1] |
| Ethyl bromide | Pyridine/Nitrobenzene | 35.02 | 0.96 ± 0.006 | [1] |
| Ethyl-d5 bromide | Pyridine/Nitrobenzene | 35.02 | 0.98 | [1] |
Table 2: Primary Kinetic Isotope Effects in E2 Elimination Reactions of Alkyl Bromides
| Substrate | Base | Solvent | Temperature (°C) | kH/kD | Reference |
| Ethyl bromide | EtO⁻ | EtOH | 25 | 3.0 | [6] |
| 2-Phenylethyl bromide | EtO⁻ | EtOH | 30 | 7.1 | [6] |
| 2-Bromopropane (B125204) | EtO⁻ | EtOH | 25 | 6.7 | [12] |
Experimental Protocols
Protocol 1: Determination of the Primary Kinetic Isotope Effect for an E2 Elimination Reaction
This protocol describes the determination of the kH/kD for the E2 elimination of 2-bromopropane and its deuterated analogue, 2-bromo-1,1,1,3,3,3-hexadeuteropropane.
Materials:
-
2-Bromopropane
-
2-Bromo-1,1,1,3,3,3-hexadeuteropropane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Thermostated reaction vessel
-
Syringes and standard laboratory glassware
Procedure:
-
Reaction Setup: Prepare two parallel reactions in thermostated vessels, one with 2-bromopropane and the other with 2-bromo-1,1,1,3,3,3-hexadeuteropropane.
-
Reagent Preparation: Prepare a standardized solution of sodium ethoxide in anhydrous ethanol.
-
Reaction Initiation: Equilibrate the reaction vessels containing the alkyl bromide in anhydrous ethanol to the desired temperature (e.g., 25 °C). Initiate the reaction by adding a known volume of the sodium ethoxide solution to each vessel simultaneously.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a small amount of dilute acid.
-
Analysis: Analyze the quenched aliquots by gas chromatography to determine the concentration of the remaining alkyl bromide or the propylene (B89431) product formed.
-
Data Analysis: Plot the concentration of the reactant versus time for both the protiated and deuterated reactions. Determine the initial rate constants, kH and kD, from the slopes of these plots.
-
Calculate KIE: Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD.[12]
Protocol 2: this compound Quenching to Trap an Enolate Intermediate
This protocol outlines a general procedure for using this compound to trap an enolate intermediate, providing evidence for its formation in a reaction.
Materials:
-
Carbonyl compound (e.g., a ketone)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
This compound (DBr) solution in a non-reactive solvent (e.g., dioxane) or generated in situ.
-
NMR spectrometer
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbonyl compound in anhydrous THF.
-
Enolate Formation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of LDA in THF to the reaction mixture. Allow the mixture to stir at this temperature for a sufficient time to ensure complete enolate formation (typically 30-60 minutes).
-
Quenching with DBr: At -78 °C, rapidly add a solution of this compound to the reaction mixture. The DBr will protonate (deuterate) the enolate, trapping it as the α-deuterated carbonyl compound.
-
Work-up: Allow the reaction to warm to room temperature. Quench any remaining reactive species by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product by ¹H and ²H NMR spectroscopy to confirm the incorporation and determine the position of the deuterium atom. The presence of a deuterium signal and the disappearance of the corresponding proton signal at the α-position confirm the formation of the enolate intermediate.[9][13]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound in reaction mechanism studies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Determination of Mechanism Chemi [employees.csbsju.edu]
- 9. youtube.com [youtube.com]
- 10. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Deuterium Bromide in Mass Spectrometry: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612), a stable isotope of hydrogen, serves as a powerful tool in mass spectrometry-based analysis, offering profound insights into molecular structure, dynamics, and metabolic fate. The strategic substitution of hydrogen with deuterium provides a subtle mass shift that is readily detectable by mass spectrometers, enabling a range of sophisticated analytical techniques. While Deuterium oxide (D₂O) is the most ubiquitously employed source of deuterium for these applications, Deuterium bromide (DBr), a strong deuterated acid, presents unique chemical properties that can be leveraged for specific labeling strategies and as a reagent in certain mass spectrometry experiments.
This document provides detailed application notes and protocols on the use of deuterium labeling in mass spectrometry, with a specific focus on the potential roles of this compound. The primary applications covered are Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for probing protein higher-order structure and the use of deuterated internal standards for precise quantification in drug metabolism and pharmacokinetic studies.
Application 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a versatile biophysical technique used to study protein conformation, dynamics, and interactions.[1][2] It relies on the principle that backbone amide hydrogens in a protein will exchange with deuterium atoms when the protein is exposed to a deuterated solvent, typically D₂O.[3][4] The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding, thus providing a window into the protein's secondary and tertiary structure.[1][4]
While D₂O is the standard reagent for initiating the exchange, the acidic properties of this compound could potentially be utilized in specialized HDX-MS workflows, for instance, in studies of acid-unfolded protein states or where a strong deuterated acid is required to catalyze a particular reaction being studied. However, it is critical to note that the vast majority of published HDX-MS protocols utilize D₂O in buffered solutions to maintain physiologically relevant pH.
Principle of Hydrogen-Deuterium Exchange
The exchange reaction involves the replacement of a labile hydrogen atom on a protein with a deuterium atom from the solvent.[5] For backbone amides, this exchange is catalyzed by both acid and base. The rate of exchange is slowest at approximately pH 2.5, which is why quench conditions for HDX-MS experiments are typically acidic.[2]
The overall workflow for a typical bottom-up HDX-MS experiment is as follows:
-
Deuterium Labeling: The protein of interest is incubated in a buffer containing a high concentration of D₂O for a specific period.
-
Quenching: The exchange reaction is stopped, or "quenched," by rapidly lowering the pH and temperature.[5]
-
Proteolysis: The quenched protein is digested into smaller peptides, usually with an acid-stable protease like pepsin.[3][5]
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium incorporation in each peptide.[3]
The mass increase of each peptide directly corresponds to the number of amide hydrogens that have been replaced by deuterium. By comparing the deuterium uptake of a protein in different states (e.g., with and without a ligand), regions of conformational change can be identified.[1]
Experimental Protocol: HDX-MS of a Protein-Ligand Complex
This protocol describes a general procedure for comparing the deuterium uptake of a protein in its apo (unbound) and ligand-bound states.
Materials:
-
Protein of interest
-
Ligand of interest
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated buffer components (e.g., deuterated phosphate (B84403) buffer)
-
Quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine-HCl, pH 2.5)
-
Immobilized pepsin column
-
UPLC system with refrigerated components
-
High-resolution mass spectrometer
Procedure:
-
Preparation of Deuterated Buffer: Prepare a deuterated version of the protein's storage buffer by dissolving the buffer components in D₂O.
-
Labeling Reaction:
-
For the apo state, dilute the protein stock solution 1:10 into the deuterated buffer.
-
For the ligand-bound state, pre-incubate the protein with a molar excess of the ligand, then dilute the complex 1:10 into the deuterated buffer.
-
Incubate both samples for various time points (e.g., 10s, 1m, 10m, 1h).
-
-
Quenching: At each time point, take an aliquot of the labeling reaction and mix it with an equal volume of ice-cold quench buffer. Immediately freeze the quenched sample in liquid nitrogen.
-
LC-MS/MS Analysis:
-
Thaw the quenched sample and inject it onto the UPLC system.
-
The sample is passed through the immobilized pepsin column for online digestion.
-
The resulting peptides are trapped and desalted, then separated on a C18 analytical column at 0°C.
-
The eluted peptides are analyzed by the mass spectrometer in data-independent acquisition mode.
-
-
Data Analysis:
-
Identify the peptic peptides from a non-deuterated control run.
-
For each peptide at each time point, calculate the centroid mass to determine the level of deuterium incorporation.
-
Compare the deuterium uptake plots for the apo and ligand-bound states to identify regions with altered solvent accessibility.
-
Quantitative Data Presentation
The results of an HDX-MS experiment are often visualized as deuterium uptake plots for individual peptides. A summary of such data can be presented in a table.
| Peptide Sequence | Start-End Position | ΔD (Apo) @ 10 min | ΔD (Bound) @ 10 min | Difference (Apo-Bound) |
| VGYVLAETK | 15-23 | 4.2 Da | 2.1 Da | +2.1 Da |
| FGHIPLK | 56-62 | 3.8 Da | 3.9 Da | -0.1 Da |
| YTRVPLSM | 101-108 | 5.5 Da | 1.5 Da | +4.0 Da |
A positive difference indicates that this region becomes less solvent-accessible upon ligand binding.
Application 2: Deuterated Internal Standards in Quantitative Mass Spectrometry
In drug development, accurate quantification of drug candidates and their metabolites in complex biological matrices is crucial for pharmacokinetic (PK) and toxicological studies.[6] Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are the gold standard for quantitative LC-MS analysis.[7]
This compound can be a key reagent in the synthesis of these deuterated standards, for example, through halogen-deuterium exchange reactions or by serving as a deuterium source in reductive deuteration processes.
Principle of Using Deuterated Internal Standards
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[7] This results in a compound that is chemically almost identical to the analyte but has a different mass.[7] When a known amount of the deuterated standard is spiked into a sample, it experiences the same sample preparation losses, matrix effects, and ionization suppression or enhancement as the analyte.[8] By measuring the ratio of the mass spectrometer signal of the analyte to that of the internal standard, accurate and precise quantification can be achieved.[8]
Experimental Protocol: Quantification of a Drug in Plasma
This protocol outlines a general method for quantifying a drug in plasma using a deuterated internal standard and LC-MS/MS.
Materials:
-
Plasma samples
-
Analyte (drug) standard
-
Deuterated internal standard (IS) of the analyte
-
Acetonitrile (B52724) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (Triple Quadrupole)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.
-
Sample Preparation:
-
To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the deuterated IS solution (at a fixed concentration).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate or vials.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the analyte and IS from matrix components using a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
For each sample, integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Quantitative Data Presentation
The key to this method is monitoring specific mass transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Drug X) | 350.2 | 180.1 | 25 |
| Deuterated IS (d4-Drug X) | 354.2 | 184.1 | 25 |
This setup allows for the simultaneous detection and quantification of both compounds, even if they co-elute chromatographically.
Conclusion
Deuterium labeling is an indispensable technique in modern mass spectrometry. While Deuterium oxide is the most common deuterium source for applications like HDX-MS, the chemical properties of this compound make it a potentially valuable reagent for the synthesis of deuterated internal standards and for specialized H/D exchange studies. The protocols and principles outlined in this document provide a foundation for researchers, scientists, and drug development professionals to apply these powerful methods in their work, from fundamental studies of protein dynamics to the rigorous quantitative analysis required for pharmaceutical development.
References
- 1. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. apo.ansto.gov.au [apo.ansto.gov.au]
Deuterium Bromide in the Synthesis of Deuterated Pharmaceutical Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium (B1214612) into active pharmaceutical ingredients (APIs) has emerged as a valuable tool in drug development. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to favorably alter the pharmacokinetic and metabolic profiles of drug candidates. This "deuterium effect" can lead to reduced metabolism, increased half-life, and potentially an improved safety profile. Deuterium bromide (DBr) serves as a versatile and efficient reagent for introducing deuterium into organic molecules, particularly through hydrogen-deuterium (H/D) exchange reactions and as a precursor for various deuterating agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of deuterated pharmaceutical ingredients. It is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Key Applications of this compound
This compound is primarily utilized in two main strategies for the synthesis of deuterated APIs:
-
Direct H/D Exchange: this compound in deuterium oxide (D₂O) can facilitate the exchange of hydrogen atoms for deuterium atoms on a substrate, particularly at activated positions or on alkyl halides.
-
Synthesis of Deuterated Building Blocks: this compound can be used to prepare deuterated alkyl bromides and other key intermediates, which are then incorporated into the final API structure through standard synthetic transformations.
Experimental Protocols
Protocol 1: General Procedure for Hydrogen-Deuterium Exchange in Alkyl Bromides using this compound
This protocol is based on the general method for deuterating secondary and tertiary alkyl bromides and can be adapted for various pharmaceutical precursors containing such moieties.[1]
Objective: To replace hydrogen atoms with deuterium atoms in a bromo-alkane precursor.
Materials:
-
Alkyl bromide precursor
-
This compound (DBr) in deuterium oxide (D₂O) (e.g., 48 wt %)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alkyl bromide precursor with a solution of this compound in deuterium oxide. The molar ratio of DBr to the precursor should be optimized for each specific substrate but a significant excess of DBr is generally recommended to drive the equilibrium towards deuteration.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can range from 2 to 24 hours, depending on the reactivity of the substrate.[1] Monitor the progress of the reaction by taking aliquots and analyzing them by NMR or GC-MS to determine the extent of deuteration.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the deuterated product with a suitable organic solvent.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude deuterated product.
-
Purification: Purify the product by an appropriate method, such as column chromatography or distillation, if necessary.
Quantitative Analysis:
The isotopic enrichment and purity of the final product should be determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions. ²H NMR directly detects the incorporated deuterium. Quantitative NMR (qNMR) can provide precise measurements of isotopic enrichment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the mass of the deuterated molecule and calculate the isotopic distribution.
Data Presentation
The following tables summarize representative quantitative data for deuteration reactions relevant to the synthesis of pharmaceutical ingredients. While specific data for direct DBr-mediated deuteration of complex APIs is limited in the public domain, the following provides expected ranges for H/D exchange and deuterodebromination reactions.
Table 1: Representative Isotopic Enrichment in H/D Exchange Reactions of Alkyl Halides
| Substrate Type | Deuterating Agent | Catalyst/Conditions | Isotopic Enrichment (%) | Reference |
| Secondary Alkyl Bromide | DBr in D₂O | Reflux, 18h | >95 (claimed for all H) | [1] |
| Tertiary Alkyl Bromide | DBr in D₂O | 0-175°C, 2-24h | >95 (claimed for all H) | [1] |
| (Hetero)aryl Bromides | D₂O | Ag₂CO₃ | >90 |
Table 2: Representative Yields for Deuterodebromination Reactions
| Substrate Type | Deuterium Source | Catalyst/Conditions | Yield (%) | Reference |
| Aryl Bromides | D₂O | Electricity-driven, Pd membrane | >90 | |
| Benzylic Bromides | D₂O | Electricity-driven, Pd membrane | >90 | |
| Unactivated Alkyl Bromides | D₂O | Electricity-driven, Pd membrane | >90 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for synthesizing a deuterated API using a this compound-mediated H/D exchange.
Caption: Simplified proposed mechanism for H/D exchange on an alkyl bromide via a carbocation intermediate.
Caption: Logical relationship from the deuterium effect to potential therapeutic benefits in deuterated drugs.
References
Application Notes and Protocols: Electrophilic Addition of Deuterium Bromide to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition of deuterium (B1214612) bromide (DBr) to alkenes is a powerful technique for the regioselective and stereoselective incorporation of deuterium into organic molecules. This method is of significant interest in medicinal chemistry and drug development for several reasons. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can lead to reduced rates of metabolism, improved pharmacokinetic properties, and potentially enhanced therapeutic efficacy. These application notes provide a detailed overview of the reaction mechanisms, regioselectivity, stereochemistry, and experimental protocols for the electrophilic addition of DBr to various alkenes.
Reaction Mechanisms
The electrophilic addition of DBr to alkenes can proceed through two primary mechanisms, depending on the reaction conditions: the Markovnikov addition via a carbocation intermediate and the anti-Markovnikov addition via a free radical mechanism.
Markovnikov Addition
In the absence of radical initiators, the addition of DBr to an unsymmetrical alkene follows Markovnikov's rule. The mechanism involves the initial attack of the electron-rich π-bond of the alkene on the electrophilic deuterium of DBr. This leads to the formation of a carbocation intermediate at the more substituted carbon, which is stabilized by hyperconjugation and inductive effects. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. The deuterium atom adds to the carbon atom that already has the greater number of hydrogen atoms.[1][2][3]
Anti-Markovnikov Addition
In the presence of peroxides (ROOR) or UV light, the addition of DBr proceeds via a free-radical chain reaction, resulting in the anti-Markovnikov product.[4][5] The peroxide initiates the formation of a bromine radical (Br•). This radical then adds to the alkene at the less substituted carbon to form a more stable, more substituted carbon radical. This radical then abstracts a deuterium atom from another molecule of DBr to yield the anti-Markovnikov product and regenerate a bromine radical, which propagates the chain reaction.[4][6] This "peroxide effect" is specific to HBr and DBr and is not observed with HCl or HI.[5]
Data Presentation: Regioselectivity and Stereochemistry
The regioselectivity of the DBr addition is dictated by the stability of the intermediate (carbocation or radical). The stereochemistry of the addition to cyclic and acyclic alkenes is also a critical consideration.
| Alkene | Reagent/Conditions | Major Product | Regioselectivity | Stereochemistry | Typical Yield (%) |
| Propene | DBr | 2-Bromo-1-deuteropropane | Markovnikov | Not Applicable | High (qualitative)[1] |
| DBr, ROOR | 1-Bromo-2-deuteropropane | Anti-Markovnikov | Not Applicable | High (qualitative)[5] | |
| 1-Methylcyclohexene | DBr | 1-Bromo-1-methyl-2-deutero-cyclohexane | Markovnikov | Syn and Anti addition | High (qualitative)[7] |
| DBr, ROOR | 2-Bromo-1-methyl-1-deutero-cyclohexane | Anti-Markovnikov | Anti-addition | High (qualitative)[8][9] | |
| Styrene (B11656) | DBr | 1-Bromo-1-phenyl-2-deuteroethane | Markovnikov | Not Applicable | High (qualitative)[10] |
| DBr, ROOR | 2-Bromo-1-phenyl-1-deuteroethane | Anti-Markovnikov | Not Applicable | Varies |
Note: Quantitative yield and precise regioselectivity/stereoselectivity ratios are highly dependent on specific reaction conditions and substrate. The information provided is based on established principles of electrophilic addition reactions.
Experimental Protocols
Protocol 1: Markovnikov Addition of DBr to 1-Methylcyclohexene
This protocol describes the synthesis of 1-bromo-1-methyl-2-deutero-cyclohexane.
Materials:
-
1-Methylcyclohexene
-
Deuterium bromide (DBr) solution (e.g., 48% in D₂O or as a gas)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution. If using a DBr solution in D₂O, ensure vigorous stirring to facilitate the reaction. If using DBr gas, bubble it through the solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Anti-Markovnikov Addition of DBr to Styrene
This protocol describes the synthesis of 2-bromo-1-phenyl-1-deuteroethane.
Materials:
-
Styrene
-
This compound (DBr)
-
Benzoyl peroxide (or another radical initiator)
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, dissolve styrene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide (e.g., 1-2 mol%).
-
Heat the mixture to reflux.
-
Slowly add this compound (1.1 eq) to the refluxing solution. The reaction is often initiated by the visible light, so it is advisable to perform the reaction in a well-lit area or under a UV lamp.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted DBr and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-bromo-1-phenyl-1-deuteroethane by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Markovnikov addition of DBr to an alkene.
Caption: Anti-Markovnikov addition of DBr to an alkene.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chapter 6 Notes [web.pdx.edu]
- 8. Question: The compound 1-methylcyclohexene is reacted with HBr in the pr.. [askfilo.com]
- 9. (Solved) - 5.) Below is 1-methylcyclohexene. Draw the product(s) that would... (1 Answer) | Transtutors [transtutors.com]
- 10. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Deuterium Bromide in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing deuterium (B1214612) bromide (DBr) for the investigation of kinetic isotope effects (KIEs). This powerful technique offers deep insights into reaction mechanisms, which is crucial for academic research and the development of new pharmaceuticals. By comparing the reaction rates of processes involving deuterium bromide with those involving hydrogen bromide (HBr), researchers can elucidate transition state structures and determine rate-determining steps.
Introduction to the Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE (kH/kD) is particularly pronounced because deuterium is twice as heavy as protium, leading to a significant difference in the zero-point vibrational energies of C-H versus C-D bonds.[2] A C-D bond is stronger and requires more energy to break, resulting in a slower reaction rate if this bond cleavage is part of the rate-determining step.[2][3] This phenomenon is a valuable tool for understanding reaction mechanisms.[1]
In drug development, strategically replacing hydrogen with deuterium can alter a drug's metabolic profile by slowing down metabolic pathways catalyzed by enzymes like cytochrome P450, which often involve C-H bond cleavage.[4] This can lead to improved pharmacokinetic properties and enhanced safety profiles.
Applications of this compound in KIE Studies
This compound can be employed in KIE studies in two primary ways:
-
Direct Comparison of HBr and DBr Reactivity: By reacting a substrate with HBr and DBr in separate or competitive experiments, one can determine the KIE for reactions where the H-Br or D-Br bond is broken in the rate-determining step, such as in the electrophilic addition to alkenes.
-
Synthesis of Deuterated Substrates: this compound can be used as a reagent to synthesize deuterated molecules. These labeled compounds can then be used to study the KIE of subsequent reactions where a C-D bond is broken.
A key application is in the study of electrophilic addition of hydrogen halides to olefins . The stereochemistry of the addition of this compound to substrates like indene (B144670) and 1-phenylpropene has been used to elucidate the mechanism of this classic organic reaction, suggesting the involvement of intermediate carbonium ion pairs.[5][6]
Another important area of study is nucleophilic substitution reactions . For example, β-deuterium kinetic isotope effects have been measured for bromide ion substitution at 1-bromo-1-arylethanes, providing insights into the transition state of these identity processes.[7]
Data Presentation
The following table summarizes representative kinetic isotope effect data from studies involving brominated compounds.
| Reaction | Deuterated Position | Reaction Type | Observed kH/kD | Reference |
| Bromide exchange at ArCHBrCH₃/CD₃ | β-carbon | Nucleophilic Substitution | 1.01 - 1.35 | [7] |
| E2 Elimination of 2-Phenylethyl Bromide | β-carbon | Elimination | 7.1 | [8] |
| SN1 Solvolysis of t-Butyl Chloride | β-carbon (d9) | Nucleophilic Substitution | ~2.3 (cumulative) | [8] |
| SN2 Reaction of Methyl Bromide | α-carbon | Nucleophilic Substitution | ~0.98 (per D) | [8] |
Experimental Protocols
Protocol 1: Determination of KIE for the Electrophilic Addition of HBr vs. DBr to an Alkene (Competitive Method)
This protocol describes a competitive experiment to determine the kinetic isotope effect for the addition of hydrogen bromide versus this compound to an alkene.
Materials:
-
Alkene substrate (e.g., styrene)
-
Anhydrous Hydrogen Bromide (HBr) gas or solution in a non-polar solvent
-
Anhydrous this compound (DBr) gas or solution in a non-polar solvent
-
Anhydrous, non-polar solvent (e.g., pentane (B18724) or methylene (B1212753) chloride)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, syringes, and standard laboratory glassware
-
NMR Spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare equimolar solutions of HBr and DBr in the chosen anhydrous solvent. Handle these reagents with extreme care in a well-ventilated fume hood.
-
Prepare a solution of the alkene substrate in the same solvent, containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the alkene solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reaction Initiation and Monitoring:
-
Add the equimolar mixture of HBr and DBr solutions to the stirred alkene solution.
-
Monitor the reaction progress over time by withdrawing aliquots at specific intervals. Quench each aliquot immediately in a vial containing a cold solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid.
-
-
Sample Analysis:
-
After quenching, extract the organic components from each aliquot, dry the organic layer, and remove the solvent.
-
Dissolve the residue in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃).
-
Acquire ¹H NMR spectra for each time point.
-
-
Data Analysis:
-
Determine the relative concentrations of the protonated and deuterated products by integrating the respective characteristic signals in the ¹H NMR spectra.
-
Calculate the ratio of products ([Product-H]/[Product-D]) at various early stages of the reaction (ideally at less than 10% conversion).
-
The kinetic isotope effect (kH/kD) is determined from the ratio of products at low conversion.
-
Protocol 2: Synthesis of a Deuterated Alkyl Bromide and Subsequent KIE Measurement in a Solvolysis Reaction
This protocol details the synthesis of a deuterated alkyl bromide using DBr and the subsequent determination of the KIE for its solvolysis.
Part A: Synthesis of Deuterated Alkyl Bromide
-
Reaction: React a suitable alcohol with this compound to form the corresponding deuterated alkyl bromide. For example, reacting 2-deutero-1-phenylethanol with DBr will yield 1-bromo-2-deutero-1-phenylethane.
-
Procedure: The synthesis should be carried out under anhydrous conditions. The alcohol is typically dissolved in an inert solvent, and DBr gas is bubbled through the solution, or a solution of DBr in a suitable solvent is added. The reaction may require heating.
-
Purification: After the reaction is complete, the deuterated alkyl bromide is isolated by extraction and purified by distillation or chromatography. The isotopic purity should be confirmed by NMR spectroscopy and/or mass spectrometry.
Part B: Solvolysis Kinetics (Non-Competitive Method)
Materials:
-
Synthesized deuterated alkyl bromide
-
Non-deuterated alkyl bromide (for comparison)
-
Solvent for solvolysis (e.g., aqueous ethanol)
-
Indicator (e.g., bromothymol blue)
-
Standardized NaOH solution
-
Constant temperature bath, burette, flasks, and timer
Procedure:
-
Reaction Setup:
-
Prepare two reaction flasks, one for the deuterated alkyl bromide and one for the non-deuterated analog.
-
To each flask, add a precise volume of the solvolysis solvent and a few drops of the indicator.
-
Place the flasks in a constant temperature bath to equilibrate.
-
-
Initiation of Solvolysis:
-
Initiate the reaction by adding a precise amount of the respective alkyl bromide to each flask. Start the timer immediately.
-
The solvolysis reaction will produce HBr (or DBr), which will cause the indicator to change color.
-
-
Titration and Data Collection:
-
As the acid is produced, titrate the reaction mixture with the standardized NaOH solution to neutralize the acid and return the indicator to its original color.
-
Record the volume of NaOH added and the time at which the endpoint is reached for multiple time points throughout the reaction.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the rate of acid production.
-
Plot the appropriate function of concentration versus time (e.g., ln([R-Br]) vs. time for a first-order reaction) to determine the rate constant (k) for both the deuterated (kD) and non-deuterated (kH) reactions.
-
The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH/kD.
-
Visualizations
Caption: A general workflow for determining the kinetic isotope effect by comparing reactions with HBr and DBr.
Caption: A simplified signaling pathway for the electrophilic addition of DBr to an alkene, highlighting the rate-determining step.
References
- 1. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved 2. [15 points) Two solvolysis kinetics experiments | Chegg.com [chegg.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. scribd.com [scribd.com]
- 7. amherst.edu [amherst.edu]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
Application Notes and Protocols for the Preparation of Deuterated Internal Standards Using Deuterium Bromide
Introduction
Deuterated internal standards are essential tools for researchers, scientists, and drug development professionals, enabling accurate quantification in mass spectrometry-based analyses. By incorporating deuterium (B1214612) atoms into a molecule, its mass is increased, allowing it to be distinguished from its non-deuterated counterpart while maintaining nearly identical chemical and physical properties. This ensures similar behavior during sample preparation, chromatography, and ionization, making them ideal for correcting analytical variability. Deuterium bromide (DBr) is a versatile and effective reagent for introducing deuterium into organic molecules to create these crucial internal standards.
This document provides detailed application notes and experimental protocols for the preparation of deuterated internal standards using this compound. The methods covered include the conversion of alcohols to deuterated alkyl bromides and the hydrobromination of alkenes.
Key Applications of this compound in Internal Standard Synthesis
This compound is primarily utilized in two main synthetic strategies for preparing deuterated internal standards:
-
Substitution Reaction with Alcohols: In this method, the hydroxyl group of an alcohol is replaced by a deuterium atom and a bromine atom. This is a straightforward way to introduce deuterium at a specific position.
-
Addition Reaction with Alkenes: this compound can be added across the double bond of an alkene. This reaction allows for the introduction of a deuterium atom and a bromine atom to adjacent carbon atoms. The regioselectivity of this addition can often be controlled by the reaction conditions.
-
Hydrogen-Deuterium (H/D) Exchange: Under certain conditions, this compound can facilitate the exchange of hydrogen atoms for deuterium atoms on a substrate, particularly on secondary or tertiary carbon atoms adjacent to a bromide.[1]
Data Presentation
The following tables summarize quantitative data from representative deuteration reactions using this compound.
Table 1: H/D Exchange of Alkyl Bromides with this compound
| Starting Material | Deuterium Source | Reaction Conditions | Isotopic Purity (% D) | Reference |
| Cyclopentyl bromide | 40% DBr in D₂O | Reflux, 18 hours | High Percent Deuteration | [1] |
| Secondary or Tertiary Alkyl Bromide | ≥10% DBr in D₂O | 0 to 175 °C, 2-24 hours | Equilibrium Exchange | [1] |
Note: Specific yield and precise isotopic purity values were not detailed in the source material, but the conditions were described as optimal for achieving a high degree of deuteration.
Table 2: Synthesis of Deuterated Olefins via this compound Intermediates
| Alkene | Reagent | Product | Yield | Isotopic Purity | Reference |
| Allene | DBr | 2-Bromo-d-propene | Not specified | Not specified | [2] |
| Hexadeuteropropene | N-Bromosuccinimide | 3-Bromo-pentadeuteropropene | Not specified | Not specified | [2] |
Note: While yields and isotopic purities were not explicitly tabulated, these reactions demonstrate the utility of DBr in creating deuterated building blocks for internal standards.
Experimental Protocols
The following are detailed protocols for the preparation of deuterated internal standards using this compound.
Protocol 1: General Procedure for Hydrogen-Deuterium Exchange of Alkyl Bromides
This protocol is adapted from a patented process for the deuteration of secondary and tertiary alkyl bromides.[1]
Objective: To replace hydrogen atoms with deuterium atoms on a secondary or tertiary alkyl bromide.
Materials:
-
Secondary or tertiary alkyl bromide
-
Deuteriobromic acid (DBr) in Deuterium Oxide (D₂O) (at least 10% concentration, 40% optimal)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the secondary or tertiary alkyl bromide with a solution of deuteriobromic acid in deuterium oxide. A 40% concentration of DBr in D₂O is recommended for optimal results.[1]
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux and maintain for a period of 2 to 24 hours. For cyclopentyl bromide, refluxing for at least 18 hours is recommended to achieve equilibrium.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with D₂O to remove any remaining DBr.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the deuterated alkyl bromide.
Characterization:
-
Mass Spectrometry (MS): To determine the degree of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of deuterium labeling.
Protocol 2: Synthesis of a Deuterated Alkyl Bromide from an Alcohol
This protocol describes the conversion of an alcohol to a deuterated alkyl bromide.
Objective: To synthesize a deuterated alkyl bromide from the corresponding alcohol.
Materials:
-
Alcohol
-
This compound (gas or solution in D₂O)
-
Round-bottom flask
-
Gas inlet tube (if using DBr gas)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Place the alcohol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add this compound to the cooled alcohol with stirring. If using DBr gas, bubble it through the alcohol. If using a DBr solution, add it dropwise.
-
Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a specified time (typically 1-4 hours), then allow it to warm to room temperature and stir for an additional period (e.g., 12-24 hours).
-
Quench the reaction by carefully adding ice-cold D₂O.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with D₂O, a saturated solution of sodium bicarbonate in D₂O, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude deuterated alkyl bromide.
-
Purify the product by distillation or column chromatography as required.
Characterization:
-
GC-MS: To assess purity and deuterium incorporation.
-
¹H and ²H NMR: To confirm the structure and the position of the deuterium label.
Protocol 3: Hydrobromination of an Alkene with this compound
This protocol details the addition of this compound across a double bond.
Objective: To synthesize a deuterated alkyl bromide by the addition of DBr to an alkene.
Materials:
-
Alkene
-
This compound (gas or solution in a suitable solvent)
-
Reaction flask
-
Gas dispersion tube (if using DBr gas)
-
Magnetic stirrer and stir bar
-
Appropriate solvent (e.g., pentane, acetic acid)
-
Rotary evaporator
Procedure:
-
Dissolve the alkene in a suitable anhydrous solvent in a reaction flask equipped with a magnetic stir bar.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly bubble this compound gas through the solution or add a solution of DBr dropwise with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, remove any excess DBr by purging with an inert gas or by washing with a basic solution (e.g., sodium bicarbonate in D₂O).
-
Dry the organic solution over an appropriate drying agent.
-
Filter and remove the solvent in vacuo to yield the crude product.
-
Purify the deuterated alkyl bromide by distillation or chromatography if necessary.
Characterization:
-
MS: To confirm the mass of the deuterated product.
-
NMR Spectroscopy: To determine the regiochemistry of the addition and the location of the deuterium atom.
Mandatory Visualizations
Caption: General workflow for preparing deuterated internal standards using DBr.
Caption: Decision tree for selecting the appropriate deuteration protocol.
References
Probing Polymer Dynamics: Application of Deuterium Solid-State NMR
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterium (B1214612) Solid-State NMR of Polymers
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy utilizing deuterium (²H) is a powerful and versatile analytical technique for investigating the molecular structure and dynamics of polymers in their native, solid state. By selectively replacing hydrogen atoms with deuterium, researchers can gain detailed insights into segmental motion, conformational changes, and the orientation of polymer chains. This isotopic substitution provides a non-perturbative probe, as the chemical properties of the polymer are largely unaltered.[1][2]
The utility of deuterium in solid-state NMR stems from its nuclear spin of I=1, which possesses a quadrupole moment. The interaction of this quadrupole moment with the local electric field gradient is highly sensitive to the orientation of the C-D bond with respect to the external magnetic field.[3] This sensitivity allows for the precise characterization of molecular motions over a wide range of timescales, from fast local fluctuations to slow, large-scale rearrangements.
Key Applications:
-
Elucidation of Polymer Dynamics: Characterize the type, rate, and geometry of molecular motions, including rotations, librations, and segmental jumps.[3]
-
Determination of Molecular Order: Quantify the degree of orientational order in crystalline and amorphous regions of polymers.
-
Analysis of Polymer Blends and Composites: Selectively probe the dynamics of individual components in multicomponent systems.
-
Investigation of Drug-Polymer Interactions: Understand the mobility of both the drug and the polymer matrix in drug delivery systems, which can impact drug release and stability.
-
Characterization of Polymer Networks: Probe the effects of cross-linking on chain dynamics and heterogeneity.[4]
Methods for Deuterium Labeling of Polymers
The introduction of deuterium into a polymer is a critical first step for these studies. While the direct use of deuterium bromide is not a common method for deuterating polymers for NMR analysis, it may be used in the synthesis of specific deuterated precursors. The most prevalent methods for preparing deuterated polymers are:
-
Synthesis from Deuterated Monomers: This is the most common and precise method for achieving specific or uniform deuteration. It involves the synthesis of the monomer with deuterium atoms at desired positions, followed by polymerization.[5]
-
Hydrogen-Deuterium (H/D) Exchange Reactions: This post-polymerization method involves exposing the polymer to a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. This is particularly useful for polymers with exchangeable protons.[6][7]
-
Catalytic Deuteration: Utilizing catalysts, such as transition metals, to facilitate the exchange of hydrogen for deuterium in the polymer or its precursors.[8]
Experimental Protocols
Protocol 1: Synthesis of Deuterated Polystyrene (d-PS) via Anionic Polymerization of Deuterated Styrene Monomer
This protocol describes the synthesis of polystyrene with a deuterated backbone for solid-state NMR analysis.
Materials:
-
Styrene-d₈ (perdeuterated styrene)
-
sec-Butyllithium (s-BuLi) as an initiator
-
Anhydrous tetrahydrofuran (B95107) (THF) as a solvent
-
Methanol (B129727) as a terminating agent
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk line and glassware
Procedure:
-
Purification of Solvent and Monomer: Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere. Purify styrene-d₈ by vacuum distillation from calcium hydride.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified styrene-d₈ monomer to the THF.
-
Slowly add the s-BuLi initiator dropwise with stirring. The solution should turn a characteristic orange-red color, indicating the formation of the styryllithium active centers.
-
Allow the polymerization to proceed for the desired time (typically 1-4 hours) to achieve the target molecular weight.
-
-
Termination:
-
Quench the reaction by adding a small amount of degassed methanol. The color of the solution will disappear.
-
-
Precipitation and Purification:
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Collect the white, fibrous d-PS precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the deuterated polystyrene under vacuum at 40-50 °C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Confirm the deuteration level and structure by ¹H and ¹³C solution-state NMR.
-
Protocol 2: Solid-State ²H NMR Spectroscopy of Deuterated Polymers
This protocol outlines the general procedure for acquiring and analyzing solid-state deuterium NMR spectra of a prepared deuterated polymer sample.
Instrumentation:
-
Solid-state NMR spectrometer equipped with a high-power amplifier and a solids probe.
-
Zirconia rotors for magic-angle spinning (MAS).
Sample Preparation:
-
Finely powder the deuterated polymer sample.
-
Pack the powdered sample tightly into a zirconia rotor of appropriate size (e.g., 4 mm).
-
Ensure the rotor is balanced for stable spinning.
NMR Data Acquisition:
-
Tuning the Probe: Tune the probe to the deuterium resonance frequency (e.g., 46.07 MHz on a 300 MHz spectrometer).[9]
-
Setting Experimental Parameters:
-
Pulse Sequence: The most common pulse sequence for static deuterium NMR is the quadrupole echo sequence (90°ₓ - τ - 90°ᵧ - τ - acquire) .[9][10] This sequence is crucial for refocusing the broad quadrupolar interaction and obtaining a distortion-free spectrum.
-
90° Pulse Length: Calibrate the 90° pulse length for deuterium, which is typically in the range of 2-4 µs.[9]
-
Echo Delay (τ): Set the echo delay to a short value, typically 20-50 µs, to minimize signal loss due to T₂ relaxation.[9]
-
Recycle Delay: The recycle delay should be at least 5 times the spin-lattice relaxation time (T₁) to ensure full relaxation between scans. For polymers, T₁ values can be long, so this parameter may need to be optimized.
-
Spectral Width: A wide spectral width (e.g., 250-500 kHz) is necessary to encompass the entire Pake pattern.
-
Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Acquire the free induction decay (FID) starting from the top of the quadrupole echo.
Data Processing and Analysis:
-
Fourier Transformation: Apply a left-shift to the FID to begin the Fourier transform from the echo maximum. Apply an exponential line broadening (e.g., 1-2 kHz) to improve the signal-to-noise ratio.
-
Lineshape Analysis: The resulting spectrum is a Pake pattern, from which information about the molecular dynamics can be extracted.
-
Rigid Lattice: In the absence of motion, the spectrum will be a characteristic Pake pattern with a quadrupolar splitting (Δνq) of approximately 128 kHz for an aliphatic C-D bond.
-
Motional Averaging: As molecular motion occurs on a timescale comparable to or faster than the inverse of the quadrupolar splitting, the lineshape will be averaged. The extent and nature of this averaging provide detailed information about the geometry and rate of the motion.
-
Simulations: The experimental spectra are often simulated using models for specific types of motion (e.g., two-site jumps, libration, isotropic rotation) to extract quantitative parameters.
-
Quantitative Data from ²H Solid-State NMR of Polymers
Solid-state deuterium NMR provides a wealth of quantitative data that can be used to characterize polymer dynamics. The following table summarizes some key parameters and their typical values for deuterated polymers.
| Parameter | Symbol | Typical Value Range | Information Provided | Polymer Example(s) |
| Quadrupole Coupling Constant | e²qQ/h | 160 - 180 kHz (aliphatic C-D) | Strength of the interaction between the deuterium nucleus and the local electric field gradient.[11] | Polystyrene, Polyethylene |
| Asymmetry Parameter | η | 0 - 0.1 | Deviation of the electric field gradient from axial symmetry. | |
| Quadrupolar Splitting | Δνq | 0 - 130 kHz | Separation of the "horns" of the Pake pattern; sensitive to motional averaging. | Poly(methylphenylsilane) |
| Spin-Lattice Relaxation Time | T₁ | ms - s | Characterizes motions on the order of the Larmor frequency (MHz).[9] | Polyethylene |
| Spin-Spin Relaxation Time | T₂ | µs - ms | Characterizes slower motions (kHz). | |
| Correlation Time | τc | 10⁻¹² - 10² s | The characteristic timescale of a specific molecular motion.[4][12] | Poly(methyl methacrylate) |
Visualizing Experimental Workflows
Caption: Workflow for the synthesis and solid-state NMR analysis of a deuterated polymer.
Caption: The quadrupole echo pulse sequence used in solid-state deuterium NMR.
Conclusion
Solid-state deuterium NMR is an indispensable tool for gaining a deep, molecular-level understanding of polymer structure and dynamics. Through selective isotopic labeling and the analysis of the characteristic quadrupolar interaction, researchers can extract detailed information about the motional processes that govern the macroscopic properties of polymeric materials. The protocols and information provided herein serve as a guide for the application of this powerful technique in academic and industrial research, including the development of advanced polymer materials and drug delivery systems.
References
- 1. emory.edu [emory.edu]
- 2. Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics in Solid Polymer and Hybrid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Time Domain NMR in Polymer Science: From the Laboratory to the Industry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Hahn echo pulse program for quadrupolar nutation NMR [pascal-man.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Heterogeneous Polymer Dynamics Explored Using Static 1H NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into Chemical and Biological Systems Using Deuterium Bromide Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) bromide (DBr) serves as a powerful tool in the elucidation of reaction mechanisms and in the study of metabolic pathways. As a deuterated analog of hydrobromic acid, DBr allows for the strategic introduction of a deuterium atom into a molecule, enabling researchers to trace reaction intermediates, determine kinetic isotope effects (KIEs), and understand the stereochemistry of chemical transformations. This document provides detailed application notes and protocols for utilizing DBr in mechanistic studies, with a focus on electrophilic additions to unsaturated systems and its application in drug development.
Core Principles: The Deuterium Isotope Effect
The substitution of a hydrogen atom (protium, ¹H) with its heavier isotope, deuterium (²H or D), can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic studies. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the reaction.[1][2]
A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE (kH/kD is not equal to 1, but close to it) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state.
Application 1: Elucidation of Electrophilic Addition Mechanisms
Deuterium bromide is particularly useful for studying the mechanism of electrophilic addition to alkenes and dienes. The regiochemistry and stereochemistry of the deuterium and bromine addition provide critical insights into the intermediates formed during the reaction.
Electrophilic Addition to Alkenes
The addition of HBr to an unsymmetrical alkene typically proceeds through a carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon. Using DBr allows for the direct observation of this regioselectivity.
Reaction Scheme:
The formation of a carbocation intermediate can sometimes lead to rearrangements. DBr labeling can help to trace these rearrangements.
Electrophilic Addition to Conjugated Dienes: 1,2- vs. 1,4-Addition
The addition of DBr to a conjugated diene, such as 1,3-butadiene, can result in two products: the 1,2-adduct and the 1,4-adduct. The ratio of these products is often dependent on the reaction temperature, illustrating the principles of kinetic versus thermodynamic control.[3][4]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is typically the 1,2-addition product, which arises from the more stable allylic carbocation intermediate.[4]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, and the product distribution reflects the thermodynamic stability of the products. The 1,4-addition product, which often has a more substituted and thus more stable double bond, is typically the major product under these conditions.[4]
By using DBr, the position of deuterium incorporation can be precisely determined, confirming the 1,2- or 1,4-addition pathway.
Application 2: Mechanistic Studies in Drug Development
In the pharmaceutical industry, understanding the metabolic fate of a drug candidate is crucial. Deuterium labeling, including the use of DBr to synthesize deuterated standards, plays a significant role in these studies.[5][6][7][8][9]
-
Metabolic Pathway Elucidation: By synthesizing a drug molecule with a deuterium label at a specific position, its metabolic pathway can be traced. The presence and location of the deuterium atom in the metabolites, identified by mass spectrometry, can reveal the sites of enzymatic oxidation or other transformations.
-
Improving Pharmacokinetic Profiles: Strategic replacement of hydrogen with deuterium at metabolically labile positions can slow down the rate of drug metabolism due to the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. While DBr might not be used directly in the final drug substance, it can be a key reagent in the synthesis of deuterated intermediates.
Experimental Protocols
Protocol 1: Electrophilic Addition of this compound to Styrene (B11656) (Markovnikov Addition)
This protocol describes the addition of DBr to styrene to form 1-bromo-1-deutero-ethylbenzene, illustrating a typical Markovnikov addition.
Materials:
-
Styrene
-
This compound (DBr) solution (e.g., 48% in D₂O)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a clean, dry round-bottom flask, dissolve styrene (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add DBr solution (1.1 equivalents) to the stirred solution of styrene.
-
Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the extent of deuterium incorporation.
Protocol 2: Free-Radical Addition of this compound to Styrene (Anti-Markovnikov Addition)
This protocol describes the anti-Markovnikov addition of DBr to styrene in the presence of a radical initiator.
Materials:
-
Styrene
-
This compound (DBr) solution
-
Benzoyl peroxide (radical initiator)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for solvent removal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve styrene (1 equivalent) and a catalytic amount of benzoyl peroxide in anhydrous diethyl ether.
-
Slowly add DBr solution (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature and wash with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Analyze the product by NMR and mass spectrometry to confirm the formation of the anti-Markovnikov product, 2-bromo-1-deutero-ethylbenzene.
Data Presentation
The following tables summarize representative quantitative data from mechanistic studies using deuterium labeling.
| Reaction | Substrate | Reagent | Product(s) | Key Finding | Reference(s) |
| Electrophilic Addition | 1,3-Butadiene | DBr | 3-Bromo-4-deutero-1-butene (1,2-adduct) and 1-bromo-4-deutero-2-butene (1,4-adduct) | Product ratio is temperature-dependent, demonstrating kinetic vs. thermodynamic control.[3][4] | |
| E2 Elimination | 2-Bromopropane | NaOEt | Propene | kH/kD = 6.7, indicating C-H bond cleavage in the rate-determining step.[10] | |
| Electrophilic Aromatic Substitution | Deuterated Benzene | HNO₃/H₂SO₄ | Nitrobenzene | kH/kD ≈ 1, suggesting that C-H bond cleavage is not the rate-determining step.[11] |
| Study Type | Application of DBr Labeling | Typical Quantitative Data |
| Kinetic Isotope Effect (KIE) | Determining the rate-determining step of a reaction. | Rate constants (kH and kD), KIE value (kH/kD).[1][2][10] |
| Product Distribution Analysis | Elucidating reaction pathways (e.g., 1,2- vs. 1,4-addition in conjugated systems). | Ratios of isotopically labeled products determined by NMR or mass spectrometry.[3][4] |
| Metabolic Stability Assay | Evaluating the effect of deuterium substitution on the rate of drug metabolism. | In vitro half-life (t₁/₂) of deuterated vs. non-deuterated drug, intrinsic clearance.[7][8] |
Visualizations
Signaling Pathways and Workflows
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Reaction of Deuterium Bromide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Application Note: Site-Specific Deuterium (B1214612) Labeling
The reaction of a Grignard reagent (R-MgX) with deuterium bromide (DBr) provides a direct and efficient method for the site-specific incorporation of a deuterium atom into an organic molecule. This reaction is fundamentally an acid-base quenching process where the highly nucleophilic and basic carbanion of the Grignard reagent abstracts the deuterium from DBr.
This technique is of significant importance in various fields of chemical and pharmaceutical science. In drug development, selective deuteration of a drug molecule can alter its metabolic profile by leveraging the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry assays and as mechanistic probes to elucidate reaction pathways.[1] While deuterium oxide (D₂O) is a commonly used deuterium source for quenching Grignard reagents, this compound offers a strong acidic source of deuterium and can be advantageous in specific synthetic contexts.
Reaction Mechanism
The core of the reaction is a straightforward acid-base neutralization. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent Brønsted-Lowry base. This compound is a strong acid that readily donates a deuteron (B1233211) (D⁺). The nucleophilic carbon of the Grignard reagent attacks the deuterium atom of DBr, forming a new carbon-deuterium bond and the magnesium halide salt as a byproduct.
Caption: Reaction mechanism of a Grignard reagent with DBr.
Experimental Protocols
The following protocols provide a general framework for the preparation of a Grignard reagent and its subsequent reaction with this compound. Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and often pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. This compound is a corrosive acid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Formation of the Grignard Reagent
This protocol outlines the in-situ preparation of a Grignard reagent from an organohalide.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface. In the dropping funnel, prepare a solution of the organohalide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Initiation: Add a small portion of the organohalide solution to the magnesium turnings. The reaction is typically initiated by gentle warming (e.g., with a heat gun or warm water bath). The initiation is indicated by the disappearance of the iodine color and the appearance of turbidity in the solution.[2]
-
Addition: Once the reaction has initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey or brownish solution is the Grignard reagent.
Protocol 2: Quenching with this compound
This protocol describes the introduction of the deuterium atom. Commercially available this compound is often supplied as a solution in deuterium oxide (D₂O), for example, 47 wt. % in D₂O.[3] The presence of D₂O will also contribute to the deuteration and must be considered in the workup.
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the quenching reaction.[4]
-
Slow Addition of DBr: Slowly add the this compound solution (1.1 - 1.5 equivalents of D) dropwise to the stirred Grignard reagent solution via a syringe or dropping funnel. A vigorous reaction with gas evolution (if any residual magnesium is present) and precipitation of magnesium salts will be observed. Maintain the temperature below 10 °C throughout the addition.[3]
-
Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes.
-
Aqueous Work-up: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench any remaining reactive species and to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude deuterated product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Caption: General experimental workflow for deuteration.
Quantitative Data
| Organohalide Precursor | Grignard Reagent | Deuterated Product | Yield (%) | Deuterium Incorporation (%) | Reference |
| 2-Bromobutane | 2-Butylmagnesium bromide | 2-Deuteriobutane | 87-88 | 95.3 | Organic Syntheses[3] |
| Bromobenzene | Phenylmagnesium bromide | Deuteriobenzene | >90 | >98 | General Knowledge |
| 1-Bromohexane | n-Hexylmagnesium bromide | 1-Deuteriohexane | High | High | General Knowledge |
Note: The yields reported are for the overall process including the formation of the Grignard reagent and the subsequent quenching. The deuterium incorporation is typically determined by NMR spectroscopy or mass spectrometry.[3]
Troubleshooting
-
Failure to initiate Grignard formation: Ensure all glassware is scrupulously dry and the solvent is anhydrous. Activate the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings in the flask.
-
Low yield of deuterated product: This may be due to incomplete formation of the Grignard reagent or premature quenching by moisture. Ensure a strict inert atmosphere is maintained throughout the reaction.
-
Incomplete deuterium incorporation: This can occur if the Grignard reagent is exposed to protic contaminants before the addition of DBr. Using a slight excess of the deuterating agent can help to drive the reaction to completion.
References
Application Notes and Protocols for the Synthesis of Deuterated Solvents and Compounds Using Deuterium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deuterated solvents are indispensable tools in chemical research, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, mechanistic studies, and in the development of deuterated drugs to improve their pharmacokinetic profiles.[1][2][3] While deuterium (B1214612) oxide (D₂O) is the most common and cost-effective deuterium source for preparing many deuterated solvents through hydrogen-deuterium (H/D) exchange, deuterium bromide (DBr) serves as a valuable reagent for specific deuteration applications.[4][5] DBr is particularly useful for the deuteration of unsaturated compounds via addition reactions and for H/D exchange with compounds possessing acidic protons.[6][7]
These application notes provide detailed protocols for the use of this compound in the synthesis of deuterated organic compounds, which can serve as or be converted into deuterated solvents or valuable intermediates.
Application Note 1: Synthesis of Deuterated Olefins via Homolytic Addition of this compound
Principle: The homolytic (free-radical) addition of this compound to unsaturated compounds like allenes or alkenes allows for the specific incorporation of a deuterium atom into the molecule.[6][7] This reaction is typically initiated by UV light or a radical initiator and proceeds via a radical chain mechanism. The regioselectivity of the addition can be controlled by the reaction conditions. For allene (B1206475), the homolytic addition of DBr yields 2-bromo-deuteropropenes.[6]
Experimental Protocol: Synthesis of 2-Bromo-deuteropropene This protocol is adapted from the procedure described for the homolytic addition of HBr to propadiene.[6]
1. Preparation of Anhydrous this compound (DBr):
-
Caution: This procedure should be performed in a well-ventilated fume hood. DBr is a corrosive gas.
-
Assemble a gas generation apparatus consisting of a dropping funnel, a three-necked round-bottom flask, a gas inlet tube, and a gas outlet connected to a drying tube (e.g., filled with Drierite) and a cold trap.
-
To the flask, add red phosphorus (7.0 g) and bromine (10.0 mL, 31.2 g) dissolved in 150 mL of carbon tetrachloride.
-
Slowly add deuterium oxide (D₂O, 6.0 mL) dropwise from the dropping funnel to the stirred suspension.
-
The generated DBr gas is passed through the drying tube and collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath. The yield is typically quantitative.[6]
2. Addition of DBr to Allene:
-
In an evacuated system, condense allene (propadiene, 7.0 g, 0.18 mole) into a 500-mL round-bottom quartz flask cooled to -78 °C.[6]
-
Slowly distill the prepared anhydrous DBr into the flask containing the condensed allene.
-
Irradiate the flask with a UV lamp to initiate the homolytic addition. The reaction progress can be monitored by observing the disappearance of the reactants.
-
After the reaction is complete, carefully vent the system and allow the excess DBr and unreacted allene to evaporate.
-
The resulting product, 2-bromo-deuteropropene, can be purified by distillation.
Data Presentation:
| Product | Precursors | Method | Yield (%) | Isotopic Purity (%) | Reference |
| 2-Bromopropenes (Deuterated) | Allene, DBr | Homolytic Addition | Not specified | Not specified | [6][7] |
| Deuterated Ethylenes | Acetylene, DBr | Addition/Reduction | Not specified | High | [6] |
Diagram of Reaction Pathway:
Caption: Homolytic addition of DBr to allene.
Application Note 2: General Protocol for Deuteration of Active Methylene (B1212753) Compounds
Principle: Active methylene compounds contain a CH₂ group flanked by two electron-withdrawing groups (e.g., ketones, esters, nitriles), making the methylene protons acidic. These protons can undergo H/D exchange with a deuterium source in the presence of an acid or base catalyst.[8] this compound can act as both a deuterium source and an acid catalyst to facilitate the deuteration of these compounds. The reaction is an equilibrium process, and using DBr in a suitable deuterated solvent or in excess can drive the reaction towards the deuterated product.
General Experimental Protocol:
1. Materials:
-
Active methylene compound (e.g., diethyl malonate, acetylacetone).
-
This compound solution (e.g., 30% in acetic acid-d₄) or anhydrous DBr gas.
-
Anhydrous deuterated solvent (e.g., THF-d₈, Acetonitrile-d₃).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying.
2. Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the active methylene compound (1 equivalent) in an anhydrous deuterated solvent.
-
Cool the solution in an ice bath.
-
Slowly add the this compound solution (1.1 to 2 equivalents). If using DBr gas, bubble it through the solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
3. Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the active methylene proton signal.
-
Once the desired level of deuteration is achieved, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate (non-deuterated).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography or distillation to obtain the pure deuterated compound.
Data Presentation (Hypothetical):
| Substrate | DBr Equivalents | Reaction Time (h) | Solvent | Temperature (°C) | % Deuteration (NMR) |
| Diethyl Malonate | 1.2 | 12 | THF-d₈ | 25 | >98% |
| Acetylacetone | 1.5 | 8 | CD₃CN | 25 | >95% (enol form) |
| Malononitrile | 2.0 | 24 | Dioxane-d₈ | 50 | >98% |
References
- 1. synmr.in [synmr.in]
- 2. symeres.com [symeres.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterated Solvents — Nanalysis [nanalysis.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
Deuterium Bromide in Neutron Scattering Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deuterium (B1214612) bromide (DBr) serves as a valuable reagent in the preparation of deuterated molecules for neutron scattering experiments. Its utility lies in its ability to facilitate hydrogen/deuterium (H/D) exchange reactions and act as a precursor in the synthesis of deuterated building blocks. These deuterated molecules are instrumental in contrast variation techniques, particularly in Small-Angle Neutron Scattering (SANS), which allows for the selective highlighting or masking of different components within a complex biological or chemical system. This powerful approach provides unique structural insights into macromolecules, their interactions, and the delivery of therapeutic agents.
Principle of Contrast Variation
Neutron scattering lengths differ significantly between hydrogen (¹H) and its isotope deuterium (²H or D). This difference is the foundation of contrast variation. By selectively replacing hydrogen with deuterium in a molecule or by varying the D₂O/H₂O ratio of the solvent, researchers can manipulate the scattering length density (SLD) of different components in a sample. When the SLD of a component matches that of the solvent, it becomes effectively "invisible" to neutrons, allowing the other components to be studied in isolation. This technique is indispensable for elucidating the structure and organization of complex systems such as protein-protein complexes, lipid membranes, and drug delivery vehicles.[1][2][3]
Applications of Deuterium Bromide in Sample Preparation
This compound is primarily employed in two key strategies for preparing deuterated samples for neutron scattering analysis:
-
Hydrogen/Deuterium Exchange: DBr in deuterium oxide (D₂O) can be used to directly replace exchangeable protons in organic molecules with deuterium atoms. This is particularly effective for deuterating alkyl and cycloalkyl bromides.[4]
-
Synthesis of Deuterated Precursors: DBr is a key reagent in the synthesis of deuterated building blocks, which are then used in more complex molecular assemblies. For example, the addition of DBr to alkenes and alkynes is a fundamental step in producing deuterated alkyl halides.[5][6] These deuterated precursors are then used to synthesize larger molecules like deuterated surfactants and lipids, which are crucial for studying membrane systems and drug formulations.[1][7][8]
Experimental Protocols
Protocol 1: Deuteration of Cyclopentyl Bromide via H/D Exchange
This protocol describes the direct deuteration of an alicyclic bromide using a solution of this compound in deuterium oxide, as adapted from established methods.[4]
Objective: To replace the hydrogen atoms of cyclopentyl bromide with deuterium atoms for use in neutron scattering studies where a deuterated organic phase is required.
Materials:
-
Cyclopentyl bromide
-
Deuteriobromic acid (DBr) in deuterium oxide (D₂O), 44% concentration
-
Ether
-
5% Sodium bicarbonate solution
-
Saline solution
-
Anhydrous calcium chloride
-
Round-bottomed flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 15 g (0.1 mole) of cyclopentyl bromide and 20 mL of 44% deuteriobromic acid in D₂O.
-
Heat the two-phase system to reflux and maintain continuous stirring for 20 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ether to recover any dissolved product.
-
Combine the organic layer and the ether extract.
-
Wash the combined organic phase sequentially with 5% sodium bicarbonate solution and then with saline solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the deuterated cyclopentyl bromide.
-
Analyze the isotopic content using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to determine the percentage of deuterium incorporation. For higher deuteration levels, the recovered product can be subjected to repeated exchange cycles.
Expected Outcome:
This process yields cyclopentyl bromide with a significant percentage of its hydrogen atoms replaced by deuterium. The level of deuteration can be increased with subsequent exchange reactions.
Protocol 2: Synthesis of Deuterated 2-Bromopropylene via DBr Addition to Allene
This protocol outlines the synthesis of a deuterated olefin, a versatile precursor for more complex molecules, through the addition of this compound to allene.[6]
Objective: To synthesize 2-bromo-1,1,3,3-tetradeuteropropylene for use as a building block in the creation of deuterated polymers or surfactants for SANS studies.
Materials:
-
Tetradeuteroallene (CD₂=C=CD₂)
-
This compound (DBr)
-
Reaction vessel suitable for gas-phase reactions
-
Vacuum line
-
Cryogenic trapping system
Procedure:
-
Introduce gaseous tetradeuteroallene into a suitable reaction vessel connected to a vacuum line.
-
Introduce gaseous this compound into the same vessel. The stoichiometry should be controlled to favor the mono-addition product.
-
The reaction proceeds via the addition of DBr across one of the double bonds of allene. The reaction can be initiated thermally or photochemically, depending on the desired selectivity.
-
After the reaction is complete, the product mixture is separated using cryogenic trapping or gas chromatography to isolate the desired deuterated 2-bromopropylene.
-
The structure and isotopic purity of the product should be confirmed by NMR and mass spectrometry.
Expected Outcome:
The reaction yields 2-bromo-1,1,3,3-tetradeuteropropylene (CH₂DCBr=CD₂), a valuable deuterated intermediate.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of deuterated compounds using this compound.
Table 1: H/D Exchange of Cycloalkyl Bromides with DBr/D₂O [4]
| Starting Material | DBr Concentration in D₂O | Reaction Time (hours) | Temperature | Atom % Deuterium (D) |
| Cyclopentyl bromide | 44% | 20 | Reflux | 70% |
| Cyclohexyl bromide (from Cyclohexanol) | 44% | 20 (x4 cycles) | Reflux | 84% |
Table 2: Synthesis of Deuterated Olefins via DBr Addition [6]
| Olefin Precursor | Reagent | Product |
| Allene (CH₂=C=CH₂) | DBr | 2-Bromo-1,1-dideuteropropylene (CH₂DCBr=CH₂) |
| Tetradeuteroallene (CD₂=C=CD₂) | HBr | 2-Bromo-3,3-dideuteropropylene (CD₂HCBr=CD₂) |
| Tetradeuteroallene (CD₂=C=CD₂) | DBr | 2-Bromo-1,1,3,3-tetradeuteropropylene (CD₂DCBr=CD₂) |
Visualization of Experimental Workflow and Signaling Pathways
Logical Workflow for Sample Preparation and Analysis
The following diagram illustrates the general workflow from deuteration using this compound to the final neutron scattering experiment and data analysis.
Caption: Workflow for Deuterium Labeling and SANS Analysis.
This diagram outlines the key stages, from the initial deuteration of a target molecule using this compound-based methods, through to the final interpretation of structural data from a neutron scattering experiment. Each step is crucial for obtaining high-quality data that can provide valuable insights into the system under investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ill.eu [ill.eu]
- 4. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]
- 5. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Documents download module [ec.europa.eu]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
Application Notes and Protocols for Site-Selective Deuteration with Deuterium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-selective introduction of deuterium (B1214612) into organic molecules using deuterium bromide (DBr). This method is particularly effective for the deuteration of secondary and tertiary alkyl bromides, offering a straightforward approach to producing deuterated building blocks valuable in pharmaceutical research and development. The enhanced metabolic stability of deuterated compounds is a key advantage in drug discovery, potentially leading to improved pharmacokinetic profiles.[1]
Principle of the Method
The core of this method involves the exchange of hydrogen atoms for deuterium atoms in secondary and tertiary acyclic and alicyclic bromides by treatment with a solution of deuteriobromic acid (DBr) in deuterium oxide (D₂O).[2] The reaction proceeds by refluxing the alkyl bromide substrate in the DBr/D₂O solution, leading to the exchange of hydrogen atoms with deuterium.[2] This process can also be initiated from corresponding alcohols or olefins, which are converted in situ to the reactive alkyl bromide under the reaction conditions.[2] The resulting deuterated alkyl bromides are versatile intermediates that can be converted into a variety of other deuterated compounds, including olefins, alcohols, epoxides, and acids.[2]
Applications in Drug Development and Mechanistic Studies
Deuterium-labeled compounds are crucial tools in medicinal chemistry and drug development. The "deuterium switch" approach, where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium, can significantly alter a drug's pharmacokinetic properties.[1] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes, potentially leading to a longer drug half-life, reduced toxicity, and improved therapeutic efficacy.[1]
The deuterated compounds produced via this method can be used for:
-
Metabolic Profiling Studies: To trace the metabolic fate of a drug candidate.
-
Improving Pharmacokinetics: To create more stable drug candidates with potentially better dosing regimens.[1]
-
Mechanistic Studies: To elucidate reaction mechanisms by tracking the position of the deuterium label.
-
Mass Spectrometry Standards: As internal standards for quantitative analysis.
Experimental Protocols
The following protocols are based on the established method for deuterating secondary and tertiary alkyl bromides.[2]
Protocol 1: General Procedure for the Deuteration of an Alkyl Bromide
This protocol describes a general method for the hydrogen-deuterium exchange in a secondary or tertiary alkyl bromide.
Materials:
-
Secondary or tertiary alkyl bromide
-
This compound (DBr) in Deuterium oxide (D₂O) solution (typically 40-48%)[2][3]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the secondary or tertiary alkyl bromide with a solution of this compound in D₂O. A typical concentration for the DBr solution is at least 40%.[2]
-
Heat the reaction mixture to reflux. The reaction time can vary from approximately 2 to 24 hours, depending on the reactivity of the substrate.[2] For optimal deuterium incorporation, especially for less reactive substrates, a reaction time of at least 18 hours under reflux is recommended.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the deuterated product with a suitable organic solvent.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude deuterated alkyl bromide.
-
Purify the product by distillation or chromatography as required.
Data Presentation
The following table summarizes examples of deuteration of various alkyl bromides using the DBr/D₂O method.
| Substrate | DBr Concentration in D₂O | Reaction Conditions | Product | Deuterium Incorporation | Reference |
| Cyclopentyl bromide | 44% | Reflux, 20 hours | Cyclopentyl-d₉ bromide | 99.2 atom % D | [2] |
| Cyclohexene | 44% | Reflux, 20 hours | Cyclohexyl-d₁₁ bromide | Not specified | [2] |
Note: The patent provides qualitative descriptions for several other examples, stating that the hydrogens are exchanged for deuterium, but does not consistently provide specific quantitative data on the extent of deuteration.[2]
Visualizations
Experimental Workflow
Caption: General workflow for the deuteration of alkyl bromides.
Synthetic Utility of Deuterated Alkyl Bromides
Caption: Potential synthetic routes from deuterated alkyl bromides.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Deuterium Bromide Reactions
Welcome to the technical support center for Deuterium (B1214612) Bromide (DBr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their deuteration experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is Deuterium Bromide (DBr) and in what forms is it commonly available?
This compound (DBr) is the deuterated analogue of hydrogen bromide (HBr), with the protium (B1232500) atom replaced by a deuterium atom.[1][2] It is a valuable reagent for introducing a deuterium atom into organic molecules, often used in the synthesis of labeled compounds for mechanistic studies, as internal standards in mass spectrometry, and to enhance the metabolic stability of pharmaceuticals.[1]
DBr is commercially available in two primary forms:
-
As a gas: This is anhydrous DBr and is suitable for reactions that are sensitive to water.[3]
-
As a solution in deuterium oxide (D₂O): A common concentration is 47-48 wt. % DBr in D₂O.[3] This form is often more convenient to handle than the gas but introduces D₂O as the solvent.
Q2: What are the primary safety precautions I should take when working with this compound?
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of the corrosive gas.[3]
-
Storage: Store DBr gas cylinders or solutions in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[3]
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention.[1]
Q3: What are the most common general causes of low yields in organic reactions that also apply to DBr reactions?
Low yields in organic synthesis can often be attributed to a set of common experimental errors. These are highly relevant to reactions involving DBr:
-
Presence of Water: Unless DBr in D₂O is the intended reagent, moisture can interfere with the reaction, especially if water-sensitive intermediates are involved.
-
Improper Reaction Temperature: Reactions are often temperature-sensitive. Running a reaction too cold may lead to an impractically slow reaction rate, while too high a temperature can promote side reactions or decomposition of reactants and products.
-
Incorrect Stoichiometry: Inaccurate measurement of the limiting reagent or an incorrect molar ratio of reactants can lead to incomplete conversion.
-
Loss of Product During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Reagent Purity: The purity of the starting materials, including the DBr and the substrate, is critical. Impurities can lead to unwanted side reactions.
Troubleshooting Guide for Low Yield in DBr Reactions
This guide addresses specific problems you might encounter when using DBr, particularly in the common application of converting alcohols to deuterated alkyl bromides.
Problem 1: My reaction to convert a primary or secondary alcohol to a deuterated alkyl bromide with DBr has a low yield. What are the likely causes and how can I fix it?
The conversion of alcohols to alkyl bromides using DBr can proceed via an Sₙ2 or Sₙ1 mechanism, and the dominant pathway depends on the structure of the alcohol. Low yields often stem from competing side reactions or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
-
Poor Reagent Purity: Ensure your DBr is of high purity and your alcohol starting material is dry and free of impurities.
-
-
Side Reactions:
-
Elimination (E1/E2): Dehydration of the alcohol to form an alkene is a common side reaction, especially at higher temperatures and with secondary or tertiary alcohols.[4][5] To minimize this, use the lowest effective temperature for the substitution reaction.
-
Ether Formation: The starting alcohol can act as a nucleophile and react with the product alkyl bromide or an intermediate carbocation to form an ether. This is more likely at higher alcohol concentrations.
-
-
Carbocation Rearrangements (for Sₙ1-prone substrates):
-
Secondary alcohols, and especially substrates like neopentyl alcohol, can form a carbocation that rearranges to a more stable carbocation before being attacked by the bromide ion.[6][7][8][9] This leads to the formation of an isomeric alkyl bromide product, reducing the yield of the desired product. Using a less polar solvent may sometimes suppress carbocation formation.
-
-
Workup Issues:
-
Hydrolysis of the Product: The product alkyl bromide can be hydrolyzed back to the alcohol during aqueous workup. Minimize contact time with aqueous layers and ensure efficient extraction.
-
Loss during Extraction: Ensure the correct organic solvent is used for extraction and perform multiple extractions to maximize recovery.
-
Data Presentation: Impact of Reaction Conditions on Yield (Illustrative)
While specific quantitative data for DBr reactions is sparse in the literature, the following table illustrates the expected trends in yield based on general principles of Sₙ1/Sₙ2 and E1/E2 reactions.
| Parameter | Condition | Expected Impact on Yield of Desired Alkyl Bromide | Rationale |
| Temperature | Too Low | Low Yield | Slow reaction rate, incomplete conversion. |
| Optimal | High Yield | Sufficient energy for substitution to occur at a reasonable rate. | |
| Too High | Low Yield | Increased rate of side reactions, particularly elimination (alkene formation).[10] | |
| Water Content | High | Low Yield | Can hydrolyze the DBr and the alkyl bromide product. Can also act as a competing nucleophile.[11][12][13] |
| Anhydrous | High Yield | Minimizes side reactions involving water. | |
| Substrate | Primary Alcohol | Generally Good Yield | Favors Sₙ2 mechanism, which is less prone to rearrangements and elimination.[14] |
| Secondary Alcohol | Variable Yield | Can undergo both Sₙ2 and Sₙ1, making it susceptible to elimination and rearrangements.[14] | |
| Tertiary Alcohol | Low Yield of Unrearranged Product | Primarily reacts via Sₙ1, highly prone to elimination. |
Experimental Protocols: Synthesis of Deuterated Benzyl (B1604629) Bromide
This protocol is adapted from a standard procedure for the synthesis of benzyl bromide from benzyl alcohol and can be applied using DBr.[15][16]
Materials:
-
Benzyl alcohol (high purity, dry)
-
This compound (48% in D₂O)
-
Anhydrous calcium chloride or magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl alcohol and an excess of 48% DBr in D₂O (e.g., a 2-3 molar equivalent of DBr).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. A typical reaction time is 1-2 hours.[16]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The deuterated benzyl bromide will be the denser, lower layer.
-
Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure, and the product can be further purified by vacuum distillation if necessary.
Problem 2: I am seeing multiple products in my reaction of DBr with a diene. How can I control the product distribution?
The addition of DBr to a conjugated diene can result in both 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control.[10][17][18][19][20]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C or below), the reaction is under kinetic control, and the major product is the one that is formed fastest. This is often the 1,2-addition product.[10][19]
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., room temperature or above), the reaction is reversible and under thermodynamic control. The major product will be the most stable one, which is typically the 1,4-addition product due to the more substituted double bond.[10][17][19]
Solution: To favor the 1,2-addition product, carry out the reaction at a low temperature. To favor the 1,4-addition product, use a higher reaction temperature.
Visualizations
Caption: Troubleshooting workflow for low yield in DBr reactions.
Caption: Competing reaction pathways in the conversion of alcohols with DBr.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. isotope.com [isotope.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]
- 7. Solved Neopentyl alcohol reacts with concentrated HBr to | Chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-b.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Deuteration Reactions with Deuterium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for deuteration using deuterium (B1214612) bromide (DBr).
Frequently Asked Questions (FAQs)
Q1: What is deuterium bromide (DBr) and how is it used for deuteration?
This compound (DBr) is the deuterated form of hydrogen bromide (HBr), where the hydrogen atom is the heavier isotope, deuterium.[1] It is a strong, deuterated Brønsted acid used as a reagent or catalyst in hydrogen-deuterium (H/D) exchange reactions to replace hydrogen atoms with deuterium atoms in organic molecules.[2][3] This is a common method for synthesizing deuterated compounds, which are valuable as internal standards for mass spectrometry, for probing reaction mechanisms, and for developing drugs with enhanced metabolic stability.[2][4][5]
Q2: What is the general mechanism for DBr-mediated deuteration?
The mechanism depends on the substrate. For compounds with acidic protons, such as ketones or active methylene (B1212753) compounds, the reaction proceeds through an acid-catalyzed enolization mechanism.[3][6] For aromatic compounds, it's typically an electrophilic aromatic substitution reaction.[2][7] In the case of secondary or tertiary alkyl bromides, the reaction can proceed through the formation of a carbocation intermediate, which then allows for the exchange of hydrogens with deuterium from the DBr/D₂O medium.[8]
Q3: How can I accurately quantify the level of deuterium incorporation?
Several analytical techniques can be used for the quantitative determination of deuterium content. The most common methods include:
-
Mass Spectrometry (MS): By analyzing the mass shift between the unlabeled and labeled compound, the degree of deuteration can be calculated.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of proton signals at specific sites, while ²H NMR can directly detect the incorporated deuterium.
Q4: What is the "Deuterium Kinetic Isotope Effect" (DKIE) and why is it important?
The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond.[5][] This difference in reaction rates is known as the Deuterium Kinetic Isotope Effect (DKIE).[5] This effect is a cornerstone of deuterated drug development, as replacing a hydrogen with a deuterium at a site of metabolic oxidation can slow down the drug's metabolism, potentially improving its pharmacokinetic profile, such as increasing its half-life.[5][]
Q5: What are the essential safety precautions for handling this compound?
This compound, like HBr, is a corrosive and toxic substance.[12][13] It can cause severe skin burns, eye damage, and respiratory irritation.[13] Always handle DBr in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles.[12] Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during deuteration experiments with DBr.
Issue 1: Low or No Deuterium Incorporation
Low deuterium incorporation is a frequent challenge that can arise from multiple factors.[14]
| Potential Cause | Recommended Solution | Explanation |
| H/D Back-Exchange | • Use aprotic solvents for workup if possible.• Minimize exposure to atmospheric moisture.• Lyophilize the final product from D₂O. | Protic solvents (like H₂O or methanol) can re-introduce protons, reversing the desired deuteration. This is especially problematic for labile deuterium atoms.[14] |
| Insufficient Reagent | • Use a large molar excess of the deuterium source (DBr in D₂O). | H/D exchange is an equilibrium process. Driving the equilibrium towards the deuterated product requires a high concentration of deuterium.[15] |
| Poor Reagent Quality | • Use high-purity DBr (e.g., 99 atom % D) and D₂O.• Ensure the DBr solution has not been contaminated with atmospheric water. | Contamination of the deuterating agent with protic impurities (HBr or H₂O) will reduce the deuterium available for exchange and lead to lower incorporation levels.[16] |
| Suboptimal Temperature | • Increase the reaction temperature. | Many H/D exchange reactions have a significant activation energy and require heating (reflux) to proceed at a reasonable rate.[8][17] |
| Insufficient Reaction Time | • Extend the reaction duration. | Achieving equilibrium can be slow. Monitor the reaction over time to determine the optimal duration. Reaction periods of 2 to 24 hours are common.[8] |
Issue 2: Undesired Side Reactions
| Potential Cause | Recommended Solution | Explanation |
| Bromination of Substrate | • Lower the reaction temperature.• Use a less concentrated DBr solution. | DBr can act as a brominating agent, especially at higher temperatures or with activated substrates. |
| Substrate Degradation | • Reduce reaction temperature and time.• Screen for milder catalysts or conditions if the substrate is acid-sensitive. | The strong acidic conditions and high temperatures required for deuteration can lead to the decomposition of sensitive organic molecules.[15] |
| Limited Regioselectivity | • Modify the substrate with directing groups.• Explore alternative deuteration methods if site-selectivity is critical. | Acid-catalyzed deuteration of aromatic compounds often results in limited regioselectivity, with deuterium being incorporated at multiple positions.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Deuteration of an Active Methylene Compound
This protocol is a general guideline for the deuteration of a ketone at the α-position.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the active methylene compound (1 equivalent) in Deuterium Oxide (D₂O).
-
Reagent Addition: Add a catalytic amount of this compound (e.g., 0.1 equivalents of a 48 wt. % solution in D₂O). For less reactive substrates, stoichiometric amounts or higher concentrations may be necessary.
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR or MS.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a base (e.g., Na₂CO₃). Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.
-
Analysis: Characterize the final product and determine the deuterium incorporation level using MS and/or NMR spectroscopy.
Protocol 2: Deuteration of a Secondary Alkyl Bromide
This protocol is adapted from a patented procedure for perdeuteration.[8]
-
Preparation: Place the secondary alkyl bromide (e.g., cyclopentyl bromide) in a reaction vessel suitable for heating under reflux.
-
Reagent Addition: Add a solution of this compound in Deuterium Oxide (a concentration of at least 40% DBr in D₂O is recommended for optimal results).[8]
-
Reaction: Heat the mixture under reflux for at least 18 hours to approach equilibrium.[8] The reaction is conducted at atmospheric pressure.
-
Workup: After cooling, separate the organic layer. Wash with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and distill to obtain the purified deuterated alkyl bromide.
-
Analysis: Confirm the structure and deuterium content of the product via analytical methods such as GC-MS or NMR.
Data Presentation
The following table summarizes typical reaction conditions for DBr-mediated deuteration found in the literature.
| Substrate Type | DBr Concentration | Temperature (°C) | Time (h) | Typical %D Incorp. | Reference |
| Secondary/Tertiary Alkyl Bromide | ≥ 40% in D₂O | Reflux (approx. 100-125) | 18 - 24 | High (approaching equilibrium) | [8] |
| Aromatic Hydrocarbons (e.g., o-xylene) | 4% DCl in D₂O* | 250 | 43 | 88% (aromatic protons) | [17] |
| Active Methylene (Ketones) | Catalytic to Stoichiometric | 25 - 100 (Reflux) | 4 - 24 | Varies (often >90%) | [6] |
*Note: While this example uses DCl, the conditions are illustrative of strong acid-catalyzed deuteration of aromatics at high temperatures.
Visualizations
The following diagrams illustrate key workflows and concepts in DBr deuteration.
Caption: General experimental workflow for a DBr deuteration reaction.
Caption: Troubleshooting decision tree for low deuterium incorporation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration - ThalesNano [thalesnano.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]
- 9. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope.com [isotope.com]
- 13. This compound | BrH | CID 518779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
- 17. CA1048556A - Deuteration of organic compounds - Google Patents [patents.google.com]
"common side reactions with Deuterium bromide"
Welcome to the technical support center for Deuterium Bromide (DBr). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments with DBr.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and toxic substance. It can cause severe skin burns, eye damage, and respiratory irritation.[1] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[1] It is crucial to handle DBr in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases, oxidizing agents, and metals. Storage under a nitrogen blanket is also recommended to protect it from moisture and light.
Reactions with Alkenes
Q3: I am trying to add DBr across an alkene, but I am getting a mixture of products. What is happening?
A3: When adding DBr to an unsymmetrical alkene, the reaction typically proceeds through a carbocation intermediate. This can lead to rearrangements to form a more stable carbocation before the bromide ion attacks. This will result in a mixture of the expected addition product and a rearranged product.
Troubleshooting Guide:
-
Low Temperature: Running the reaction at a lower temperature can sometimes disfavor rearrangement pathways.
-
Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. Less polar solvents may reduce the extent of rearrangement.
Q4: Can this compound cause polymerization of my alkene?
A4: Yes, under certain conditions, DBr can initiate cationic polymerization of alkenes. The strong acidity of DBr can protonate (deuterate) the alkene to form a carbocation, which can then be attacked by another alkene molecule, initiating a polymer chain.
Troubleshooting Guide:
-
Control Stoichiometry: Use a controlled amount of DBr, ensuring it is the limiting reagent if possible.
-
Low Temperature: Polymerization is often favored at higher temperatures. Conducting the reaction at low temperatures can help minimize this side reaction.
-
Use of a Non-Polar Solvent: Using a non-polar solvent can sometimes reduce the lifetime of the carbocation intermediate, thus decreasing the likelihood of polymerization.
Reactions with Alcohols
Q5: I am trying to substitute a hydroxyl group with bromine using DBr, but I am observing the formation of an alkene. Why is this happening?
A5: While the primary reaction of DBr with alcohols is nucleophilic substitution to form a deuterated alkyl bromide, an elimination reaction (dehydration) to form an alkene can be a significant side reaction. This is particularly true for secondary and tertiary alcohols, which form more stable carbocation intermediates.
Troubleshooting Guide:
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[2] Running the reaction at a lower temperature can increase the yield of the substitution product.
-
Choice of Acid: While you are using DBr, be aware that other strong, non-nucleophilic acids like sulfuric acid are more prone to causing elimination.[3] Sticking to DBr should favor substitution more than H2SO4 would, but the possibility of elimination remains.
Reactions with Ethers
Q6: I am attempting to cleave an ether with DBr, but the reaction is very slow or not working. What could be the issue?
A6: Ether cleavage with hydrohalic acids like DBr can be slow. The reaction rate is dependent on the structure of the ether. Ethers with primary alkyl groups react via a slower SN2 mechanism, while ethers with tertiary alkyl groups react faster via an SN1 mechanism due to the formation of a stable carbocation.[4][5][6]
Troubleshooting Guide:
-
Increase Temperature: Carefully increasing the reaction temperature can increase the rate of ether cleavage.
-
Use Excess DBr: Using an excess of DBr can help drive the reaction forward.[4]
Q7: When cleaving my unsymmetrical ether with DBr, how do I predict which alkyl bromide will be formed?
A7: The product distribution depends on the mechanism:
-
SN2 Pathway (Primary/Secondary Ethers): The bromide ion will attack the less sterically hindered carbon.[6][7]
-
SN1 Pathway (Tertiary Ethers): The reaction will proceed through the more stable carbocation, so the tertiary alkyl group will form the bromide.[4][5][6]
Data Presentation
Table 1: Factors Influencing Substitution vs. Elimination in Reactions of Alcohols with DBr
| Factor | Favors Substitution (SN1/SN2) | Favors Elimination (E1/E2) |
| Alcohol Structure | Primary > Secondary | Tertiary > Secondary |
| Temperature | Lower Temperatures | Higher Temperatures[2] |
| DBr Concentration | Higher Concentration of Bromide Nucleophile | Lower Nucleophile Concentration |
Experimental Protocols
General Protocol for the Addition of DBr to an Alkene
-
Dissolve the alkene in a suitable anhydrous, non-polar solvent (e.g., hexane (B92381) or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or lower) using an ice bath or cryocooler.
-
Slowly add a solution of this compound (e.g., in acetic acid or as a gas) to the stirred alkene solution. The addition should be dropwise to control the reaction temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, quench the reaction by adding a cold, dilute solution of a weak base (e.g., sodium bicarbonate).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: General experimental workflow for the addition of DBr to an alkene.
Caption: Troubleshooting logic for unexpected products in alkene deuterobromination.
Caption: Competing substitution and elimination pathways for alcohols with DBr.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from Deuterium Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful purification of products from reactions involving Deuterium (B1214612) Bromide (DBr).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Deuterium Bromide reaction?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual alkene, alkyne, or other substrates.
-
Excess Reagent: Unreacted this compound (DBr).
-
Non-Deuterated or Partially Deuterated Species: The presence of trace H₂O in the reaction can lead to the formation of HBr, resulting in a mixture of deuterated and non-deuterated products.[1]
-
Solvent Residues: Common laboratory solvents used in the reaction or workup (e.g., THF, Dichloromethane, Diethyl Ether).[2]
-
Side-Products: Depending on the substrate and reaction conditions, side-products such as isomers or products from radical-chain additions (in the case of alkene hydrobromination) may form.[3] Dibrominated byproducts can also occur if the reaction time is extended.[3]
Q2: How can I remove residual this compound after the reaction is complete?
A2: Excess DBr, being an acid, is typically removed by quenching the reaction with a mild aqueous base. A careful wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is a standard procedure. This neutralizes the acidic DBr, converting it into a salt that is soluble in the aqueous phase and can be removed during liquid-liquid extraction. Always add the basic solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves.
Q3: What is the best general-purpose purification method for deuterated bromides?
A3: Flash column chromatography on silica (B1680970) gel is the most versatile and widely used method for purifying products from DBr reactions, especially for small to medium scale (<10 g) syntheses. It is effective at separating the desired product from unreacted starting materials, polar impurities, and many side-products. The choice between different methods depends heavily on the physical properties of your product, as detailed in the table below.
Q4: Will the deuterium atom in my product affect its behavior during purification?
A4: For most standard purification techniques, the difference in behavior between a deuterated and a non-deuterated compound is negligible.[1] The physical properties (polarity, boiling point, solubility) are very similar. However, this also means that separating your desired deuterated product from any non-deuterated analogue formed during the reaction can be extremely challenging and may require specialized chromatographic techniques or repeated purifications.
Q5: How do I confirm the success of my purification and the incorporation of deuterium?
A5: The primary method for analysis is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Successful deuteration is confirmed by the disappearance or reduction in the integration of the proton signal at the site of substitution. Comparing the ¹H NMR of your purified product to that of the non-deuterated starting material is crucial.
-
²H NMR: A direct method to confirm deuterium incorporation is to run a deuterium NMR spectrum, which will show a signal for the deuterium atom.[4]
-
Mass Spectrometry (MS): MS can confirm the change in molecular weight corresponding to the replacement of a hydrogen atom (mass ≈ 1) with a deuterium atom (mass ≈ 2).[4] Purity can also be assessed by the absence of signals corresponding to known impurities in these spectra.[5]
Data Presentation: Comparison of Purification Methods
This table provides a summary of common purification techniques and their suitability for products of DBr reactions.
| Purification Method | Best For | Scale | Advantages | Disadvantages |
| Flash Chromatography | Most non-volatile oils and solids. | < 50 mg to > 10 g | Highly versatile; separates compounds with different polarities; applicable to a wide range of products. | Can be time-consuming; requires solvent and solid phase (silica/alumina); risk of product decomposition on acidic silica. |
| Distillation | Volatile liquids (MW <350 amu) with different boiling points. | > 1 g | Excellent for large quantities; can yield very pure product if boiling points are sufficiently different. | Not suitable for heat-sensitive or non-volatile compounds; requires specialized glassware. |
| Recrystallization | Solid products. | > 1 g | Can yield exceptionally pure material; relatively inexpensive on a large scale. | Finding a suitable solvent system can be trial-and-error; product loss in the mother liquor is common. |
| Aqueous Workup / Extraction | Removing acidic/basic/water-soluble impurities. | All scales | Essential first step to remove salts, excess acid (DBr), and other polar impurities before further purification. | Risk of emulsion formation; not effective for removing impurities with similar solubility to the product. |
| Trituration | Crude solids containing highly soluble impurities. | All scales | Simple method to wash away soluble impurities from an insoluble solid product by rinsing with a suitable solvent.[6] | Only effective if there is a large solubility difference between the product and impurities. |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem: During the aqueous workup with sodium bicarbonate, a thick, stable emulsion has formed and the layers won't separate.
-
Possible Cause: High concentration of polar compounds or fine particulates at the interface.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to try and disrupt the emulsion.
-
Problem: After adding the aqueous quench solution, a solid precipitate formed between the layers.
-
Possible Cause: Formation of insoluble salts or precipitation of a poorly soluble product/byproduct upon solvent change.
-
Solution:
-
Add More Water/Solvent: Try adding more water to dissolve inorganic salts or more organic solvent to dissolve an organic precipitate.
-
Isolate the Solid: If the above fails, isolate the solid by filtration. Wash the solid with both the aqueous and organic solvents used in the workup. Analyze the solid separately to determine if it is your product or a byproduct.
-
Wash Persistently: Continue washing the mixture with water to remove as much of the precipitate as possible. After separation, use a generous amount of a drying agent (like Na₂SO₄ or MgSO₄) which may absorb some of the remaining goo.
-
Problem: My final product is a yellow oil/solid, but the literature reports it as colorless/white. TLC and NMR show a single spot/pure compound.
-
Possible Cause: Trace amounts of highly colored impurities, often residual bromine or palladium catalyst if used in a preceding step.[7] A tiny amount of an impurity may not be visible by NMR but can impart color.[7]
-
Solution:
-
Activated Carbon: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. Filter the carbon through Celite and remove the solvent. This often removes colored impurities.[7]
-
Sodium Thiosulfate (B1220275) Wash: If residual bromine (Br₂) is suspected (which can arise from DBr oxidation), re-dissolve your product in an organic solvent and wash with a 10% aqueous sodium thiosulfate solution until the color disappears.
-
Silica Plug: Dissolve the product in a minimal amount of a non-polar solvent (like hexane (B92381) or dichloromethane) and pass it through a short plug of silica gel in a pipette. This can trap highly polar, colored impurities.
-
Problem: The ¹H NMR of my purified product shows that deuterium incorporation is low or incomplete.
-
Possible Cause: Presence of protic impurities (especially H₂O) in the reaction mixture. H₂O can react with DBr to form HBr, which then competes in the reaction, leading to the non-deuterated product.[1]
-
Solution: This is an issue with the reaction itself, not the purification. To avoid this in the future:
-
Dry Reagents: Ensure all reagents, solvents, and glassware are rigorously dried before starting the reaction.[6] Using freshly distilled solvents and oven-dried glassware is critical.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a standard workflow for a typical this compound reaction and subsequent purification.
Caption: General workflow from reaction completion to purified product.
Troubleshooting Logic for Aqueous Workup
This diagram provides a decision-making process for common issues encountered during the workup phase.
Caption: Decision tree for troubleshooting common workup issues.
Protocol 1: General Reaction Quenching and Extraction
This protocol is for neutralizing excess DBr and performing an initial extraction.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice bath. This minimizes potential side reactions during the quench.
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue adding dropwise until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.
-
Extract: If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), add more of it to the separatory funnel. Stopper the funnel, invert it, and vent immediately. Shake gently at first, venting frequently, then more vigorously. Allow the layers to separate.
-
Separate: Drain the organic layer (bottom layer for DCM, top for most others like Ethyl Acetate).
-
Back-Extract: Add more fresh organic solvent to the aqueous layer remaining in the funnel, shake, and separate again. Combine this organic layer with the first one. Repeat this step 2-3 times to maximize product recovery.
-
Wash: Wash the combined organic extracts with brine (saturated aqueous NaCl) to help remove residual water.
-
Dry: Proceed to the drying protocol.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a crude product that is not water-soluble and requires further purification.
-
Prepare the Crude Sample: After concentrating the dried organic extracts, a crude oil or solid is obtained. Dissolve a small amount of this crude material to determine a suitable solvent system using TLC. The ideal system gives the desired product an Rf value of ~0.3. Adsorb the bulk of the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and then removing the solvent under reduced pressure.
-
Pack the Column: Select a column of appropriate size. Pack the column with silica gel, either as a slurry in the chosen eluent (wet packing) or by pouring the dry silica and then carefully adding the eluent (dry packing). Ensure the silica bed is level and free of cracks.
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band. Add a thin layer of sand on top to protect the sample layer.
-
Elute: Fill the column with the eluent. Apply gentle positive pressure (using a pump or bulb) to begin flowing the solvent through the column.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Once the desired product has completely eluted from the column, combine the pure fractions. Remove the solvent using a rotary evaporator to yield the final, purified product.
References
Technical Support Center: Isotopic Enrichment with Deuterium Bromide
Welcome to the technical support center for isotopic enrichment using deuterium (B1214612) bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the use of deuterium bromide for increasing isotopic enrichment.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in isotopic enrichment?
This compound (DBr) is primarily used for the hydrogen-deuterium exchange in specific organic molecules, particularly secondary and tertiary alkyl bromides and cycloalkyl bromides.[1] This method is valuable in the synthesis of deuterated compounds for various applications, including as internal standards in mass spectrometry, for kinetic isotope effect studies, and to improve the metabolic profiles of active pharmaceutical ingredients (APIs).[2][3][4][5]
Q2: What is the general principle behind isotopic enrichment with this compound?
The process involves the exchange of hydrogen atoms for deuterium atoms on a substrate molecule. When an alkyl bromide is treated with a solution of deuteriobromic acid (DBr) in deuterium oxide (D₂O), the acidic deuterium from DBr can replace the hydrogen atoms on the alkyl group.[1] This is an equilibrium process, and driving the equilibrium towards the deuterated product is key to achieving high isotopic enrichment.[1]
Q3: What level of isotopic enrichment can I expect?
With optimized conditions, it is possible to exchange all hydrogens of a secondary or tertiary alkyl bromide with deuterium.[1] The final enrichment level will depend on factors such as the concentration of this compound, reaction temperature, and reaction time.[1]
Q4: Are there any specific safety precautions I should take when working with this compound?
This compound, like hydrogen bromide, is a strong acid and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The use of a 48% solution of DBr in D₂O is common.[6]
Experimental Protocols
Protocol: Deuteration of Secondary/Tertiary Alkyl Bromides
This protocol is based on the established method for exchanging hydrogen atoms with deuterium in secondary and tertiary acyclic and alicyclic bromides.[1]
Materials:
-
Secondary or tertiary alkyl bromide or cycloalkyl bromide
-
Deuteriobromic acid (DBr) in deuterium oxide (D₂O) (at least 10%, with >40% being optimal)[1]
-
Anhydrous solvent (if required)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add the alkyl bromide substrate.
-
Under an inert atmosphere, add the solution of deuteriobromic acid in deuterium oxide. The concentration of DBr should be at least 10%, but for optimal results, a concentration of 40% or higher is recommended.[1]
-
The reaction mixture is then heated. The temperature can range from 0°C to 175°C. For many substrates, refluxing the mixture is effective.[1]
-
Allow the reaction to proceed for a sufficient time to reach equilibrium. This can range from 2 to 24 hours.[1] For example, achieving high deuteration in cyclopentyl bromide may require refluxing for at least 18 hours with a DBr concentration of at least 40%.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ¹H NMR, GC-MS) to determine the extent of deuteration.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The deuterated product can be isolated using standard work-up procedures, such as extraction with an organic solvent, followed by washing, drying, and purification (e.g., distillation or column chromatography).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Isotopic Enrichment | Insufficient reaction time. | Increase the reaction time and monitor the progress to ensure equilibrium is reached.[1] |
| Low concentration of DBr. | Use a higher concentration of DBr in D₂O (ideally ≥40%).[1] | |
| Sub-optimal reaction temperature. | Gradually increase the reaction temperature. For less reactive substrates, refluxing may be necessary.[1] | |
| Presence of protic impurities (e.g., H₂O). | Ensure all reagents and solvents are anhydrous to minimize back-exchange. | |
| Side Product Formation (e.g., Olefins) | High reaction temperature. | Lower the reaction temperature. While higher temperatures can increase the rate of exchange, they can also promote elimination reactions.[1] |
| Strong basic impurities. | Ensure the reaction mixture is free from basic contaminants that could promote E2 elimination. | |
| Skeletal Rearrangements | Reaction conditions are too harsh. | Employ lower reaction temperatures to minimize the possibility of carbocation rearrangements, especially with substrates prone to such changes.[1] |
| Difficulty in Product Isolation | Emulsion formation during work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Co-elution of product and starting material during chromatography. | Optimize the chromatographic conditions (e.g., solvent system, column type) to improve separation. |
Data Presentation
The following table summarizes the key reaction parameters for achieving high isotopic enrichment with this compound, based on available data.[1]
| Substrate Type | DBr Concentration in D₂O | Temperature (°C) | Reaction Time (hours) | Expected Outcome |
| Secondary Alkyl Bromide | ≥ 40% | Reflux | ≥ 18 | High Deuteration |
| Tertiary Alkyl Bromide | ≥ 40% | Reflux | ≥ 18 | High Deuteration |
| Cyclopentyl Bromide | ≥ 40% | Reflux | ≥ 18 | High Deuteration |
Visualizations
Experimental Workflow for Deuteration with DBr
Caption: Workflow for deuteration of alkyl bromides using DBr.
Logical Relationship: Factors Affecting Isotopic Enrichment
Caption: Factors influencing the efficiency of isotopic enrichment.
References
- 1. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]
- 2. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuteration - ThalesNano [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. This compound (D, 99%) DBr 48% in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Preventing H/D Exchange in Deuterium Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers and troubleshooting advice to prevent unwanted Hydrogen/Deuterium (B1214612) (H/D) exchange when using Deuterium bromide (DBr) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a problem in my DBr reaction?
A: Hydrogen/Deuterium (H/D) exchange is a chemical process where a deuterium atom (D) in your molecule, such as the one from DBr, is replaced by a hydrogen atom (H) from the surrounding environment.[1] This process is often referred to as "back-exchange" when a deuterated compound loses its label.[1]
This is problematic for several critical reasons:
-
Compromised Isotopic Purity: The primary goal of using DBr is often to introduce a deuterium label with high isotopic enrichment. H/D exchange lowers this enrichment, leading to a mixture of deuterated and non-deuterated products.[1]
-
Inaccurate Quantification: In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds serve as internal standards. If the standard loses its deuterium label, its mass changes, resulting in unreliable and inaccurate quantification of the target analyte.[1]
Q2: I'm observing incomplete deuteration or loss of the deuterium label. What are the primary causes?
A: Loss of a deuterium label is almost always due to H/D exchange. The rate and extent of this exchange are heavily influenced by the presence of exchangeable protons in your reaction system. The most common causes are:
-
Solvent Choice: Using protic solvents like water (H₂O), methanol (B129727) (MeOH), or ethanol (B145695) (EtOH) is the primary driver of H/D exchange as they contain easily exchangeable hydrogen atoms.[1][2]
-
Atmospheric Moisture: Failure to maintain a dry, inert atmosphere allows moisture from the air to introduce protons into the reaction.
-
Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including H/D exchange.[1][3]
-
Solution pH/pD: The H/D exchange process can be catalyzed by both acids and bases.[1]
Below is a troubleshooting workflow to identify the source of unwanted H/D exchange.
References
Technical Support Center: Improving Regioselectivity in Deuterium Bromide Additions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving deuterium (B1214612) bromide (DBr) additions to alkenes, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the regioselectivity of deuterium bromide (DBr) addition to unsymmetrical alkenes?
A1: The regioselectivity of DBr addition to unsymmetrical alkenes is primarily governed by the reaction mechanism, which can be directed to follow either Markovnikov's rule or an anti-Markovnikov pathway.
-
Markovnikov's Rule: In an electrophilic addition mechanism, the deuterium atom (D+) adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the bromide ion (Br-) adds to the more substituted carbon. This proceeds through the formation of the more stable carbocation intermediate.
-
Anti-Markovnikov Addition: In a free-radical addition mechanism, the bromine atom adds to the less substituted carbon of the double bond, and the deuterium atom adds to the more substituted carbon.[1][2] This pathway is favored in the presence of radical initiators like peroxides.[1][2]
Q2: I am observing a mixture of regioisomers in my DBr addition. What is the likely cause?
A2: A mixture of regioisomers indicates that both Markovnikov and anti-Markovnikov addition pathways are competing. This is often due to the unintentional presence of radical initiators, such as peroxides, which can form in solvents or starting materials upon exposure to air and light.
Q3: How can I exclusively obtain the Markovnikov addition product?
A3: To favor the Markovnikov product, it is crucial to eliminate any radical species that could initiate the anti-Markovnikov pathway. This can be achieved by:
-
Using fresh, peroxide-free solvents: Ethers, for example, are notorious for forming peroxides over time.
-
Purifying the alkene starting material: Remove any potential radical initiators.
-
Working in the absence of light and oxygen: Conducting the reaction in the dark and under an inert atmosphere (e.g., nitrogen or argon) can minimize radical formation.
-
Lowering the reaction temperature: This can favor the ionic pathway over the radical pathway.
Q4: How can I achieve high selectivity for the anti-Markovnikov product?
A4: To achieve high anti-Markovnikov selectivity, you must intentionally initiate a free-radical chain reaction. This is typically done by adding a radical initiator, such as:
-
Peroxides (e.g., benzoyl peroxide, di-tert-butyl peroxide). [3]
-
Azobisisobutyronitrile (AIBN).
-
UV light or heat can also be used to initiate the radical reaction.[3]
It is important to note that the anti-Markovnikov addition via the peroxide effect is most efficient with HBr (and by extension, DBr) and does not work well with HCl or HI.[1][2]
Q5: Does the choice of solvent affect the regioselectivity of DBr addition?
A5: Yes, the solvent can play a role. For the ionic (Markovnikov) mechanism, polar aprotic solvents can help stabilize the carbocation intermediate. For the radical (anti-Markovnikov) mechanism, non-polar solvents are generally used. The presence of protic solvents like water or alcohols can lead to undesired side products. The use of deuterated solvents can be beneficial in preventing unwanted H/D exchange, especially during purification.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor regioselectivity (mixture of Markovnikov and anti-Markovnikov products) when targeting the Markovnikov product. | 1. Presence of peroxides in the alkene or solvent. 2. Exposure to light or air, initiating a radical reaction. | 1. Use freshly distilled, peroxide-free alkene and solvents. 2. Conduct the reaction in the dark under an inert atmosphere (e.g., argon or nitrogen). 3. Add a radical inhibitor (though this is less common). |
| Poor regioselectivity when targeting the anti-Markovnikov product. | 1. Insufficient amount or activity of the radical initiator (peroxide). 2. Reaction temperature is too low to initiate homolysis of the peroxide. | 1. Use a fresh, active sample of the radical initiator. 2. Increase the reaction temperature or irradiate with a UV lamp as required for the specific initiator. |
| Low yield of the desired deuterated alkyl bromide. | 1. Incomplete reaction. 2. Side reactions (e.g., polymerization of the alkene). 3. Loss of product during workup and purification. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Control the reaction temperature and concentration to minimize polymerization. 3. Optimize the purification procedure; for volatile products, consider distillation. For less volatile products, chromatography on silica (B1680970) gel is common. |
| Isotopic scrambling (presence of non-deuterated product). | 1. Use of protic solvents (H₂O, alcohols) during the reaction or workup. 2. H/D exchange with acidic or basic sites on glassware or chromatography media. | 1. Use anhydrous conditions and deuterated solvents where possible.[4] 2. Use carefully dried glassware. 3. Neutralize the reaction mixture before purification. |
Data Presentation
Regioselectivity of this compound Addition to Styrene (B11656)
| Entry | Conditions | Major Product | Product Ratio (Markovnikov : Anti-Markovnikov) |
| 1 | DBr, CH₂Cl₂, -78 °C to 25 °C | 1-bromo-1-deutero-1-phenylethane (Markovnikov) | >95 : <5 |
| 2 | DBr, Benzoyl Peroxide (cat.), CCl₄, reflux | 2-bromo-1-deutero-1-phenylethane (Anti-Markovnikov) | <5 : >95 |
| 3 | DBr, Diethyl Ether (anhydrous), 0 °C | 1-bromo-1-deutero-1-phenylethane (Markovnikov) | ~90 : 10 |
| 4 | DBr, Diethyl Ether (exposed to air), 0 °C | Mixture | Variable, significant amount of anti-Markovnikov product |
Note: The data presented here are representative values based on established principles of hydrobromination and may vary depending on specific experimental parameters.
Experimental Protocols
Protocol 1: Markovnikov Addition of this compound to Styrene
This protocol aims to synthesize 1-bromo-1-deutero-1-phenylethane.
-
Materials:
-
Styrene (freshly distilled)
-
This compound (DBr) solution in acetic acid (e.g., 33 wt. %) or anhydrous DBr gas
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and drying tube
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add freshly distilled styrene (1.0 eq) dissolved in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 1-bromo-1-deutero-1-phenylethane.
-
Protocol 2: Anti-Markovnikov Addition of this compound to Styrene
This protocol aims to synthesize 2-bromo-1-deutero-1-phenylethane.
-
Materials:
-
Styrene (freshly distilled)
-
This compound (DBr) solution or gas
-
Benzoyl peroxide (radical initiator)
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, and drying tube
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add freshly distilled styrene (1.0 eq) and benzoyl peroxide (0.05 eq) dissolved in anhydrous carbon tetrachloride.
-
Heat the mixture to reflux (approximately 77 °C for CCl₄).
-
Slowly bubble anhydrous this compound gas through the refluxing solution or add a solution of DBr in a non-polar solvent dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any remaining peroxide, followed by a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure 2-bromo-1-deutero-1-phenylethane.
-
Visualizations
References
Technical Support Center: Stability and Degradation of Deuterium Bromide (DBr) Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, degradation, handling, and troubleshooting of Deuterium (B1214612) bromide (DBr) solutions.
Frequently Asked Questions (FAQs)
Q1: What is Deuterium bromide (DBr) and what are its common applications?
This compound is the deuterated form of hydrobromic acid, where the hydrogen atom is replaced by a deuterium isotope. It is a strong acid, typically supplied as a 47-48% solution in deuterium oxide (D₂O). Its primary applications in research and industry include:
-
Deuterium labeling: For metabolic and pharmacokinetic studies.
-
Chemical synthesis: As a reagent for producing deuterated compounds and organobromines.
-
Reaction mechanism studies: To investigate kinetic isotope effects.
-
NMR spectroscopy: As a reagent where the absence of protons is advantageous.
Q2: What are the ideal storage conditions for DBr solutions to ensure stability?
To maximize the shelf life of DBr solutions, they should be stored under the following conditions:
-
Temperature: At room temperature.[1][2] Refrigeration is not typically required for solutions but may be recommended for neat DBr gas.
-
Light: Protected from light, as DBr is light-sensitive.[3] Amber glass bottles are recommended.
-
Atmosphere: In a tightly sealed container to prevent exposure to air and moisture.[1] DBr fumes in moist air.[4]
Q3: My DBr solution has a yellow or brown tint. What is the cause and is it still usable?
A yellow or brown discoloration is a common sign of degradation.[5][6] It is caused by the oxidation of the bromide ion (Br⁻) to elemental bromine (Br₂), which is colored.[5][6] This oxidation can be triggered by exposure to light (photochemical decomposition) or air (oxidation).[3][5][6]
Whether the solution is still usable depends on the application. For applications sensitive to oxidizing agents or where the exact concentration of DBr is critical, a discolored solution should be discarded or purified. For less sensitive applications, it may still be acceptable, but the presence of bromine should be considered.
Q4: What are the primary degradation products of DBr solutions?
The main degradation product is elemental bromine (Br₂). In aqueous solutions, bromine can exist in equilibrium with other species, including:
-
Tribromide ion (Br₃⁻): Formed from the reaction of Br₂ with Br⁻.
-
Hypobromous acid (HOBr): Formed from the reaction of Br₂ with water.
These species can be reactive and may interfere with experimental results.
Q5: Are there any stabilizers that can be added to DBr solutions?
While not commonly supplied with stabilizers for high-purity applications, research has shown that certain compounds can stabilize bromine solutions. These are typically nitrogen-containing compounds that can react with and sequester free bromine. However, for most laboratory applications, proper storage is the primary method of maintaining stability.
Troubleshooting Guides
Issue 1: Discoloration of DBr Solution
-
Symptom: The normally colorless DBr solution appears yellow or brown.
-
Cause: Oxidation of bromide (Br⁻) to bromine (Br₂).
-
Troubleshooting Steps:
-
Assess the extent of discoloration: A pale yellow color indicates minor degradation, while a dark brown color suggests significant decomposition.
-
Consider the application: For highly sensitive reactions, discard the solution. For others, proceed with caution, being aware of the presence of an oxidizing agent (Br₂).
-
Purification (for advanced users): Small amounts of bromine can be removed by adding a reducing agent like a small amount of red phosphorus or sodium metabisulfite (B1197395) and redistilling, but this is often not practical or necessary for commercially available solutions.[5]
-
Prevention: Ensure the bottle is tightly sealed after each use and stored away from light and heat.
-
Issue 2: Unexpected Peaks in NMR Spectra
-
Symptom: Observation of unexpected signals in ¹H or ¹³C NMR spectra after the addition of a DBr solution.
-
Possible Causes & Solutions:
-
H-D Exchange: If your compound has labile protons (e.g., -OH, -NH, acidic C-H), they can exchange with deuterium from the DBr solution. This will lead to a decrease or disappearance of the corresponding proton signal in the ¹H NMR spectrum.[7][8][9] A peak corresponding to HDO may appear around 4.8 ppm in D₂O.
-
Confirmation: A D₂O shake experiment can confirm the presence of exchangeable protons. Add a drop of D₂O to your NMR sample, shake, and re-acquire the spectrum. The peak from the exchangeable proton should diminish or disappear.
-
-
Impurities: The DBr solution may contain minor impurities.
-
Degradation Products: If the DBr solution has degraded, the resulting bromine could react with your compound of interest, leading to new, unexpected peaks.
-
Action: Analyze the DBr solution by UV-Vis for signs of bromine before use. If degradation is suspected, use a fresh, colorless solution.
-
-
Quantitative Stability Data
| Factor | Effect on Stability | Recommended Practice |
| Light | Accelerates photochemical decomposition to Br₂. | Store in amber or opaque containers. Avoid exposure to direct sunlight or UV lamps. |
| Air (Oxygen) | Promotes oxidation of Br⁻ to Br₂. | Keep container tightly sealed when not in use. Consider flushing the headspace with an inert gas (e.g., argon or nitrogen) for long-term storage. |
| Temperature | Higher temperatures increase the rate of degradation reactions. | Store at room temperature as recommended.[1][2] Avoid excessive heat. |
| Contaminants | Oxidizing agents will accelerate degradation. Metals can catalyze decomposition. | Use clean glassware and equipment. Avoid introducing any contaminants into the stock solution. |
Experimental Protocols
Protocol 1: Determination of DBr Concentration by Titration
This protocol allows for the determination of the molar concentration of a DBr solution.
Materials:
-
DBr solution of unknown concentration
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) or other suitable pH indicator
-
Burette, pipette, Erlenmeyer flask
-
Deionized water
Procedure:
-
Accurately pipette a known volume (e.g., 1.00 mL) of the DBr solution into an Erlenmeyer flask.
-
Dilute with approximately 25 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
Titrate the DBr solution with the NaOH solution, swirling the flask continuously, until the first permanent pink color appears. This is the endpoint.
-
Record the final volume of the NaOH solution used.
-
Repeat the titration at least two more times for accuracy.
Calculation: The concentration of the DBr solution can be calculated using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Concentration of DBr solution (mol/L)
-
V₁ = Volume of DBr solution used (L)
-
M₂ = Concentration of NaOH solution (mol/L)
-
V₂ = Volume of NaOH solution used (L)
Protocol 2: Qualitative Assessment of Degradation by UV-Vis Spectroscopy
This protocol can be used to quickly check for the presence of bromine (Br₂) and tribromide (Br₃⁻) as indicators of degradation.
Materials:
-
DBr solution to be tested
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Deuterium oxide (D₂O) as a blank
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the spectrophotometer to scan a range of wavelengths, for example, from 250 nm to 500 nm.
-
Fill a cuvette with D₂O to use as a blank and zero the instrument.
-
Dilute a small amount of the DBr solution with D₂O to a concentration that will give an absorbance reading within the linear range of the instrument.
-
Measure the UV-Vis spectrum of the diluted DBr solution.
Interpretation:
-
A peak around 390-400 nm indicates the presence of elemental bromine (Br₂) .
-
A peak around 266-270 nm is characteristic of the tribromide ion (Br₃⁻) .[6][15] The absence of significant absorbance in these regions suggests the solution is not significantly degraded.
Visualizations
Caption: The primary degradation pathway of this compound solutions.
Caption: A logical workflow for troubleshooting discolored DBr solutions.
Caption: A step-by-step workflow for determining DBr concentration via titration.
References
- 1. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. holstongases.com [holstongases.com]
- 5. Hydrobromic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. Hydrogen-deuterium_exchange [chemeurope.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
"removing excess Deuterium bromide from a reaction mixture"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess Deuterium bromide (DBr) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound (DBr) from a reaction mixture?
A1: Excess DBr, a strong acid, is typically removed using one or a combination of the following methods:
-
Aqueous Workup (Quenching & Extraction): Neutralizing the acidic DBr with a base, followed by liquid-liquid extraction to separate the product into an organic phase.
-
Distillation: Removing DBr by distillation, which is effective if there is a significant boiling point difference between DBr, the solvent, and the desired product.[1]
-
Chromatography: Purifying the product and removing residual DBr and its salts using techniques like column chromatography.[2][3]
-
Scavenging: Using solid-phase scavengers (resins) or chemical scavengers to react with and remove excess DBr.[2]
Q2: How do I select the most appropriate removal method for my specific reaction?
A2: The choice of method depends critically on the properties of your desired product, such as its solubility, stability to acid/base, and boiling point. The decision-making workflow below can help guide your selection.
Caption: Decision workflow for selecting a DBr removal method.
Q3: What are the critical safety precautions when handling this compound?
A3: this compound is corrosive, toxic if inhaled, and can cause severe skin burns and eye damage.[4][5] Always handle DBr in a well-ventilated chemical fume hood.[5][6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[4][6][7] Ensure an eyewash station and safety shower are readily accessible.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][8]
Troubleshooting Guides
Issue 1: Removing DBr via Aqueous Workup
Q: How do I effectively remove DBr using a quenching and extraction procedure?
A: This is the most common method for water-insoluble products. It involves neutralizing the DBr with a mild base and then extracting the product into an organic solvent.
Experimental Protocol: Quenching and Extraction
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermic neutralization reaction.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) with vigorous stirring.[1] Continue addition until gas evolution (CO₂) ceases, indicating that all the acid has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. If needed, add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product. Add water to dissolve the inorganic salts.
-
Separation: Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the purified product.
Caption: Standard workflow for quenching and extraction.
Issue 2: Product is Base-Sensitive or Water-Soluble
Q: My product degrades in the presence of base or is water-soluble. How can I remove DBr?
A: For base-sensitive compounds, avoid basic quenching. For water-soluble products, an aqueous workup is not feasible. Alternative methods are required.
Method Comparison Table
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Water Wash | Partitioning | Mild; avoids base. | Inefficient for removing large amounts of DBr. | Base-sensitive products where only trace DBr remains. |
| Distillation | Difference in boiling points | Effective for large scales; no additional reagents. | Requires thermally stable product; high energy consumption. | Volatile products with boiling points significantly different from DBr and solvents.[1] |
| Azeotropic Removal | Forming a low-boiling azeotrope | Removes trace amounts effectively. | Requires a suitable azeotrope-forming solvent (e.g., toluene).[9] | Removing final traces of DBr or water from high-boiling products. |
| Column Chromatography | Adsorption | High purity; separates from other impurities. | Can be time-consuming and requires large solvent volumes.[2] | Non-volatile, water-soluble, or base-sensitive products. |
| Scavenger Resins | Covalent/Ionic Bonding | High selectivity; simple filtration workup. | Resins can be expensive; may require screening for compatibility. | Removing the last traces of acid from sensitive products. |
Experimental Protocol: Column Chromatography
-
Neutralize (Optional but Recommended): If possible, carefully neutralize the bulk of the DBr with a solid base like sodium bicarbonate, then filter. This reduces the acidic load on the silica (B1680970) gel.
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing polarity if necessary. The polar DBr and its salts will remain strongly adsorbed to the silica gel, while the less polar product elutes.[2]
-
Collection & Analysis: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product. Combine and concentrate the relevant fractions.
Issue 3: Persistent Acidity After Workup
Q: I've performed an aqueous workup, but my product is still acidic. What should I do?
A: Residual acidity can be due to incomplete quenching or DBr trapped in the organic layer.
Troubleshooting Steps:
-
Repeat the Wash: Wash the organic layer again with a saturated NaHCO₃ solution, ensuring vigorous mixing to maximize interfacial contact.
-
Use a Stronger, Dilute Base: A wash with a dilute (e.g., 1M) NaOH solution can be more effective, but only if your product is stable to stronger bases.
-
Back-Extraction: Dilute the organic layer with its solvent and extract it with water multiple times. This can help partition any remaining hydrophilic acidic species into the aqueous phase.
-
Azeotropic Removal: If the product is stable at higher temperatures, dissolve it in a solvent like toluene (B28343) and evaporate the solvent under reduced pressure. This can help co-evaporate traces of water and acid.[9]
-
Silica Gel Filtration: Pass the organic solution through a short plug of silica gel in a funnel or pipette. The polar silica will adsorb the residual acid. Wash the plug with a small amount of solvent to recover all the product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. isotope.com [isotope.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning in Deuterium Bromide Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in deuterium (B1214612) bromide (DBr) mediated reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and deactivation during deuteration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in DBr-mediated deuterium exchange reactions?
A1: The most common catalysts are heterogeneous platinum-group metals (PGMs) supported on high-surface-area materials. These typically include palladium (Pd), platinum (Pt), and rhodium (Rh) on supports like activated carbon (C) or alumina (B75360) (Al₂O₃). The choice of catalyst can influence activity, selectivity, and susceptibility to poisoning.
Q2: What is catalyst poisoning in the context of DBr reactions?
A2: Catalyst poisoning is the deactivation of the catalyst by chemical substances that bind to its active sites, rendering them ineffective for the desired catalytic transformation.[1] In DBr-mediated reactions, the primary poison is often the bromide ion (Br⁻) itself, which can strongly adsorb onto the catalyst surface.[2][3]
Q3: How do bromide ions poison the catalyst?
A3: Bromide ions can poison PGM catalysts through a mechanism known as site-blocking.[3] They have a strong affinity for the metal surface and can adsorb onto the active sites required for the deuterium exchange reaction. This prevents reactant molecules from accessing these sites, leading to a decrease in the reaction rate.[1]
Q4: Can the acidic nature of DBr solutions contribute to catalyst deactivation?
A4: Yes, the acidic environment can contribute to catalyst deactivation, although this is distinct from poisoning. In acidic media, there is a risk of leaching the active metal from the support material, especially at elevated temperatures.[4] This results in a loss of active sites and a decrease in overall catalytic activity.
Q5: Are there other potential sources of catalyst poisons in these reactions?
A5: Besides bromide, other impurities in the reactants, solvents, or the DBr itself can act as catalyst poisons. Common poisons for PGM catalysts include sulfur and nitrogen-containing compounds, as well as heavy metals.[1][5] It is crucial to use high-purity reagents to minimize these effects.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Decreased or stalled reaction rate.
-
Symptom: The reaction proceeds much slower than expected or stops completely before full conversion.
-
Possible Cause: Catalyst poisoning by bromide ions or other impurities.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all reagents, including the substrate, solvent, and DBr, are of the highest possible purity to eliminate other potential poisons.
-
Increase Catalyst Loading: A higher catalyst loading may compensate for the poisoned sites to some extent. However, this is not always economically viable.
-
Optimize Reaction Temperature: Lowering the temperature may reduce the strength of bromide adsorption on the catalyst surface, but this could also decrease the reaction rate. A careful balance is necessary.
-
Consider a Different Catalyst: Some PGM catalysts may have a lower affinity for bromide ions. Experimenting with different metals (e.g., Pt vs. Pd) or different supports could yield better results.
-
Issue 2: Inconsistent results between batches.
-
Symptom: Reproducibility of the reaction is poor, with significant variations in yield and reaction time from one run to another.
-
Possible Cause: Inconsistent levels of impurities or water content in the DBr solution.
-
Troubleshooting Steps:
-
Standardize DBr Source: Use DBr from the same supplier and lot number for a series of experiments.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions if water is suspected to interfere with the reaction or catalyst stability.
-
Fresh Catalyst for Each Run: To ensure consistency, use a fresh batch of catalyst for each experiment, as residual poisons from previous runs can affect performance.
-
Issue 3: Catalyst appears physically changed after the reaction (e.g., color change, aggregation).
-
Symptom: The catalyst powder changes in appearance after being used in the DBr reaction.
-
Possible Cause: Sintering (agglomeration of metal particles at high temperatures) or fouling (deposition of byproducts on the catalyst surface).
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote sintering, leading to a loss of active surface area.
-
Improve Stirring/Agitation: Ensure efficient mixing to prevent localized overheating and fouling of the catalyst surface.
-
Catalyst Characterization: Use techniques like Transmission Electron Microscopy (TEM) to investigate changes in particle size and morphology.
-
Data Presentation
Table 1: Relative Tolerance of Common PGM Catalysts to Halide Poisoning (Qualitative)
| Catalyst | Support | Relative Tolerance to Bromide Poisoning | Notes |
| Pd | Carbon (C) | Moderate | Widely used, but susceptible to halide poisoning. |
| Pt | Carbon (C) | Moderate to High | Often shows better resistance to acidic conditions than Pd.[2] |
| Rh | Carbon (C) | High | Generally exhibits good stability but may have different selectivity. |
| Pd | Alumina (Al₂O₃) | Low to Moderate | The support can be less stable in acidic media. |
This table provides a qualitative summary based on general observations in related catalytic systems. Specific performance can vary depending on the exact reaction conditions.
Experimental Protocols
Protocol 1: Testing Catalyst Activity and Poisoning
-
Catalyst Pre-treatment: Dry the required amount of catalyst (e.g., 5 wt% Pd/C) under vacuum at 60°C for 4 hours.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), add the substrate (1 mmol), the solvent (5 mL), and a stir bar.
-
Catalyst Addition: Add the pre-treated catalyst (5 mol%) to the reaction vessel.
-
Initiation: Add the Deuterium Bromide solution (e.g., 33 wt% in D₂O, 5 eq.) to the mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80°C) and monitor its progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., NMR, GC-MS).
-
Data Analysis: Plot the conversion of the starting material over time to determine the reaction rate. A significant decrease in the rate compared to a non-poisoning system indicates deactivation.
Protocol 2: Catalyst Regeneration (Experimental)
Note: Regeneration of bromide-poisoned catalysts can be challenging and may not fully restore activity. This is a general guideline.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst extensively with a non-protic solvent (e.g., anhydrous THF) to remove adsorbed organic species. Follow with a wash using a dilute base solution (e.g., 0.1 M NaHCO₃ in D₂O) to potentially desorb some of the bromide ions. Finally, wash with D₂O to remove any residual base.
-
Drying: Dry the washed catalyst under high vacuum at 60-80°C for several hours.
-
Activity Testing: Re-test the activity of the regenerated catalyst using the protocol described above to assess the extent of recovery.
Mandatory Visualizations
Caption: Mechanism of catalyst poisoning by bromide ions in DBr-mediated reactions.
Caption: Troubleshooting workflow for addressing catalyst deactivation.
References
Technical Support Center: Work-up Procedures for Reactions Involving Deuterium Bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the proper work-up procedures for chemical reactions involving Deuterium (B1214612) Bromide (DBr). Below you will find troubleshooting guides and frequently asked questions to assist you in safely and effectively isolating your deuterated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with Deuterium Bromide?
A1: this compound (DBr) is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[1][2][3] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: Use DBr exclusively in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[1][2]
-
Handling: Avoid contact with skin and eyes.[1] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Storage: Store DBr in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2] The container should be tightly sealed.[2]
Q2: What is the purpose of a "work-up" in the context of a reaction with DBr?
A2: The work-up is the series of steps performed after a chemical reaction is complete to isolate and purify the desired product.[4] For reactions involving the strong acid DBr, the primary goals of the work-up are to:
-
Neutralize the excess DBr and any other acidic byproducts.
-
Remove water-soluble impurities.
-
Separate the deuterated organic product from the reaction mixture.
Q3: Can I use standard aqueous bases to quench (neutralize) excess this compound?
A3: Yes, a standard acid-base extraction is the most common method to neutralize and remove DBr.[3][5][6][7][8][9] You can use aqueous solutions of weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), or strong bases like sodium hydroxide (B78521) (NaOH). The choice of base depends on the sensitivity of your product to pH.[3]
Q4: Will the work-up procedure affect the deuterium incorporation in my final product?
A4: It is possible. A critical consideration is the potential for hydrogen-deuterium (H/D) back-exchange, especially if your molecule has labile deuterium atoms (e.g., on heteroatoms like oxygen or nitrogen).[8] Using protic solvents (like H₂O or methanol) during the work-up can lead to the replacement of deuterium with hydrogen. To minimize this, consider using deuterated solvents (e.g., D₂O) for washes if your product is susceptible to back-exchange.[8]
Q5: What are the common organic solvents used for extracting the product after neutralizing DBr?
A5: The choice of extraction solvent depends on the solubility of your deuterated product. Common water-immiscible organic solvents for extraction include diethyl ether, ethyl acetate, and dichloromethane.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Vigorous gas evolution upon adding aqueous base. | Reaction of the strong acid (DBr) with a carbonate base (e.g., NaHCO₃) produces CO₂ gas.[5] | Add the basic solution slowly and with gentle swirling. Vent the separatory funnel frequently by inverting it and opening the stopcock to release pressure.[5][10] |
| An emulsion forms (a cloudy or milky layer between the organic and aqueous phases). | The organic and aqueous layers are not separating cleanly. This can be caused by the presence of polar solvents like DMF or DMSO, or by vigorous shaking. | Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[10] Alternatively, you can try filtering the mixture through a pad of Celite. |
| Low yield of the desired deuterated product. | The product may be partially soluble in the aqueous layer, especially if it is polar. The product may be volatile and lost during solvent removal. Incomplete neutralization may leave the product in its protonated, water-soluble form. | Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, LC-MS). Perform multiple extractions with the organic solvent to maximize recovery. Ensure complete neutralization by checking the pH of the aqueous layer. Use a cooled trap during solvent evaporation (roto-vap) to recover volatile products. |
| The organic layer remains colored after washing. | This could be due to residual impurities from the reaction. | If bromine was used in the reaction, a wash with a dilute solution of sodium thiosulfate (B1220275) can remove the color.[10] If the color persists, further purification steps like column chromatography may be necessary. |
| The final product is wet (contains residual water). | Insufficient drying of the organic layer. | After the final wash, dry the organic layer over an anhydrous inorganic salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtering and evaporating the solvent.[4] |
Experimental Protocols
Protocol 1: General Acid-Base Work-up for Neutralizing Excess this compound
This protocol is suitable for the work-up of a reaction where DBr was used in an organic solvent and the desired product is a neutral organic compound.
Methodology:
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature or in an ice bath.
-
Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in which your product is soluble. This will become your organic layer.
-
Quench with Aqueous Base:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will generate CO₂ gas.[5] Swirl gently and vent the funnel frequently.[5][10]
-
Continue adding the NaHCO₃ solution until gas evolution ceases, indicating that the excess acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 7).
-
-
Separate the Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Wash the Organic Layer:
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[11]
-
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Swirl the flask and let it stand for 5-10 minutes.[11]
-
Isolate the Product:
-
Filter the drying agent from the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude deuterated product.
-
-
Purification: Further purify the crude product by techniques such as column chromatography, distillation, or recrystallization as needed.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing Pressure in Sealed-Tube Reactions with Deuterium Bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage pressure build-up in sealed-tube reactions involving Deuterium bromide (DBr).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pressure build-up in a sealed-tube reaction with this compound?
A1: Pressure build-up in sealed-tube reactions with DBr primarily stems from three sources:
-
Vapor Pressure of DBr and Solvents: As the reaction is heated, the vapor pressure of DBr and any solvents used will increase significantly. This is often the largest contributor to the total pressure.
-
Gas-Evolving Side Reactions: this compound can participate in or catalyze side reactions that produce gaseous byproducts. Common examples include elimination reactions that form alkenes, or decomposition of starting materials or intermediates.
-
Thermal Decomposition: At elevated temperatures, DBr, like Hydrogen bromide (HBr), can decompose, although this is more significant at very high temperatures. More commonly, organic molecules in the reaction may decompose to form gaseous products.
Q2: How can I estimate the expected pressure in my sealed-tube reaction?
A2: The total pressure in the sealed tube will be the sum of the partial pressures of all volatile components.[1] You can estimate the total pressure by:
-
Calculating the partial pressure of your solvent at the reaction temperature using a vapor pressure table or the Antoine equation.
-
Calculating the partial pressure of this compound. As DBr and HBr have very similar vapor pressures, you can use the Antoine equation for HBr as a good approximation.
-
Considering the partial pressure of any trapped inert gas (e.g., nitrogen or argon) in the headspace, which will increase with temperature according to the Ideal Gas Law.
-
Factoring in any pressure increase due to gas generation from the reaction itself. This is harder to predict without detailed kinetic information but should be considered a potential contributor.
Q3: What are the critical safety precautions for conducting sealed-tube reactions with DBr?
A3: Safety is paramount when working with sealed tubes under pressure.[2] Key precautions include:
-
Proper Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and appropriate gloves.
-
Use of a Blast Shield: Conduct the reaction behind a sturdy blast shield in a fume hood.[2]
-
Inspect Glassware: Never use a sealed tube with any scratches, chips, or defects, as these can create weak points.[2]
-
Do Not Overfill: The reaction vessel should be filled to no more than 50% of its total volume, ideally between 25% and 33%.[2]
-
Proper Sealing: Do not overtighten screw caps (B75204), as this can stress the glass.[2]
-
Cooling Before Opening: Always allow the reaction vessel to cool completely to room temperature before attempting to open it.[2]
Q4: Can I use any type of glass tube for a sealed-tube reaction?
A4: No. Only use heavy-walled pressure tubes specifically designed for high-pressure reactions. Standard laboratory glassware, such as test tubes or round-bottom flasks with screw caps not designed for pressure, are not suitable and can explode under pressure.[2]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Higher-than-expected pressure reading or vessel failure | 1. Underestimation of solvent or DBr vapor pressure.2. Unexpected gas-generating side reaction or decomposition.3. Reaction temperature overshoot.4. Incorrect filling volume (overfilled). | 1. Re-calculate the expected pressure using the provided data tables and the Antoine equation.2. Conduct the reaction at a lower temperature. Consider if starting materials or products are prone to elimination or decomposition.3. Ensure accurate temperature monitoring and control.4. Strictly adhere to the recommended filling volume (25-33% of total tube volume).[2] |
| Low or no product yield | 1. Incomplete reaction.2. Catalyst (DBr) deactivation.3. Side reactions consuming starting material.4. Product decomposition under reaction conditions. | 1. Increase reaction time or temperature cautiously, monitoring pressure.2. Ensure anhydrous conditions if the reaction is moisture-sensitive.3. Analyze the crude reaction mixture to identify byproducts and optimize conditions (e.g., lower temperature) to minimize them.4. If the product is thermally labile, consider a lower reaction temperature for a longer duration. |
| Unexpected color change (e.g., darkening, charring) | 1. Decomposition of starting materials, reagents, or products.2. Formation of colored byproducts. | 1. Lower the reaction temperature. Ensure the purity of all reagents.2. Isolate and identify the colored species to understand the side reaction pathway. |
| Formation of unexpected side products | 1. Carbocation rearrangements.2. Elimination reactions.3. Ether cleavage (if ethers are present as solvent or substrate).4. Radical reactions (if peroxides or other radical initiators are present).[3] | 1. Modify reaction conditions (e.g., solvent polarity, temperature) to disfavor rearrangements.2. Use a less-hindered base or a lower reaction temperature.3. Be aware that DBr can cleave ethers; if this is not desired, choose an alternative solvent.4. Ensure reagents are free of peroxides unless a radical pathway is intended. |
Data Presentation
Vapor Pressure of this compound (approximated as HBr)
The vapor pressure of this compound can be estimated using the Antoine equation for Hydrogen bromide: log₁₀(P) = A - (B / (T + C)) where P is the vapor pressure in bar and T is the temperature in Kelvin.
| Temperature Range (K) | A | B | C |
| 134.3 - 206.7 | 4.02419 | 695.466 | -33.542 |
| 206.7 - 343.8 | 4.15585 | 754.969 | -25.086 |
| Data sourced from the NIST WebBook for Hydrogen Bromide.[4] |
Vapor Pressure of Common Organic Solvents at Elevated Temperatures (in bar)
| Temperature (°C) | Acetonitrile | Dichloromethane (DCM) | Toluene | 1,4-Dioxane | N,N-Dimethylformamide (DMF) |
| 100 | 2.0 | 5.9 | 1.4 | 1.0 | 0.2 |
| 120 | 3.7 | 9.4 | 2.3 | 1.7 | 0.4 |
| 140 | 6.3 | 14.3 | 3.6 | 2.9 | 0.8 |
| 160 | 10.3 | 20.9 | 5.4 | 4.7 | 1.3 |
| 180 | 16.3 | 29.4 | 7.8 | 7.2 | 2.1 |
| 200 | 24.8 | 40.2 | 10.8 | 10.6 | 3.2 |
| Data adapted from Vapourtec Ltd.[5] |
Experimental Protocols
General Protocol for a Sealed-Tube Reaction with this compound
Disclaimer: This is a general guideline. Specific reaction conditions (temperature, time, stoichiometry) must be optimized for your particular transformation. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Heavy-walled glass pressure tube with a screw cap and O-ring or a flame-sealable ampoule.
-
Reactants and anhydrous solvent.
-
This compound solution (e.g., in acetic acid or as a gas).
-
Stir bar.
-
Heating mantle or oil bath with a temperature controller and a secondary container.
-
Blast shield.
-
Standard laboratory glassware for workup.
Procedure:
-
Preparation:
-
Ensure the pressure tube is clean, dry, and free of any defects.
-
Place a stir bar in the tube.
-
Add your solid reactant(s) to the tube.
-
-
Addition of Reagents:
-
In a fume hood, add the anhydrous solvent to the tube.
-
Add the liquid reactant(s).
-
Carefully add the required amount of this compound solution. If using DBr gas, it should be condensed into the cooled reaction vessel.
-
-
Sealing the Tube:
-
If using a screw-cap tube, ensure the O-ring is in good condition and properly seated. Screw the cap on securely but do not overtighten.
-
If using a flame-sealable ampoule, cool the mixture in a dry ice/acetone bath before sealing the neck of the ampoule with a torch by a trained professional.
-
-
Reaction:
-
Place the sealed tube in a heating mantle or oil bath placed within a secondary container.
-
Position the entire setup behind a blast shield in a fume hood.
-
Slowly raise the temperature to the desired setpoint while stirring.
-
Monitor the reaction for any signs of excessive pressure build-up (e.g., bulging of the cap, unusual noises). If observed, immediately and safely abort the reaction by turning off the heat.
-
-
Work-up:
-
After the reaction is complete, turn off the heat and allow the tube to cool completely to room temperature behind the blast shield. Do not attempt to accelerate cooling.
-
Once at room temperature, carefully open the tube in the fume hood, being mindful of any residual pressure.
-
Quench the reaction mixture appropriately (e.g., by pouring it into a beaker of ice water or a basic solution).
-
Proceed with the standard extraction and purification procedures for your product.
-
Visualizations
Caption: Factors contributing to pressure build-up in a sealed-tube reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Deuterium Bromide Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring deuterium (B1214612) bromide reactions, with a focus on Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a deuterium bromide reaction?
A1: The two most common and effective methods for monitoring the progress of a this compound reaction, such as the conversion of an alcohol to an alkyl bromide, are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a rapid, qualitative technique that allows for the visualization of the consumption of starting material and the appearance of the product. NMR spectroscopy provides quantitative data on the concentration of reactants and products over time, offering insights into reaction kinetics.
Q2: Why is there a significant change in TLC mobility between an alcohol starting material and its corresponding alkyl bromide product?
A2: Alcohols are relatively polar molecules due to the hydroxyl (-OH) group, which can engage in hydrogen bonding with the silica (B1680970) gel stationary phase of the TLC plate. This strong interaction results in a lower Retention Factor (Rf) value, meaning the alcohol does not travel far up the plate. In contrast, the resulting alkyl bromide is significantly less polar. It interacts much less with the silica gel, leading to a higher Rf value and greater mobility on the TLC plate. This difference in polarity and, consequently, Rf value, makes TLC an excellent tool for monitoring this type of transformation.[1][2]
Q3: How does ¹H NMR spectroscopy allow for the monitoring of a reaction involving this compound?
A3: ¹H NMR spectroscopy can monitor the reaction by tracking the disappearance of proton signals specific to the reactant and the appearance of new signals corresponding to the product. For instance, in the conversion of an alcohol to an alkyl bromide, the signal for the protons on the carbon bearing the hydroxyl group (e.g., -CH ₂-OH) will decrease in intensity, while a new, shifted signal for the protons on the carbon now bonded to bromine (e.g., -CH ₂-Br) will appear and increase in intensity. By integrating these signals at different time points, the extent of the reaction can be quantified.
Q4: Can ²H (Deuterium) NMR be used to monitor these reactions?
A4: Yes, ²H NMR can be used to verify the incorporation of deuterium into a molecule.[3] It has a chemical shift range similar to ¹H NMR but generally shows poorer resolution.[3] If the reaction involves the installation of a deuterium atom, a peak will appear in the ²H NMR spectrum.[3] However, for monitoring the conversion of functional groups, ¹H NMR is typically more informative and practical due to its higher sensitivity and resolution.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The solvent system is not appropriate for the compound's polarity.[4] | - Dilute the sample before spotting on the TLC plate.- Adjust the polarity of the eluent. For highly polar starting materials like alcohols, a more polar solvent system may be needed initially. For acid-sensitive compounds, adding a small amount of triethylamine (B128534) (0.1–2.0%) to the mobile phase can help. For base-sensitive compounds, a small amount of acetic or formic acid (0.1–2.0%) can be added.[5] |
| Reactant and product spots are too close (similar Rf values) | - The chosen eluent does not provide sufficient separation. | - Experiment with different solvent systems. Try combinations of polar and non-polar solvents (e.g., ethyl acetate (B1210297)/hexanes) and vary their ratios.[6]- Utilize a "cospot" lane on your TLC plate, where both the starting material and the reaction mixture are spotted on top of each other. This helps to confirm if the spots are truly different compounds.[7] |
| No spots are visible on the TLC plate | - The sample is too dilute.- The compound is not UV-active.- The compound has evaporated from the plate.[4] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[4]- Use a chemical stain for visualization (e.g., potassium permanganate (B83412), p-anisaldehyde, or iodine). Alkenes, alkynes, alcohols, and aldehydes are often visible with a potassium permanganate stain.[8] Alcohols and aldehydes can also be visualized with p-anisaldehyde or vanillin (B372448) stains.[8] |
| The solvent front runs unevenly | - The TLC plate is touching the side of the developing chamber.- The stationary phase has been disturbed.[4] | - Ensure the plate is centered in the chamber and not in contact with the sides or filter paper.[4]- Handle the TLC plate carefully to avoid chipping the silica gel. |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad or distorted peaks | - Poorly shimmed magnetic field.- Presence of solid particles in the NMR tube.- High sample concentration leading to viscosity issues. | - Re-shim the spectrometer before acquiring the spectrum.- Filter the sample into the NMR tube to remove any particulate matter.- Use a more dilute sample. |
| Overlapping peaks of reactant and product | - The chemical shift difference between reactant and product signals is small in the chosen solvent. | - Try a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce significant shifts in proton resonances compared to chloroform-d₃. |
| Inaccurate integrations | - Incomplete relaxation of nuclei between pulses.- Overlapping peaks. | - Increase the relaxation delay (d1) in the NMR acquisition parameters.- If peaks overlap, consider deconvolution software or choose a different set of non-overlapping peaks for integration. |
| Presence of a large water peak | - The deuterated solvent has absorbed moisture from the atmosphere.- The reaction itself produces water. | - Use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves.- If water is a byproduct, its peak can sometimes be suppressed using specific NMR pulse sequences, or its presence can be acknowledged and excluded from the integration regions of interest. |
Quantitative Data Summary
For the representative reaction of benzyl (B1604629) alcohol with this compound to form benzyl bromide, the following table summarizes typical TLC and ¹H NMR data.
| Compound | Structure | Typical TLC Rf * | ¹H NMR Chemical Shift (δ, ppm in CDCl₃) |
| Benzyl Alcohol | C₆H₅CH₂OH | 0.25 | - CH₂ : ~4.7 ppm (singlet)- OH : variable, ~2.4 ppm (broad singlet)- Ar-H : ~7.3-7.4 ppm (multiplet)[9][10] |
| Benzyl Bromide | C₆H₅CH₂Br | 0.75 | - CH₂ : ~4.5 ppm (singlet)- Ar-H : ~7.2-7.4 ppm (multiplet) |
*Rf values are highly dependent on the specific TLC plate and solvent system used. The values provided are for a typical system like 20% ethyl acetate in hexanes.
Experimental Protocols
Protocol 1: Monitoring the Conversion of Benzyl Alcohol to Benzyl Bromide by TLC
Objective: To qualitatively monitor the progress of the reaction by observing the disappearance of the benzyl alcohol spot and the appearance of the benzyl bromide spot.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Eluent: 20% Ethyl Acetate in Hexanes
-
Capillary tubes for spotting
-
UV lamp
-
Potassium permanganate stain
Procedure:
-
Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it with a lid.
-
Spot the TLC Plate:
-
With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).
-
Using a capillary tube, spot a dilute solution of benzyl alcohol on the "SM" and "Co" marks.
-
At t=0 of your reaction, and at subsequent time intervals, withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on the "Co" and "Rxn" marks.[7]
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, dip the plate in a potassium permanganate stain and gently heat it to visualize the spots. Alcohols and other oxidizable compounds will appear as yellow/brown spots on a purple background.[8]
-
-
Analysis: Compare the "Rxn" lane to the "SM" lane. The reaction is complete when the spot corresponding to benzyl alcohol is no longer visible in the "Rxn" lane, and a new spot corresponding to benzyl bromide is prominent.
Protocol 2: Quantitative Monitoring by ¹H NMR Spectroscopy
Objective: To quantitatively determine the percentage conversion of benzyl alcohol to benzyl bromide over time.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Pipettes
Procedure:
-
Prepare a Standard Sample: Prepare an NMR sample of pure benzyl alcohol in CDCl₃ to determine the exact chemical shift of the benzylic protons (-CH ₂-OH).
-
Reaction Sampling:
-
At desired time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by diluting with cold CDCl₃ and washing with a small amount of saturated sodium bicarbonate solution in a vial, then carefully pipetting the organic layer).
-
Filter the quenched sample into a clean NMR tube and add CDCl₃ to the appropriate volume (~0.6 mL).
-
-
Acquire ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum for each time point.
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal for the benzylic protons of the starting material (benzyl alcohol, ~4.7 ppm) and the product (benzyl bromide, ~4.5 ppm).
-
Calculate the percentage conversion using the following formula:
% Conversion = [Integral of Product / (Integral of Product + Integral of Starting Material)] x 100%
-
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Workflow for quantitative reaction monitoring by NMR.
Caption: Troubleshooting decision tree for TLC and NMR.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. Solved 1. A mixture of benzyl alcohol, benzoic acid and | Chegg.com [chegg.com]
- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hil8_sln.html [ursula.chem.yale.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Reaction Kinetics of Deuterium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of temperature on deuterium (B1214612) bromide (DBr) reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured rate constants for the O(³P) + DBr reaction are inconsistent across different experimental runs at the same temperature. What are the potential causes?
A1: Inconsistent rate constants at a fixed temperature often point to issues with experimental control and reactant stability. Here are the primary factors to investigate:
-
Temperature Fluctuations: Even minor variations in the reaction cell temperature can significantly impact the rate constant.[1][2] Ensure your temperature control system (e.g., bath, chiller, or furnace) is properly calibrated and stable throughout the experiment.[3][4]
-
Reactant Concentrations: Verify the stability and purity of your DBr and the source of the oxygen atoms. Inconsistent initial concentrations will lead to variability in the observed reaction rate.
-
Flow Rates: In a flow tube setup, ensure that the flow rates of all gases are stable and accurately controlled by mass flow controllers. Fluctuations can alter the residence time of reactants in the reaction zone.
-
Pressure Instability: The total pressure within the reaction vessel must remain constant. Check for leaks in your vacuum system.[5]
Q2: I am observing a smaller than expected kinetic isotope effect (KIE) when comparing the reaction of O(³P) with HBr and DBr. What could be the reason?
A2: The kinetic isotope effect (kH/kD) is a powerful tool for probing reaction mechanisms.[6][7] A smaller-than-expected KIE can indicate several possibilities:
-
Non-Rate-Determining C-H/D Bond Cleavage: The primary KIE is most significant when the bond to the isotope is broken in the rate-determining step.[7][8] If this step is not rate-limiting, the observed KIE will be smaller.
-
Transition State Structure: The magnitude of the KIE is sensitive to the transition state geometry. A very "early" or "late" transition state can lead to a smaller KIE compared to a more symmetrical transition state.[8]
-
Quantum Tunneling: At low temperatures, quantum tunneling can play a role, though this would typically lead to a larger KIE. However, its influence can be complex.
-
Isotopic Impurity: Ensure your DBr is of high isotopic purity. Contamination with HBr will lead to a convoluted rate measurement and an artificially low apparent KIE.
Q3: How do I accurately control and measure the temperature in a gas-phase kinetics experiment?
A3: Precise temperature control is critical for studying the temperature dependence of reaction rates.[3][9]
-
Experimental Setup: For low to moderate temperatures, a double-walled reaction vessel with a circulating fluid from a thermostated bath is common.[3] For high-temperature studies, a furnace with a well-defined isothermal zone is necessary.[4]
-
Temperature Measurement: Use calibrated thermocouples or resistance temperature detectors (RTDs) placed in close proximity to the reaction zone. For flow tube experiments, it's advisable to have multiple measurement points along the tube to ensure a uniform temperature profile.[10]
-
Thermal Equilibration: Allow sufficient time for the entire apparatus to reach thermal equilibrium before initiating the reaction. This is especially important when changing the set temperature.[5]
Q4: What are some common issues when handling Deuterium Bromide (DBr) in a kinetics experiment?
A4: DBr, like HBr, is a corrosive and hazardous gas. Key considerations include:
-
Material Compatibility: Use materials that are resistant to corrosion from DBr, such as stainless steel, glass, or specific polymers.
-
Purity: Use high-purity DBr and verify its isotopic enrichment. Impurities can act as catalysts or inhibitors, affecting the reaction kinetics.
-
Gas Handling: Employ a well-maintained vacuum line and gas handling system to prevent leaks and ensure accurate pressure and flow control.
Experimental Protocols
Protocol: Determining the Rate Constant of the O(³P) + DBr Reaction Using a Flow Tube Reactor
This protocol describes a general method for measuring the rate constant of the gas-phase reaction O(³P) + DBr → OD + Br.
-
Apparatus Setup:
-
A fast-flow tube reactor is used, typically a glass or quartz tube (1-2 meters long) coated internally to minimize wall reactions.[11]
-
A microwave discharge or photolysis source is used to generate O(³P) atoms from a precursor gas (e.g., O₂ or N₂O).
-
DBr is introduced through a movable injector, allowing for variation of the reaction time.[12]
-
Detection of the O(³P) atoms is achieved downstream using techniques like resonance fluorescence or mass spectrometry.[11][12]
-
-
Procedure:
-
Establish a stable flow of a carrier gas (e.g., Helium or Argon) at a known pressure (typically 1-10 Torr).[11]
-
Generate O(³P) atoms and allow their concentration to stabilize.
-
Introduce a known, small concentration of DBr through the injector.
-
Monitor the decay of the O(³P) atom concentration as a function of the injector position (which corresponds to reaction time).
-
Ensure the concentration of DBr is in large excess compared to the O(³P) concentration to ensure pseudo-first-order kinetics.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the O(³P) signal intensity versus the reaction time.
-
The slope of this plot gives the pseudo-first-order rate constant, k'.
-
The bimolecular rate constant, k, is obtained by dividing k' by the concentration of DBr: k = k' / [DBr].
-
Repeat this procedure at various temperatures to determine the temperature dependence of the rate constant.[13]
-
Quantitative Data
The rate of a chemical reaction is highly dependent on temperature. This relationship is described by the Arrhenius equation: k = A * exp(-Ea / RT) where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.[14][15]
Table 1: Illustrative Temperature-Dependent Rate Constants for the O(³P) + DBr Reaction
This table presents a scientifically plausible, illustrative dataset based on the experimentally measured rate constant at 298 K[16] and the typical behavior described by the Arrhenius equation.
| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | ln(k) |
| 200 | 0.00500 | 1.85 x 10⁻¹⁴ | -31.62 |
| 250 | 0.00400 | 2.89 x 10⁻¹⁴ | -31.17 |
| 298 | 0.00336 | 3.80 x 10⁻¹⁴[16] | -30.90 |
| 350 | 0.00286 | 4.95 x 10⁻¹⁴ | -30.64 |
| 400 | 0.00250 | 5.98 x 10⁻¹⁴ | -30.45 |
Table 2: Arrhenius Parameters for Related Reactions
| Reaction | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |
| H + Br₂ → HBr + Br | Not explicitly provided, but Arrhenius plot is linear[17] | 5.6[17] | 214 - 295[17] |
| D + Br₂ → DBr + Br | Not explicitly provided, but Arrhenius plot is linear[17] | Not explicitly provided, but similar to H + Br₂[17] | 214 - 295[17] |
| CH₃ + HBr → CH₄ + Br | 1.44 x 10⁻¹² (low T) / 6.18 x 10⁻¹¹ (high T)[11] | -1.82 (low T) / 31.0 (high T)[11] | 225 - 960[11] |
Visualizations
Caption: Troubleshooting workflow for inconsistent kinetic data.
Caption: Conceptual plot of the Arrhenius relationship.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 4. High temperature experimental kinetics | KTH [mse.kth.se]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 10. Reaction kinetics experiments [dlr.de]
- 11. Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. d-nb.info [d-nb.info]
- 14. youtube.com [youtube.com]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. Thermal rate constants for the O(3P) + HBr and O(3P) + DBr reactions: transition-state theory and quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
"choosing the right solvent for Deuterium bromide reactions"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Deuterium (B1214612) Bromide (DBr).
Troubleshooting Guide
This section addresses common issues encountered during reactions involving Deuterium Bromide, with a focus on the crucial role of solvent selection.
| Issue | Potential Cause | Recommended Action | Solvent System | Expected Outcome |
| Low or No Reaction | Insufficiently activated substrate or low reaction temperature. | Increase reaction temperature; consider a more polar aprotic solvent to better solvate intermediates. | Polar Aprotic (e.g., CH₂Cl₂) | Improved reaction rate. |
| Deuterium Kinetic Isotope Effect (KIE). | Be aware that C-D bond cleavage is slower than C-H bond cleavage. Allow for longer reaction times or consider a moderate increase in temperature. | N/A | Reaction proceeds to completion, albeit at a slower rate. | |
| Unwanted Side Products (Alcohols/Ethers) | Use of a protic solvent (e.g., alcohols, water) that acts as a nucleophile. | Switch to an inert, aprotic solvent. If a protic solvent is necessary for solubility, use a deuterated version (e.g., D₂O, MeOD) to minimize H-incorporation. | Aprotic (e.g., Pentane, CH₂Cl₂) or Deuterated Protic (e.g., D₂O) | Formation of the desired deuterated bromide without alcohol or ether byproducts. |
| H/D Scrambling or Incomplete Deuteration | Presence of residual water or use of a protic solvent. | For reactions where the deuterium from DBr is intended for a specific position, ensure rigorously anhydrous conditions and use an aprotic solvent. For general H/D exchange, DBr in D₂O is the appropriate system. | Aprotic for specific labeling; D₂O for H/D exchange. | Specific deuterium incorporation or complete H/D exchange, depending on the goal. |
| Reaction with Solvent | Use of an ether solvent (e.g., THF, diethyl ether) at elevated temperatures. | Ethers can be cleaved by strong acids like DBr. If an ether is required for solubility, run the reaction at the lowest possible temperature and for the shortest time necessary. Consider a more inert solvent if possible. | Non-ether aprotic solvent (e.g., Dichloromethane (B109758), Hexane) | Prevention of ether cleavage and formation of brominated byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for the addition of DBr to an alkene?
For the electrophilic addition of DBr to an alkene, an inert, aprotic solvent is generally recommended.[1] Solvents like dichloromethane (CH₂Cl₂), pentane, or carbon tetrachloride (CCl₄) are good choices because they do not participate in the reaction as nucleophiles.[1] This prevents the formation of unwanted alcohol or ether byproducts that can occur with protic solvents like water or alcohols.[1][2]
Q2: I want to perform an H/D exchange on my substrate. Is DBr in an aprotic solvent suitable?
No, for general hydrogen/deuterium (H/D) exchange, the recommended system is a solution of this compound in Deuterium Oxide (D₂O). The D₂O serves as the deuterium source for the exchange, and the DBr acts as an acid catalyst. Using an aprotic solvent would not provide the necessary source of deuterium for a general exchange.
Q3: My reaction with DBr is much slower than the analogous reaction with HBr. Why is this?
This is likely due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the rate-determining step of your reaction involves the cleavage of this bond, the reaction will proceed more slowly with the deuterated substrate.
Q4: Can I use an ether like THF or diethyl ether as a solvent for my DBr reaction?
Caution is advised when using ether solvents with DBr, as ethers can be cleaved by strong acids.[3][4] This reaction is often temperature-dependent. If an ether solvent is necessary for solubility, it is best to run the reaction at low temperatures and for the shortest possible time to minimize the risk of ether cleavage.
Q5: How does solvent polarity affect the rate of DBr addition to an alkene?
The addition of DBr to an alkene often proceeds through a carbocation intermediate. Polar solvents can stabilize this charged intermediate, which can increase the reaction rate. However, if the polar solvent is also protic (e.g., water, alcohol), it can act as a nucleophile and compete with the bromide ion, leading to undesired byproducts.[2] Therefore, a polar aprotic solvent like dichloromethane is often a good compromise.
Data Presentation
Solubility of Hydrogen Bromide (HBr) in Water
| Temperature (°C) | Solubility (g / 100 g of water) |
| 0 | 221.2 |
| 10 | 210.3 |
| 25 | 193 |
| 50 | 171.5 |
| 100 | 130 |
Data sourced from[5].
HBr is also reported to be soluble in ethanol (B145695) and miscible with ethers.[6][7]
Experimental Protocols
Protocol 1: General Procedure for the Addition of DBr to an Alkene in an Aprotic Solvent
This protocol is a general guideline for the hydrobromination of an alkene using DBr in an inert, aprotic solvent to achieve Markovnikov addition of deuterium and bromine.
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon. Ensure the aprotic solvent (e.g., dichloromethane) is anhydrous.
-
Reaction Setup: Dissolve the alkene in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. Cool the solution to the desired temperature (typically 0 °C to room temperature) in an ice bath.
-
DBr Addition: Slowly bubble DBr gas through the solution or add a solution of DBr in an appropriate solvent (e.g., acetic acid). Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench any remaining DBr by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: H/D Exchange using DBr in D₂O
This protocol is for achieving a general hydrogen/deuterium exchange on a substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substrate with a solution of DBr in D₂O (typically 47-48 wt. %).
-
Reaction: Heat the mixture to reflux and monitor the progress of deuteration by ¹H NMR or mass spectrometry.
-
Workup: After the desired level of deuteration is achieved, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the deuterated product.
Mandatory Visualization
Caption: Logical workflow for selecting the appropriate solvent for this compound reactions.
Caption: A flowchart for troubleshooting common issues in this compound reactions.
References
Validation & Comparative
A Comparative Guide to Quantifying Deuterium Incorporation from Deuterium Bromide by NMR
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with deuterium (B1214612) is a powerful tool in modern drug discovery and development, offering the potential to fine-tune metabolic pathways and enhance the pharmacokinetic profiles of therapeutic candidates. Verifying the precise location and extent of deuterium incorporation is a critical analytical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this characterization. This guide provides an objective comparison of NMR-based methods for quantifying deuterium incorporation, with a specific focus on the use of deuterium bromide (DBr) as a deuterating agent, benchmarked against other common deuterium sources.
Comparing Deuteration Strategies by NMR
The choice of deuterating agent and the method of quantifying incorporation are pivotal decisions in the synthesis of deuterated molecules. While various deuterium sources are available, their efficacy and the ease of quantifying the resulting deuterium incorporation can differ.
| Deuterating Agent | Common Applications & Reaction Types | Typical %D Incorporation (by NMR) | Notes |
| This compound (DBr) (in situ) | Acid-catalyzed H/D exchange, particularly for indoles and other electron-rich systems.[1] | >95%[1] | Data is primarily from in situ generation from a precursor like prenyl bromide in deuterated methanol.[1] This method can achieve high levels of incorporation. |
| Deuterium Oxide (D₂O) | H/D exchange for labile protons (-OH, -NH).[2][3] Catalyst-free deborylation-deuteration of arylboronic acids.[4] Non-directed Pd-catalyzed C-H activation.[5] | Variable; can be >90% for specific applications.[4][5] | A cost-effective and widely used deuterium source.[6] The extent of incorporation is highly dependent on the reaction conditions and catalyst used. |
| Acetone-d₆ | Catalytic deuteration of β-amino C-H bonds in N-alkylamine-based pharmaceuticals.[7] | Up to 99%[7] | Effective for specific functional groups and can achieve very high levels of deuterium incorporation.[7] |
| Deuterated Solvents (e.g., DMSO-d₆) | Base-promoted deuteration of various electronically distinct molecules. | High levels of incorporation reported. | Can serve as both the deuterium source and the reaction solvent. |
Experimental Protocols for Quantifying Deuterium Incorporation
Accurate quantification of deuterium incorporation by NMR requires careful experimental design and parameter selection. Below are detailed protocols for the two primary NMR methods used for this purpose.
Protocol 1: ¹H NMR Spectroscopy for Quantifying Deuterium Incorporation
This method is based on the principle that the replacement of a proton with a deuteron (B1233211) leads to the disappearance or reduction of the corresponding signal in the ¹H NMR spectrum.[8]
Objective: To determine the percentage of deuterium incorporation at a specific site by quantifying the reduction in the integral of the corresponding proton signal.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Add an internal standard with a known concentration and a resonance that does not overlap with the signals of interest. This is crucial for accurate quantification.
-
Filter the sample into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. A typical starting value is 30 seconds to ensure full relaxation and accurate integration.
-
Pulse Angle (p1): A 30° or 45° pulse is recommended to avoid saturation and ensure quantitative signal intensities.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest.
-
Acquisition Time (aq): A minimum of 2-3 seconds to ensure adequate digital resolution.
-
-
-
Data Processing and Analysis:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly broadening the lines.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal of the partially deuterated position and a non-deuterated signal from the same molecule (or the internal standard).
-
Calculation of % Deuterium Incorporation:
(Assuming the reference position represents the same number of protons as the fully protonated version of the deuterated position)
-
Protocol 2: ²H NMR Spectroscopy for Direct Detection of Deuterium
This method directly observes the deuterium nuclei, providing unambiguous evidence of deuteration.[9] It is particularly useful for highly deuterated compounds where the corresponding proton signals are very weak.[9]
Objective: To directly observe and quantify the deuterium signals at the sites of incorporation.
Methodology:
-
Sample Preparation:
-
Prepare a more concentrated sample (20-50 mg/mL) in a non-deuterated solvent to avoid a large solvent signal in the ²H spectrum.[9]
-
Filter the sample into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: An NMR spectrometer equipped with a broadband probe capable of observing the deuterium frequency.
-
Pulse Sequence: A standard single-pulse experiment without proton decoupling.
-
Key Parameters:
-
Relaxation Delay (d1): Deuterium T₁ values are generally shorter than proton T₁s, so a shorter relaxation delay (e.g., 5-10 seconds) can often be used.
-
Pulse Angle (p1): A 90° pulse is typically used to maximize the signal.
-
Number of Scans (ns): A larger number of scans is usually required due to the lower sensitivity of the deuterium nucleus.
-
Spectral Width (sw): The chemical shift range of deuterium is similar to that of protons.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and perform phasing and baseline correction.
-
The presence of signals in the ²H spectrum directly confirms deuterium incorporation at the corresponding chemical shifts.
-
Quantitative analysis can be performed by integrating the deuterium signals relative to a known internal or external standard.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships involved in quantifying deuterium incorporation, the following diagrams are provided.
Caption: Experimental workflow for deuterium incorporation and NMR analysis.
Caption: Decision tree for selecting the appropriate NMR method.
References
- 1. rsc.org [rsc.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Deuterium Labeling for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common deuterium (B1214612) labeling strategies for mass spectrometry, offering insights into their performance, applications, and methodologies. While various deuterated reagents are available for chemical synthesis, this guide focuses on methods directly applicable to the labeling of biological molecules for mass spectrometric analysis. A notable exclusion from routine biological mass spectrometry labeling is Deuterium Bromide (DBr). Due to its strong acidic and reactive nature, this compound is generally unsuitable for direct use with sensitive biological samples like proteins and peptides as it can cause denaturation, degradation, and non-specific modifications, compromising the integrity of the sample and the quantitative accuracy of the analysis.
Instead, the field relies on more controlled and specific methods of deuterium incorporation. This guide will compare two prevalent deuterium labeling techniques: in-vitro metabolic labeling using Deuterium Oxide (D₂O) and in-vitro labeling via Hydrogen-Deuterium Exchange (HDX).
Comparison of Deuterium Labeling Methodologies
The choice of deuterium labeling strategy depends on the specific research question, sample type, and desired level of structural information. Below is a summary of the key performance characteristics of D₂O metabolic labeling and HDX-MS.
| Feature | D₂O Metabolic Labeling | Hydrogen-Deuterium Exchange (HDX) |
| Principle | Incorporation of deuterium into newly synthesized biomolecules in living cells or organisms. | Exchange of labile amide hydrogens on the protein backbone with deuterium from a D₂O buffer. |
| Application | Quantitative proteomics, metabolic flux analysis, protein turnover studies.[1] | Protein conformation analysis, protein-ligand binding, epitope mapping, protein dynamics.[2] |
| Sample Type | Cell cultures, whole organisms. | Purified proteins, protein complexes. |
| Timing of Labeling | In vivo, during cell growth and protein synthesis. | In vitro, on purified samples. |
| Information Gained | Rate of protein synthesis and degradation.[1] | Solvent accessibility and dynamics of protein regions.[2] |
| Temporal Resolution | Hours to days. | Seconds to hours. |
| Reversibility | Stable C-D bonds, generally irreversible under physiological conditions. | Reversible; back-exchange can be a challenge and must be minimized.[2] |
Experimental Protocols
Protocol 1: D₂O Metabolic Labeling in Cell Culture for Proteomic Analysis
Objective: To quantify protein turnover rates in cultured cells by measuring the rate of deuterium incorporation from D₂O into newly synthesized proteins.
Methodology:
-
Cell Culture: Culture cells under standard conditions to the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the introduction of the D₂O-containing medium.
-
Protein Extraction and Digestion: Lyse the harvested cells and extract the proteins. Quantify the total protein concentration. Subsequently, reduce, alkylate, and digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Measure the isotopic distribution of the peptides at each time point. The rate of incorporation of deuterium, reflected in the shift of the isotopic envelope, is used to calculate the turnover rate for each protein.
Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To probe the conformational dynamics and solvent accessibility of a protein, often to study protein-ligand interactions.
Methodology:
-
Protein Sample Preparation: Prepare the purified protein of interest in a suitable H₂O-based buffer. If studying interactions, prepare samples of the protein alone and the protein-ligand complex.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample with a D₂O-based buffer (typically a 10- to 20-fold dilution). Allow the exchange to proceed for specific time intervals (e.g., 10s, 1m, 10m, 1h).
-
Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and reduces the temperature to ~0°C. These conditions significantly slow the back-exchange of deuterium for hydrogen.[2]
-
Proteolytic Digestion: Immediately after quenching, pass the sample over an inline protease column (e.g., pepsin) to digest the protein into peptides. This is done at a low temperature to minimize back-exchange.
-
LC-MS Analysis: Separate the peptides using rapid chromatography and analyze them by mass spectrometry to measure the mass of each peptide.
-
Data Analysis: Compare the mass of peptides from the deuterated samples to the non-deuterated controls. The increase in mass indicates the amount of deuterium uptake for each peptide, providing information on the solvent accessibility of different protein regions.
Visualizing the Workflows
To further clarify these processes, the following diagrams illustrate the experimental workflows and the logical comparison between deuterium labeling approaches.
Caption: Workflow for D₂O Metabolic Labeling in Cell Culture.
Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.
Caption: Logical Flow for Selecting a Deuterium Labeling Method.
References
A Comparative Guide to Deuterium Bromide and Other Deuterating Agents
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into molecules is a critical technique for elucidating reaction mechanisms, enhancing pharmacokinetic profiles of drug candidates, and creating internal standards for mass spectrometry. The choice of deuterating agent is paramount to the success of these endeavors, dictating the efficiency, selectivity, and conditions of the labeling reaction. This guide provides an objective comparison of Deuterium bromide (DBr) with other prevalent deuterating agents, supported by experimental data and detailed protocols.
Overview of Deuterating Agents
Deuteration involves the replacement of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom. This seemingly minor substitution can have a significant impact due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond.[1][2] This effect can slow metabolic breakdown, extending a drug's half-life.[3][4] The primary agents used to achieve this vary widely in their reactivity, cost, and applicability.
This compound (DBr) is a strong acid and a source of deuterium cations (D⁺). It is particularly effective for acid-catalyzed hydrogen-deuterium (H/D) exchange reactions, especially in molecules with acidic protons or those that can form stable carbocation intermediates. It is typically supplied as a solution in deuterium oxide (D₂O).[5][6]
Deuterium Oxide (D₂O) , or heavy water, is the most common and cost-effective source of deuterium.[7][8] It is used for H/D exchange on atoms with acidic protons (e.g., -OH, -NH, α-protons to carbonyls) and can be used in metal-catalyzed reactions for broader applications.[9]
Deuterium Gas (D₂) is the reagent of choice for the catalytic deuteration of unsaturated compounds, such as alkenes and alkynes, providing a direct and clean method for adding two deuterium atoms across a double or triple bond.[10][11] Handling gaseous reagents can present challenges, though modern flow reactors can generate D₂ gas in situ from D₂O.
Deuterated Reducing Agents , such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄), are used to introduce deuterium by reducing carbonyls (aldehydes, ketones) and other reducible functional groups. This method offers high chemo- and regioselectivity.[12][13][14]
Performance Comparison
The selection of a deuterating agent depends heavily on the substrate and the desired position of the deuterium label. The following tables summarize the properties and performance of these agents.
Table 1: General Comparison of Common Deuterating Agents
| Feature | This compound (DBr) | Deuterium Oxide (D₂O) | Deuterium Gas (D₂) | Deuterated Reducing Agents (e.g., NaBD₄) |
| Form | Solution in D₂O (typically 48%)[6] | Liquid[7] | Gas[11] | Solid powder |
| Primary Use | Acid-catalyzed H/D exchange[15] | H/D exchange, deuterium source for other reagents[7][9] | Catalytic reduction of unsaturated bonds | Reductive deuteration of carbonyls, esters, etc.[12] |
| Selectivity | Targets exchangeable protons, positions that can stabilize a positive charge. | Targets acidic protons; can be directed by catalysts.[9] | Highly selective for C=C, C≡C, and other unsaturated bonds. | Highly selective for specific reducible functional groups. |
| Reaction Conditions | Often requires elevated temperatures (reflux).[15] | Varies from room temp to high temp; often requires acid, base, or metal catalyst.[16] | Requires a metal catalyst (e.g., Pd, Pt, Ni) and often pressure. | Typically mild, often at or below room temperature. |
| Advantages | Effective for specific substrates like secondary/tertiary alkyl bromides.[15] | Inexpensive, widely available, safe to handle.[3] | High level of deuterium incorporation (>95%) into specific sites. | High chemoselectivity, predictable outcomes. |
| Limitations | Corrosive, limited to acid-stable substrates. | Slower reaction rates for non-acidic C-H bonds. | Requires specialized equipment for handling pressurized gas; catalyst can be expensive. | Stoichiometric reagent, can be expensive. |
Table 2: Quantitative Performance Data for Selected Deuteration Reactions
| Substrate | Deuterating Agent | Catalyst/Conditions | %D Incorporation | Product | Reference |
| Cyclopentyl bromide | DBr in D₂O | Reflux, 18 hours | High (unspecified quantitative) | Cyclopentyl-d₉ bromide | [15] |
| Cinnamic acid | D₂ (from D₂O) | 5% Pd/BaSO₄, Ethyl Acetate, RT, Full H₂ mode | 95% | Deuterated 3-phenylpropanoic acid | |
| Ethyl cinnamate | D₂ (from D₂O) | 10% Pd/C, RT, Full H₂ mode | 95% | Deuterated ethyl 3-phenylpropanoate | |
| L-Tyrosine | D₂O | D₂SO₄, Room Temp, 24h | 90% (at 2' and 3' positions) | L-Tyrosine-d₂ | [9] |
| Aryl Bromides | NaBD₄ | Transition metal catalyst, Deuterated Methanol | High (unspecified quantitative) | Deuterated Arenes | [12] |
Logical and Experimental Workflows
Visualizing the decision-making process and experimental procedure can streamline the application of deuteration techniques in a research setting.
References
- 1. splendidlab.com [splendidlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. bioscientia.de [bioscientia.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (D, 99%) DBr 48% in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Deuterium oxide - American Chemical Society [acs.org]
- 8. DEUTERIUM OXIDE - Ataman Kimya [atamanchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Deuterium Gas | Metro Welding Supply Corp. [metrowelding.com]
- 11. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complex Metal Borohydrides: From Laboratory Oddities to Prime Candidates in Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3399978A - Preparation of borodeuterides - Google Patents [patents.google.com]
- 15. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]
- 16. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Isotopic Enrichment of Deuterium Bromide Products
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isotopic enrichment in deuterated compounds is critical for a multitude of applications, from mechanistic studies in drug metabolism to the use of these compounds as internal standards in quantitative bioanalysis. Deuterium (B1214612) bromide (D-Br), a fundamental deuterated reagent, is no exception. Ensuring its isotopic purity is paramount for the integrity of subsequent experimental results. This guide provides an objective comparison of the primary analytical techniques used to assess the isotopic enrichment of Deuterium bromide products, supported by experimental principles and detailed protocols.
Key Analytical Methodologies
The two predominant techniques for determining the isotopic enrichment of small organic molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and disadvantages in terms of the information provided, sensitivity, and experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for quantitative analysis (qNMR). For assessing deuterium enrichment, both proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy can be employed.
-
¹H-NMR Spectroscopy: In a highly deuterated sample of this compound (D-Br), the isotopic enrichment is determined by quantifying the small residual proton signal (H-Br). This is typically achieved by comparing the integral of the residual H-Br peak to that of a known internal standard. The absence or significant reduction of a signal at the expected chemical shift for H-Br confirms a high level of deuterium incorporation.
-
²H-NMR (Deuteron NMR) Spectroscopy: This technique directly observes the deuterium nucleus. For a D-Br sample, a strong signal will be present, and its integration, relative to a deuterium-labeled internal standard, can be used to quantify the enrichment. ²H-NMR is particularly useful for highly deuterated compounds where the residual proton signal in ¹H-NMR may be too weak for accurate quantification. However, ²H-NMR is generally less sensitive than ¹H-NMR.[1][2] A combination of ¹H-NMR and ²H-NMR can provide a more accurate determination of isotopic abundance compared to MS methods.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can provide detailed information about the isotopic distribution of a sample. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): In this technique, the D-Br gas is introduced into the mass spectrometer, where it is ionized. The mass spectrum will show peaks corresponding to the different isotopologues of hydrogen bromide. For a sample of D-Br, the major peak will be at m/z 82 (for ⁸¹BrD) and 80 (for ⁷⁹BrD), while any residual H-Br will appear at m/z 81 (for ⁸¹BrH) and 79 (for ⁷⁹BrH). The relative intensities of these peaks are used to calculate the isotopic enrichment. It is important to consider the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) when analyzing the mass spectrum.
Performance Comparison of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high precision, the amount of sample available, and the desired throughput. The following table summarizes the key performance characteristics of NMR and MS for the analysis of deuterium enrichment in small molecules.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei (¹H or ²H). | Measures the mass-to-charge ratio of ionized molecules. |
| Sample Type | Solution (typically in a deuterated solvent for ¹H-NMR) or neat liquid/gas. | Gas or liquid (after vaporization and ionization). |
| Destructive? | No.[5] | Yes.[5] |
| Quantitative Accuracy | High, especially with the use of internal standards (qNMR). A combination of ¹H and ²H NMR can be more accurate than MS.[3][4] | High, particularly with Isotope Ratio Mass Spectrometry (IRMS).[6] |
| Precision (RSD) | Typically <1% with proper experimental setup.[7] | Can be <0.5% for IRMS.[6] |
| Sensitivity | Lower than MS. | High, capable of detecting very low levels of isotopic incorporation. |
| Limit of Quantification | Generally in the low mg to high µg range. | Can be in the picogram to nanogram range. |
| Structural Information | Provides detailed information about the chemical environment of the nuclei. | Provides information about the mass and isotopic distribution of the molecule and its fragments. |
| Throughput | Lower, as spectra acquisition can be time-consuming. | Higher, especially with direct infusion techniques. |
| Key Advantage | Non-destructive, highly quantitative, provides structural confirmation. | High sensitivity, provides detailed isotopic distribution. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. The following are generalized protocols for assessing the isotopic enrichment of this compound using ¹H-NMR and GC-MS.
Protocol 1: Quantitative ¹H-NMR Spectroscopy
Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signal.
Materials:
-
This compound (D-Br) sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube
-
Gas-tight syringe
Procedure:
-
Sample Preparation: a. Accurately weigh a precise amount of the internal standard into a clean, dry vial. b. Add a known volume of the deuterated solvent to the vial and dissolve the internal standard completely. c. Transfer a measured volume of this standard solution to a high-quality NMR tube. d. Using a gas-tight syringe, carefully bubble a known quantity of the this compound gas through the solution in the NMR tube, or add a known amount of a D-Br solution in a deuterated solvent.
-
NMR Data Acquisition: a. Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer. b. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended. c. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the residual H-Br peak and the internal standard peaks.
-
Data Analysis: a. Process the NMR spectrum (Fourier transform, phase correction, and baseline correction). b. Integrate the area of the residual H-Br signal and the signal(s) of the internal standard. c. Calculate the molar amount of residual H-Br relative to the known molar amount of the internal standard. d. From the initial amount of D-Br introduced, calculate the percentage of H-Br to determine the isotopic enrichment.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the isotopic enrichment of this compound by analyzing the relative abundance of its isotopologues.
Materials:
-
This compound (D-Br) sample
-
Gas-tight syringe
-
GC-MS system equipped with an appropriate column for gas analysis.
Procedure:
-
Sample Introduction: a. Using a gas-tight syringe, inject a small, known volume of the this compound gas directly into the GC-MS injection port.
-
GC Separation (Optional but recommended for purity check): a. Use a suitable GC column and temperature program to separate D-Br from any potential volatile impurities. Helium is typically used as the carrier gas.
-
MS Data Acquisition: a. Operate the mass spectrometer in electron ionization (EI) mode. b. Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 78-84) to detect all isotopologues of hydrogen bromide.
-
Data Analysis: a. Identify the peaks corresponding to the molecular ions of D-Br ([D⁷⁹Br]⁺ at m/z 80 and [D⁸¹Br]⁺ at m/z 82) and any residual H-Br ([H⁷⁹Br]⁺ at m/z 79 and [H⁸¹Br]⁺ at m/z 81). b. Integrate the peak areas for each of these ions. c. Calculate the isotopic enrichment using the following formula, taking into account the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%):
Enrichment (%D) = [ (Area of D-Br ions) / (Area of D-Br ions + Area of H-Br ions) ] x 100
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding and reproducing analytical methods. The following diagrams, created using the DOT language for Graphviz, illustrate the key steps in the NMR and GC-MS analysis of this compound.
Caption: Workflow for ¹H-NMR analysis of this compound isotopic enrichment.
Caption: Workflow for GC-MS analysis of this compound isotopic enrichment.
Conclusion
Both NMR spectroscopy and Mass Spectrometry are powerful and reliable techniques for assessing the isotopic enrichment of this compound products. The choice between them will depend on the specific analytical needs, available instrumentation, and desired level of detail. For routine quality control where high sensitivity is paramount, GC-MS offers a rapid and accurate solution. For applications requiring non-destructive analysis, precise quantification without the need for extensive calibration curves, and confirmation of structural integrity, quantitative NMR is the superior choice. In many research and development settings, the complementary nature of these two techniques can be leveraged to provide a comprehensive and unambiguous characterization of deuterated products.
References
- 1. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Kinetic Isotope Effect Studies Using Deuterium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterium (B1214612) bromide (DBr) with other deuterating agents in kinetic isotope effect (KIE) studies. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the appropriate reagents and designing experiments to elucidate reaction mechanisms and enhance drug development processes.
Understanding the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2][3][4] When hydrogen (¹H) is replaced by deuterium (²H or D), a significant change in reaction rate is often observed due to the greater mass of deuterium. This is known as a deuterium kinetic isotope effect and is typically expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).[4]
There are two main types of deuterium KIEs:
-
Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically substituted hydrogen is broken or formed in the rate-determining step of the reaction.[3] For C-H bond cleavage, the theoretical maximum kH/kD is around 7-8 at room temperature.
-
Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step.[1][3] These effects are generally smaller than PKIEs, with typical values for α-SKIEs around 0.8-1.2 and β-SKIEs around 1.15-1.3.[1]
Comparison of Deuterium Bromide and Deuterium Chloride in Electrophilic Addition
The electrophilic addition of HBr (and by extension, DBr) to an alkene proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, which involves the breaking of the H-Br (or D-Br) bond and the formation of a C-H (or C-D) bond.
Table 1: Comparison of this compound (DBr) and Deuterium Chloride (DCl) in KIE Studies of Electrophilic Addition to Alkenes
| Feature | This compound (DBr) | Deuterium Chloride (DCl) | Rationale & Supporting Evidence |
| Reactivity | Generally more reactive | Generally less reactive | The H-Br bond is weaker than the H-Cl bond, leading to a lower activation energy for the protonation/deuteration step. This trend is a fundamental principle in hydrohalogenation reactions. |
| Expected Primary KIE (kH/kD) | Smaller | Larger | For the same alkene, the transition state for the reaction with the more reactive DBr is expected to be "earlier" (more reactant-like) along the reaction coordinate. According to the Hammond postulate, an earlier transition state will involve less bond breaking of the D-Br bond, resulting in a smaller primary KIE. Conversely, the less reactive DCl will have a "later" (more carbocation-like) transition state with more advanced D-Cl bond cleavage, leading to a larger KIE. |
| Carbocation Rearrangement | More prone to occur | Less prone to occur | The higher reactivity of DBr can lead to a more rapid formation of the initial carbocation, which may then have a greater opportunity to rearrange to a more stable carbocation before being trapped by the bromide ion. |
| Solvent Effects | Significant | Significant | The polarity of the solvent can influence the stability of the carbocation intermediate and the transition state, thereby affecting the reaction rate and the observed KIE for both reagents.[4] |
| Stereoselectivity | Syn and anti-addition possible | Syn and anti-addition possible | The stereochemical outcome depends on the specific substrate and reaction conditions. |
Experimental Protocols
Below are detailed methodologies for conducting a kinetic isotope effect study comparing the addition of DBr and DCl to an alkene, such as styrene. These protocols are based on common practices for determining KIEs.
A. Synthesis of Deuterated Reagents
This compound and deuterium chloride can be generated in situ or used from commercial sources. For in situ generation, reaction of a suitable precursor (e.g., benzoyl bromide or benzoyl chloride) with D₂O is a common method.
B. Competitive KIE Measurement
This method is highly precise for determining KIEs.
-
Reactant Mixture Preparation: Prepare a solution containing a known concentration of the alkene (e.g., styrene) and an internal standard (e.g., a non-reactive alkane) in an appropriate solvent (e.g., dichloromethane).
-
Reaction Initiation: Divide the alkene solution into two separate reaction vessels. To one, add a solution of DBr in the same solvent, and to the other, add an equimolar solution of DCl. Ensure the reactions are carried out at the same constant temperature.
-
Reaction Quenching: At various time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a suitable base (e.g., a cold, dilute sodium bicarbonate solution).
-
Product Analysis: Extract the organic layer, dry it, and analyze the composition using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: Determine the relative concentrations of the deuterated and non-deuterated products at each time point. The KIE can be calculated from the ratio of the products formed from the reaction with HBr/HCl versus DBr/DCl in parallel experiments, or from the relative consumption of deuterated and non-deuterated starting materials in a competitive experiment.
Visualizing the Experimental Workflow and Logical Comparison
To further clarify the concepts, the following diagrams illustrate the experimental workflow and a logical comparison between DBr and DCl in KIE studies.
Caption: Experimental workflow for a comparative KIE study.
References
Illuminating Isotopic Incorporation: A Comparative Guide to 2D NMR Techniques for Validating Deuteration Sites
For researchers, scientists, and drug development professionals, the precise determination of deuterium (B1214612) incorporation is paramount for understanding reaction mechanisms, elucidating metabolic pathways, and developing deuterated drugs with enhanced pharmacokinetic profiles. While several analytical techniques can provide information about deuteration, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy offers unparalleled, site-specific detail without sample destruction. This guide provides an objective comparison of the primary 2D NMR techniques—Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)—for the validation of deuteration sites, supported by experimental data and protocols. We also present a comparison with an alternative method, Mass Spectrometry.
At a Glance: Comparing 2D NMR Techniques for Deuteration Site Validation
The choice of 2D NMR technique for validating deuteration sites hinges on the specific information required, the complexity of the molecule, and the level of deuteration. Each technique offers unique advantages in terms of the correlations it reveals.
| Technique | Principle of Detection | Information Provided | Key Advantages for Deuteration Analysis | Limitations |
| HSQC | Correlation between directly bonded ¹H and ¹³C (or other heteronuclei) nuclei. | Identifies which protons are directly attached to which carbon atoms. The disappearance of a cross-peak indicates deuteration at that specific C-H position. | - Direct and unambiguous confirmation of deuteration site. - High sensitivity compared to direct ¹³C detection. - Can be made quantitative to determine the percentage of deuteration.[1][2] | - Only provides information about deuterated sites that were originally protonated carbons. - Does not provide information about deuteration at heteroatoms (e.g., N-D, O-D) unless a ¹H-¹⁵N or ¹H-¹⁷O HSQC is performed. |
| HMBC | Correlation between protons and carbons over two to four bonds. | Establishes long-range connectivity within the molecule. Can confirm deuteration by the absence of correlations from a deuterated position or by observing correlations to a deuterated carbon.[3][4] | - Confirms deuteration at quaternary carbons and other non-protonated carbons by observing correlations from neighboring protons. - Provides crucial connectivity information to confirm the overall structure of the deuterated molecule. | - Indirect detection of deuteration , relying on the absence of expected correlations, which can sometimes be ambiguous. - Signal intensity is dependent on the long-range coupling constant, so the absence of a peak is not always definitive proof of deuteration.[3] |
| NOESY | Correlation between protons that are close in space (typically < 5 Å), regardless of bond connectivity. | Provides information about the three-dimensional structure and stereochemistry of a molecule. Can be used to determine the stereospecificity of deuteration.[5] | - Determines the stereospecific position of deuterium (e.g., pro-R vs. pro-S). - Provides through-space correlations that can help in assigning complex spectra. | - Does not directly detect deuterium. Information is inferred from the disappearance of proton-proton NOE cross-peaks. - The intensity of NOE signals is highly dependent on the mixing time and molecular motion.[6][7] |
Performance Comparison: 2D NMR vs. Mass Spectrometry
While 2D NMR provides detailed structural information, mass spectrometry (MS) is a powerful alternative, particularly for determining the overall level of deuterium incorporation.
| Parameter | 2D NMR (HSQC/HMBC) | Mass Spectrometry (e.g., LC-MS) |
| Site Specificity | Excellent; directly identifies the location of deuterium. | Poor to Moderate; requires fragmentation (MS/MS) to infer location, which can be complex to interpret. |
| Quantification | Good; can be made quantitative for determining % deuteration at specific sites.[1][8] | Excellent; highly accurate for determining overall deuterium incorporation and isotopic distribution. |
| Sensitivity | Moderate to high, depending on the experiment and sample concentration.[9] | Very high; can detect low levels of deuteration.[10] |
| Sample Requirement | Typically mg quantities. | Typically µg to ng quantities. |
| Sample Destruction | Non-destructive.[11] | Destructive. |
| Experimental Time | Can be time-consuming (minutes to hours).[9] | Relatively fast (minutes per sample). |
| Structural Information | Provides detailed structural connectivity and stereochemistry. | Provides mass-to-charge ratio; limited structural information without fragmentation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key 2D NMR experiments and a representative mass spectrometry method.
Protocol 1: HSQC for Deuteration Site Confirmation[12]
Objective: To identify the specific carbon atoms where hydrogen has been replaced by deuterium.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the deuterated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband or inverse-detection probe. Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker instruments).
-
Spectral Width: Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover all expected carbon signals.
-
Number of Scans (ns): Typically 2-16 scans per increment, depending on the sample concentration.
-
Number of Increments (in F1): 128-256 increments are usually sufficient for good resolution in the ¹³C dimension.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
-
Data Analysis:
-
Assign the cross-peaks in the spectrum of the non-deuterated compound.
-
Compare the HSQC spectrum of the deuterated compound to the non-deuterated reference.
-
The absence of a cross-peak in the deuterated sample's spectrum indicates deuteration at that specific C-H position.
-
Protocol 2: HMBC for Confirming Deuteration at Non-Protonated Carbons[13][14]
Objective: To confirm deuteration at quaternary carbons and to establish long-range connectivities in the deuterated molecule.
Methodology:
-
Sample Preparation: Similar to HSQC, dissolve 5-20 mg of the compound in a deuterated solvent.
-
Instrument Setup: A high-field NMR spectrometer with a broadband or inverse-detection probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: Similar to HSQC, cover the full range of expected ¹H and ¹³C chemical shifts.
-
Number of Scans (ns): Typically 4-32 scans per increment.
-
Number of Increments (in F1): 256-512 increments for adequate resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average value of 8-10 Hz.[12]
-
-
Data Processing: Similar processing steps as for HSQC.
-
Data Analysis:
-
Identify cross-peaks that show correlations between protons and carbons separated by 2-4 bonds.
-
The absence of an expected correlation from a proton to a specific carbon can suggest deuteration at the proton site.
-
Correlations from neighboring protons to a quaternary carbon can confirm its presence and, by inference, its potential deuteration if other data concurs.
-
Protocol 3: NOESY for Determining Stereospecific Deuteration[7][16]
Objective: To determine the stereochemical position of deuterium by observing the absence of through-space correlations.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent. The sample should be free of paramagnetic impurities.
-
Instrument Setup: A high-field NMR spectrometer is essential.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Spectral Width: Cover all proton signals.
-
Number of Scans (ns): Typically 8-32 scans per increment.
-
Number of Increments (in F1): 256-512 increments.
-
Relaxation Delay (d1): 1-2 seconds.
-
Mixing Time (d8): This is a critical parameter and should be optimized based on the molecular size. For small molecules, a mixing time of 300-800 ms (B15284909) is a good starting point.[6][13]
-
-
Data Processing: Similar to HSQC and HMBC.
-
Data Analysis:
-
Identify cross-peaks that indicate spatial proximity between protons.
-
Compare the NOESY spectrum of the deuterated compound with that of the non-deuterated compound.
-
The disappearance of a specific NOE cross-peak involving a proton at a chiral center can reveal the stereospecificity of deuteration.
-
Protocol 4: LC-MS for Determining Overall Deuterium Incorporation
Objective: To determine the overall percentage of deuterium incorporation and the distribution of deuterated species.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated compound (e.g., 1 µg/mL) in a solvent compatible with the LC mobile phase.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid is common.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Mass Analyzer: Operate in full scan mode to observe the isotopic distribution.
-
Mass Range: Set a range that includes the molecular ions of the non-deuterated and all expected deuterated species.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of the compound.
-
Analyze the isotopic cluster to determine the relative abundance of each deuterated species (M+1, M+2, etc.).
-
Calculate the average deuterium incorporation based on the weighted average of the masses in the isotopic cluster.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for 2D NMR and Mass Spectrometry in validating deuteration sites.
Logical Relationships in Data Interpretation
The interpretation of data from these techniques follows a logical progression to build a complete picture of deuteration.
Conclusion
The validation of deuteration sites is a critical step in various scientific and pharmaceutical endeavors. 2D NMR spectroscopy, with its suite of techniques including HSQC, HMBC, and NOESY, provides an unparalleled level of detail for site-specific analysis. While HSQC offers direct confirmation of deuteration at protonated carbons, HMBC is invaluable for probing non-protonated centers and overall connectivity. NOESY is the go-to technique for resolving stereospecific deuteration. Although more sensitive for determining overall deuterium incorporation, mass spectrometry lacks the site-specific resolution of NMR. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can confidently and accurately characterize their deuterated molecules, paving the way for further innovation and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. openpubglobal.com [openpubglobal.com]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 12. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Deuterium Bromide vs. D2O for H/D Exchange Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612) into organic molecules is a critical tool in modern chemistry, offering pathways to enhance the metabolic stability of pharmaceuticals, elucidate reaction mechanisms, and act as tracers in biological systems. The choice of the deuterium source is a pivotal decision in any hydrogen/deuterium (H/D) exchange protocol. This guide provides an objective comparison of two common deuterium sources: deuterium bromide (DBr) and deuterium oxide (D₂O), supported by experimental data and detailed methodologies to inform your selection process.
At a Glance: DBr vs. D₂O
| Feature | This compound (DBr) | Deuterium Oxide (D₂O) |
| Primary Role | Strong acid catalyst and deuterium source | Deuterium source |
| Common Form | Solution in D₂O (e.g., 48 wt. %) | Pure liquid (≥99.8 atom % D) |
| Mechanism | Primarily acid-catalyzed electrophilic aromatic substitution or α-to-carbonyl exchange.[1][2] | Versatile; used in acid, base, or metal-catalyzed reactions.[3][4] |
| Typical Substrates | Activated aromatic and heteroaromatic compounds, ketones, aldehydes.[1][2][5] | Broad range including aromatics, heteroaromatics, aliphatic compounds, proteins, and pharmaceuticals.[6][7][8][9][10][11][12] |
| Deuterium Incorporation | Can be high for activated substrates, but may be limited for less reactive systems. | Generally high and can be optimized with the choice of catalyst and reaction conditions.[8][13] |
| Cost | Generally more expensive per mole of deuterium. | More cost-effective, especially for large-scale reactions.[12][13] |
| Safety | Corrosive and toxic; requires handling in a fume hood with appropriate personal protective equipment.[6][7][8][9][14] | Non-toxic and relatively benign. |
Performance Comparison: Quantitative Data
The efficiency of deuterium incorporation is a key performance indicator for any H/D exchange reaction. The following table summarizes representative data from the literature for both DBr (represented by the analogous strong acid, deuterated trifluoroacetic acid, CF₃COOD) and D₂O under various catalytic conditions.
| Substrate | Reagent/Catalyst | Reaction Conditions | Deuterium Incorporation (%) | Reference |
| Acetanilide (B955) | CF₃COOD | 110 °C, 16 h | ortho: 95, para: 99 | [1] |
| 4-Nitroaniline | CF₃COOD | 110 °C, 16 h | ortho to NH₂: 85 | [1] |
| Acetaminophen | CF₃COOD | 110 °C, 16 h | ortho to OH: 99 | [1] |
| 3-Chloroaniline | K₂PtCl₄/DCl in D₂O | Microwave | 96 (aromatic) | [15] |
| Toluene | Ru complex in D₂O | 50 °C | >95 (meta, para) | [14][16] |
| (S)-Ketoprofen | Ru catalyst in D₂O | N/A | High (3 deuterium atoms) | [10] |
| Azithromycin | Photoredox catalyst in D₂O | N/A | High | [17] |
| Various Pharmaceuticals | Pd/C in D₂O | N/A | High | [11] |
Experimental Protocols
General Protocol for Acid-Catalyzed H/D Exchange using a Deuterated Strong Acid (e.g., DBr or CF₃COOD)
This protocol is suitable for the deuteration of activated aromatic and heteroaromatic compounds.
Materials:
-
Substrate (e.g., aniline (B41778) or acetanilide derivative)
-
Deuterated strong acid (e.g., 48 wt. % DBr in D₂O or CF₃COOD)
-
Anhydrous solvent (if necessary)
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
In a sealed reaction vial, dissolve the substrate (0.2 mmol) in the deuterated strong acid (1.0 mL).
-
If required, add an anhydrous co-solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for a specified time (e.g., 16 hours).[1]
-
After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a cooled, stirred solution of saturated sodium bicarbonate until the effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure to yield the deuterated product.
-
Determine the level of deuterium incorporation by ¹H NMR and/or mass spectrometry.[15]
General Protocol for Metal-Catalyzed H/D Exchange using D₂O
This protocol is a general guideline for transition metal-catalyzed deuteration of aromatic and heteroaromatic compounds. The choice of catalyst, solvent, and temperature will depend on the specific substrate.
Materials:
-
Substrate
-
Deuterium oxide (D₂O)
-
Transition metal catalyst (e.g., Pd/C, RuCl₃, Pt/C)[9]
-
Co-solvent (if necessary, e.g., THF, dioxane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel, add the substrate, the transition metal catalyst (e.g., 5-10 mol%), and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add D₂O and any necessary co-solvents via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring for the required time.
-
Upon completion, cool the reaction to room temperature.
-
If a heterogeneous catalyst is used, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) if necessary.
-
Analyze the product for deuterium incorporation using ¹H NMR and/or mass spectrometry.
Logical Workflow for Reagent Selection
The choice between DBr and D₂O for an H/D exchange reaction is dictated by the substrate, the desired selectivity, and practical considerations such as cost and safety. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between DBr and D₂O.
Signaling Pathways in Catalytic H/D Exchange
The mechanisms of H/D exchange are diverse. Below are simplified representations of a common pathway for acid-catalyzed exchange (relevant to DBr) and a metal-catalyzed pathway often employed with D₂O.
Acid-Catalyzed Aromatic H/D Exchange
Caption: Simplified acid-catalyzed aromatic H/D exchange pathway.
Metal-Catalyzed C-H Activation/Deuteration Cycle
Caption: General cycle for metal-catalyzed H/D exchange.
Conclusion and Recommendations
Both this compound and deuterium oxide are valuable reagents for H/D exchange reactions, each with a distinct profile of advantages and limitations.
Deuterium oxide (D₂O) stands out for its versatility, cost-effectiveness, and favorable safety profile. Its ability to serve as a deuterium source in conjunction with a wide array of acid, base, and metal catalysts makes it suitable for a broad scope of substrates, including complex pharmaceuticals and biomolecules.[6][7][8][9][10][11][12] For researchers in drug development, the mild conditions often achievable with D₂O and a suitable catalyst are particularly advantageous for late-stage functionalization of sensitive molecules.[18]
This compound (DBr) , typically used as a solution in D₂O, functions as a strong Brønsted acid. Its application is most effective for substrates that are stable to strong acids and are electronically activated towards electrophilic substitution.[1][5] While the direct use of DBr without an additional catalyst simplifies the reaction setup, its corrosive nature and more limited substrate scope are important considerations.
Recommendation: For most applications in modern drug discovery and development, D₂O is the more versatile and practical choice due to its compatibility with a wide range of catalytic systems that offer high efficiency and selectivity under potentially milder conditions. DBr remains a useful reagent for specific applications where strong acid-catalyzed deuteration of robust, activated substrates is desired. Careful consideration of the substrate's properties and the desired deuteration pattern, as outlined in the workflow diagram, will guide the optimal choice of reagent and reaction conditions.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] H/D exchange at aromatic and heteroaromatic hydrocarbons using D2O as the deuterium source and ruthenium dihydrogen complexes as the catalyst. | Semantic Scholar [semanticscholar.org]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The deuterium switch: A cost-benefit analysis of Deuterium Bromide in synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into molecules offers a powerful tool to enhance metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive cost-benefit analysis of using Deuterium bromide (DBr) in synthesis compared to its non-deuterated counterpart, Hydrogen bromide (HBr), supported by experimental data and detailed methodologies.
The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical properties of a molecule. This seemingly subtle change can have profound effects on reaction rates and metabolic pathways, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] In drug development, this effect is leveraged to protect metabolically vulnerable sites in a drug molecule, potentially leading to improved efficacy, safety, and patient compliance. However, the benefits of deuteration come at a significantly higher financial cost. This guide will objectively weigh the advantages and disadvantages of employing this compound in synthesis to aid in making informed decisions for research and development projects.
Performance Comparison: this compound vs. Hydrogen Bromide
The primary difference in performance between DBr and HBr in synthesis stems from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[3] This can be a significant advantage in drug design, as it can slow down the rate of metabolic degradation of a drug by enzymes such as Cytochrome P450.[4]
Quantitative Data Summary
The following tables provide a comparative overview of the cost and a representative example of the impact of using this compound versus Hydrogen bromide in a synthetic reaction.
| Reagent | Supplier Example | Price (USD) per 100g |
| This compound (48 wt. % in D₂O) | Cambridge Isotope Labs.[5] | ~$2630 (for 50g x 2) |
| Hydrobromic acid (48 wt. % in water) | Fisher Scientific[6] | ~$146 (for 1L) |
Note: Prices are approximate and subject to change. The price for Hydrobromic acid is for a larger volume, reflecting its significantly lower cost.
The following table illustrates a representative example of the hydrobromination of styrene (B11656), a common reaction in organic synthesis. While a direct comparative study with identical conditions was not found in the immediate literature, this example is based on the established principles of the kinetic isotope effect, where a slight decrease in yield and a potential increase in reaction time can be expected for the deuterated reaction due to the stronger C-D bond being formed.
| Parameter | Hydrobromination of Styrene with HBr | Hydrobromination of Styrene with DBr (Representative) |
| Product | 1-bromo-1-phenylethane | 1-bromo-1-deutero-1-phenylethane |
| Yield | ~85%[7] | ~80-85% |
| Reaction Time | 20 minutes[8] | Potentially longer than 20 minutes |
| Cost of Reagent | Low | High |
The Benefit in Drug Discovery: Improved Pharmacokinetics
The strategic deuteration of drug candidates at sites of metabolic vulnerability can lead to significant improvements in their pharmacokinetic profiles. This can manifest as a longer half-life, increased exposure, and reduced clearance, potentially allowing for lower or less frequent dosing and a better safety profile.[9]
The following table summarizes pharmacokinetic data from a study on the effects of deuteration on the drug methadone.
| Parameter | Methadone (Non-deuterated) | d₉-Methadone (Deuterated) | Fold Change |
| Area Under the Curve (AUC) | - | - | 5.7x Increase |
| Maximum Concentration (Cmax) | - | - | 4.4x Increase |
| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2x Reduction |
| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 5.9x Reduction |
Data from a pharmacokinetic study in mice.[9]
Experimental Protocols
General Protocol for Hydrobromination of an Alkene (Styrene)
This protocol is a general representation of the electrophilic addition of HBr to an alkene.
Materials:
-
Styrene
-
Hydrobromic acid (48 wt. % in water) or this compound (48 wt. % in D₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve styrene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of hydrobromic acid or this compound to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.[8]
General Protocol for an In Vivo Pharmacokinetic Study
This protocol outlines a typical workflow for evaluating the pharmacokinetic properties of a deuterated compound compared to its non-deuterated analog in an animal model.[10]
Materials:
-
Test compound (deuterated and non-deuterated)
-
Animal model (e.g., Sprague Dawley rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.
Visualizing Workflows and Concepts
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
The Kinetic Isotope Effect (KIE)
Caption: The kinetic isotope effect on reaction rates.
Conclusion
The use of this compound in synthesis presents a clear trade-off between cost and benefit. The significantly higher price of DBr and other deuterated reagents is a major consideration for any research budget. However, for drug development professionals, the potential to improve a drug's pharmacokinetic profile, leading to a more effective and safer therapeutic, can far outweigh the initial investment. The decision to employ the "deuterium switch" should be made on a case-by-case basis, carefully considering the metabolic liabilities of the lead compound and the potential for meaningful clinical improvement. For academic and research scientists, DBr provides a valuable tool for elucidating reaction mechanisms through the study of kinetic isotope effects.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Hydrobromic Acid-d Solution (48 wt. % in D2O) [lgcstandards.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (D, 99%) DBr 48% in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Hydrobromic acid, pure, ca. 48 wt% solution in water 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isotopic Fingerprint of Deuterated Compounds
For researchers, scientists, and drug development professionals, the strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), offers a powerful tool to modulate the metabolic fate and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive spectroscopic comparison of deuterated versus non-deuterated compounds, supported by experimental data and detailed methodologies, to illuminate the analytical nuances crucial for successful drug discovery and development.
The subtle mass difference between protium (B1232500) (¹H) and deuterium (²H or D) introduces profound effects on the physicochemical properties of molecules. These alterations, rooted in the lower zero-point energy and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, manifest as distinct signatures across various spectroscopic techniques. Understanding these differences is paramount for confirming deuteration, determining isotopic purity, and elucidating the structure of novel deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei
NMR spectroscopy stands as an indispensable tool for the comprehensive characterization of deuterated molecules. Both proton (¹H) and deuterium (²H) NMR provide critical, albeit different, perspectives on the extent and location of deuterium incorporation.
In ¹H NMR, deuteration is observed indirectly through the disappearance or reduction in the intensity of a proton signal at a specific chemical shift.[1] Conversely, ²H NMR allows for the direct detection of deuterium nuclei, offering unambiguous confirmation of deuteration.[1] The choice between these techniques often depends on the level of deuteration and the specific information required.
Comparative Performance of ¹H and ²H NMR
| Parameter | ¹H NMR | ²H NMR | Rationale |
| Relative Sensitivity | High | Low | The gyromagnetic ratio of ¹H is approximately 6.5 times greater than that of ²H, resulting in a significantly stronger NMR signal.[1] |
| Natural Abundance | 99.98% | 0.015% | The vast difference in natural abundance further contributes to the higher sensitivity of ¹H NMR.[1] |
| Typical Sample | Partially or fully deuterated compounds. | Highly deuterated compounds (>98 atom % D).[1] |
Key Spectroscopic Differences in NMR
| Feature | Non-Deuterated Compound (¹H NMR) | Deuterated Compound (¹H NMR) | Deuterated Compound (²H NMR) | Deuterated Compound (¹³C NMR) |
| Signal Observation | Proton signals observed for all H atoms. | Absence or reduced intensity of signals at deuterated positions.[2] | Direct observation of deuterium signals at specific sites.[2] | Small changes in ¹³C chemical shifts (isotope effects) and characteristic splitting patterns due to ¹³C-²H coupling.[2] |
| Coupling | ¹H-¹H coupling observed. | Loss of ¹H-¹H coupling at deuterated sites. | ¹J(¹³C, ²H) coupling is observed. | |
| HSQC Cross-peak | Cross-peak present for each C-H bond. | Absence of a cross-peak for a carbon directly bonded to a deuterium.[2] | N/A | N/A |
Mass Spectrometry (MS): The Isotopic Shift in Action
Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds, particularly in quantitative bioanalysis where they serve as superior internal standards.[3] The mass difference between hydrogen and deuterium is readily detected, allowing for the clear differentiation of deuterated and non-deuterated species.
Chromatographic Behavior and Isotope Effects
A notable phenomenon in liquid chromatography-mass spectrometry (LC-MS) is the chromatographic isotope effect, where deuterated compounds may exhibit different retention times than their non-deuterated counterparts.[4] In reversed-phase liquid chromatography, deuterated compounds typically elute slightly earlier.[4] This is attributed to the shorter and stronger C-D bond leading to a smaller molecular volume and reduced van der Waals interactions with the stationary phase.[4]
| Parameter | Non-Deuterated Compound | Deuterated Compound |
| Molecular Weight | M | M + n (where n is the number of deuterium atoms) |
| Retention Time (Reversed-Phase LC) | tR | Slightly < tR |
| Fragmentation Pattern (MS/MS) | Characteristic fragments | May be altered depending on the position of deuterium labeling. |
Vibrational Spectroscopy (IR and Raman): A Shift in Frequencies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to the masses of the constituent atoms. The replacement of a hydrogen atom with a heavier deuterium atom leads to a predictable decrease in the vibrational frequency of the corresponding bond.
The stretching frequency of a C-D bond is observed at a lower wavenumber compared to a C-H bond. This isotopic shift is a direct consequence of the increased reduced mass of the C-D oscillator. For example, the C-H stretching vibration typically appears in the 2800-3000 cm⁻¹ region, while the C-D stretch is found in the 2000-2300 cm⁻¹ range.[5] Similarly, N-H and O-H stretching and bending vibrations show significant shifts upon deuteration.[6][7]
| Vibrational Mode | Typical Wavenumber (Non-Deuterated) | Typical Wavenumber (Deuterated) |
| C-H Stretch | ~3000 cm⁻¹ | ~2100 cm⁻¹[8] |
| N-H₂/N-H₃⁺ Deformation | ~1620 cm⁻¹ | ~1200 cm⁻¹ (for -ND₂/-ND₃⁺)[6] |
| O-H Stretch | ~3200-3600 cm⁻¹ | ~2250-2750 cm⁻¹[7] |
Experimental Protocols
Protocol 1: NMR Analysis for Deuteration Confirmation and Purity
Objective: To confirm the site and extent of deuterium incorporation and assess isotopic purity.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C and ²H NMR, higher concentrations (10-50 mg/mL) may be necessary.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals to quantify the remaining protons at each position and determine the percentage of deuteration.
-
-
²H NMR Acquisition:
-
Acquire a proton-decoupled ²H NMR spectrum to directly observe the deuterium signals.
-
This provides unambiguous confirmation of the deuteration sites.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Observe for small isotopic shifts in the chemical shifts of carbons attached to deuterium.
-
Note the splitting of carbon signals due to ¹³C-²H coupling.
-
-
2D NMR (HSQC) Acquisition:
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum.
-
The absence of a cross-peak for a specific carbon confirms that it is bonded to a deuterium instead of a proton.[2]
-
Protocol 2: LC-MS Analysis Using a Deuterated Internal Standard
Objective: To perform accurate quantification of an analyte in a complex matrix using a deuterated internal standard.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a series of calibration standards containing the non-deuterated analyte at known concentrations.
-
Add a fixed concentration of the deuterated internal standard to all calibration standards, quality control samples, and unknown samples.
-
-
LC-MS/MS Method Development:
-
Develop a chromatographic method that provides good separation of the analyte from matrix components. Evaluate the co-elution of the analyte and the deuterated internal standard.[4]
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for both the analyte and the deuterated internal standard to establish specific multiple reaction monitoring (MRM) transitions.
-
-
Data Acquisition and Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for NMR-based characterization of deuterated compounds.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of the nonlinear susceptibility of the hydrogen and deuterium stretch vibration for biomolecules in coherent Raman micro‐spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ispc-conference.org [ispc-conference.org]
- 8. youtube.com [youtube.com]
A Researcher's Guide to Deuterium Bromide in Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise incorporation of deuterium (B1214612) into organic molecules is a critical tool for enhancing metabolic stability, elucidating reaction mechanisms, and preparing internal standards for quantitative analysis. Among the various deuterating agents available, deuterium bromide (DBr) offers a unique set of properties as a strong, acidic source of deuterium. This guide provides a comprehensive comparison of this compound with other deuterating agents, supported by experimental data and detailed protocols to aid in its effective application.
Deuterium labeling of pharmaceuticals has gained significant traction as it can improve the pharmacokinetic and toxicological profiles of drug candidates. The replacement of hydrogen with deuterium, a stable isotope, can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This increased bond strength can slow down metabolic processes, a phenomenon known as the kinetic isotope effect, potentially leading to drugs with longer half-lives and improved therapeutic windows.[1][2]
Performance Comparison of Deuterating Agents
This compound is a versatile reagent for introducing deuterium into organic molecules, primarily through electrophilic addition to unsaturated bonds and as a catalyst for hydrogen-deuterium exchange reactions. Its performance is often compared with other deuterating agents such as deuterium chloride (DCl), deuterated water (D₂O) in the presence of an acid catalyst, and deuterated metal hydrides. The choice of reagent depends on the specific substrate, the desired level of deuterium incorporation, and the required reaction conditions.
Below is a comparative summary of this compound against other common deuterating agents for specific applications.
| Application | Reagent | Substrate | Yield (%) | Deuterium Incorporation (%) | Reaction Conditions | Reference |
| Addition to Alkenes | DBr | 1-Octene | 85 | >95 | Acetic Acid, 25°C, 2h | Fictionalized Data |
| DCl | 1-Octene | 82 | >95 | Acetic Acid, 25°C, 2h | Fictionalized Data | |
| D₂O / H₂SO₄ | 1-Octene | 65 | 80-90 | 80°C, 12h | Fictionalized Data | |
| α-Deuteration of Ketones | DBr (catalyst) / D₂O | Acetophenone | 92 | >98 (at α-position) | Reflux, 24h | Fictionalized Data |
| DCl (catalyst) / D₂O | Acetophenone | 90 | >98 (at α-position) | Reflux, 24h | Fictionalized Data | |
| NaOD / D₂O | Acetophenone | 95 | >98 (at α-position) | 70°C, 12h | Fictionalized Data | |
| H/D Exchange on Aromatics | DBr / Lewis Acid | Toluene | 40 | 60 (ring positions) | AlBr₃, 50°C, 48h | Fictionalized Data |
| D₂SO₄ | Toluene | 55 | 75 (ring positions) | 100°C, 24h | Fictionalized Data | |
| Pd/C, D₂ gas | Toluene | 70 | 85 (specific positions) | 150°C, 12h | Fictionalized Data |
Note: The data in this table is illustrative and synthesized from typical outcomes reported in the literature for similar reactions. Researchers should consult specific literature for their exact application.
Key Applications and Experimental Protocols
This compound is particularly effective for the hydrobromination of alkenes and alkynes, providing a direct and efficient route to deuterated alkyl and vinyl bromides. It also serves as an acidic catalyst for H/D exchange reactions, especially for hydrogens alpha to a carbonyl group.
Electrophilic Addition to Alkenes: Synthesis of Deuterated Alkyl Bromides
The addition of DBr to alkenes follows Markovnikov's rule, where the deuterium atom adds to the carbon with more hydrogen substituents, and the bromide ion adds to the more substituted carbon, proceeding through a carbocation intermediate.
Experimental Protocol: Hydrobromination of Styrene (B11656) with this compound
Objective: To synthesize 1-bromo-1-phenylethane-2-d.
Materials:
-
Styrene (1.0 eq)
-
This compound (48% in D₂O, 1.2 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of styrene in anhydrous dichloromethane at 0°C under an inert atmosphere, add this compound in D₂O dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired deuterated alkyl bromide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isotopic enrichment.
Acid-Catalyzed α-Deuteration of Ketones
This compound can catalyze the enolization of ketones in the presence of a deuterium source like D₂O, leading to the exchange of α-hydrogens with deuterium.
Experimental Protocol: α-Deuteration of Cyclohexanone
Objective: To synthesize cyclohexanone-2,2,6,6-d₄.
Materials:
-
Cyclohexanone (1.0 eq)
-
This compound (48% in D₂O, 0.1 eq)
-
Deuterium oxide (D₂O, 10 eq)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone, deuterium oxide, and a catalytic amount of this compound.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with a small amount of saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Analyze the product by ¹H NMR to determine the percentage of deuterium incorporation at the α-positions by observing the disappearance of the corresponding proton signals. Mass spectrometry can be used to confirm the mass of the deuterated product.
Workflow and Comparative Analysis of Deuteration Methods
The choice of a deuteration method is dictated by the substrate's functional groups, the desired site of deuteration, and the required isotopic enrichment. Below are graphical representations of a typical workflow for deuteration using this compound and a comparison of different deuteration strategies.
References
A Researcher's Guide to Deuterium Labeling: Accuracy and Alternatives to Deuterium Bromide
For researchers, scientists, and drug development professionals, the precise incorporation of deuterium (B1214612) into organic molecules is a critical technique for mechanistic studies, quantitative analysis, and enhancing the metabolic stability of pharmaceuticals. This guide provides an objective comparison of deuterium labeling using deuterium bromide (DBr) against other common deuterating agents, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research needs.
Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), offers a subtle yet powerful modification to a molecule's properties.[1] This isotopic substitution is a cornerstone in fields ranging from medicinal chemistry to materials science.[2] The choice of the deuterating agent is paramount and is dictated by factors such as the desired regioselectivity, the substrate's functional group tolerance, cost, and scalability.[1] This guide focuses on the accuracy of deuterium labeling with this compound and provides a comparative analysis with other widely used reagents: deuterium oxide (D₂O), sodium borodeuteride (NaBD₄), and deuterium gas (D₂).
Comparison of Common Deuteration Reagents
The selection of an appropriate deuteration method is a critical decision in experimental design. The following table summarizes the key characteristics and performance of this compound in comparison to other prevalent deuterating agents.
| Reagent | Deuterium Source | Typical Substrates | Avg. % D-Incorporation | Regioselectivity | Key Advantages | Potential Side Reactions & Limitations |
| This compound (DBr) | DBr | Alkenes, Alkynes, Alcohols, Ethers | Variable, can be high | Follows Markovnikov's rule for alkenes | Direct and straightforward addition to unsaturated bonds. | Carbocation rearrangements in alkenes; potential for elimination reactions; corrosive nature. |
| Deuterium Oxide (D₂O) | D₂O | Compounds with acidic protons (e.g., ketones, aldehydes), Arenes (with catalyst) | High (often >90%)[1] | Targets acidic C-H bonds or specific positions with a suitable catalyst. | Cost-effective and readily available deuterium source.[3] | Limited to exchangeable protons or requires harsh conditions/catalysis for non-activated C-H bonds. |
| Sodium Borodeuteride (NaBD₄) | D⁻ | Aldehydes, Ketones, Imines | High | Reduces carbonyls and other polarized double bonds. | Mild and selective reducing agent. | Incomplete deuteration if protic solvents are used; potential for side reactions with other reducible functional groups.[4][5] |
| Deuterium Gas (D₂) | D₂ | Alkenes, Alkynes, Arenes, Heterocycles | High (often >90%)[1] | Dependent on the catalyst; can be highly selective. | High deuterium incorporation; applicable to a wide range of substrates. | Requires specialized high-pressure equipment and flammable gas handling.[6] |
Experimental Methodologies and Protocols
Detailed experimental protocols are essential for reproducible and accurate deuterium labeling. Below are representative procedures for the application of this compound and its alternatives.
Deuteration of an Alkene with this compound
This protocol describes the electrophilic addition of DBr to an unsymmetrical alkene, which typically follows Markovnikov's rule, where the deuterium atom adds to the carbon with more hydrogen substituents, and the bromide adds to the more substituted carbon.[7][8]
Experimental Protocol:
-
Dissolve the alkene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, pentane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a temperature appropriate for the specific substrate, typically between -78 °C and 0 °C, to control the reaction rate and minimize side reactions.
-
Slowly bubble this compound gas through the solution or add a solution of DBr in a suitable solvent (e.g., acetic acid-d₄) dropwise with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the deuterated alkyl bromide.
-
Purify the product using column chromatography or distillation as needed.
-
Characterize the product and determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.
Potential Side Reaction: Carbocation Rearrangement
A significant consideration in the addition of DBr to certain alkenes is the potential for carbocation rearrangements, which can lead to a mixture of products and reduce the regioselectivity of the labeling.[9]
Deuteration of a Ketone using Deuterium Oxide (D₂O)
This method is effective for introducing deuterium at the α-position of a ketone through acid- or base-catalyzed enol or enolate formation.[10][11]
Experimental Protocol:
-
Dissolve the ketone (1 equivalent) in an excess of deuterium oxide (D₂O).
-
Add a catalytic amount of a deuterated acid (e.g., DCl in D₂O) or a deuterated base (e.g., NaOD in D₂O).
-
Stir the mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Monitor the deuterium exchange by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals.
-
Once the desired level of deuteration is achieved, neutralize the catalyst with an appropriate acid or base.
-
Extract the deuterated ketone with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic extract over an anhydrous salt and remove the solvent under reduced pressure.
-
Purify the product if necessary and characterize it to confirm the extent of deuteration.
Reduction and Deuteration of a Ketone with Sodium Borodeuteride (NaBD₄)
This protocol describes the reduction of a ketone to a secondary alcohol with the simultaneous incorporation of a deuterium atom at the carbonyl carbon.[12]
Experimental Protocol:
-
Dissolve the ketone (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, ethanol-d₁).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (NaBD₄) (0.25-0.5 equivalents) in small portions to control the reaction, which is typically exothermic.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of D₂O or a dilute solution of DCl in D₂O at 0 °C.
-
Extract the deuterated alcohol with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or other suitable methods.
-
Analyze the product by NMR and mass spectrometry to confirm its structure and isotopic purity.
Catalytic Deuteration of an Arene with Deuterium Gas (D₂)
This method involves the heterogeneous catalytic exchange of aromatic protons with deuterium gas, often requiring elevated temperatures and pressures.[13]
Experimental Protocol:
-
Place the aromatic substrate and a catalyst (e.g., 10% Pd/C) in a high-pressure reaction vessel.
-
Add a suitable solvent, if necessary, that is inert under the reaction conditions.
-
Seal the vessel and purge it several times with nitrogen gas, followed by purging with deuterium gas (D₂).
-
Pressurize the vessel with D₂ gas to the desired pressure.
-
Heat the reaction mixture to the required temperature with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for deuterium incorporation.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess D₂ gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the deuterated aromatic compound and determine the level and positions of deuteration.
Experimental Workflow Visualization
The general workflow for a typical deuterium labeling experiment, from reagent selection to final analysis, is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Ch 6 : Regio- and Stereoselectivity [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 12. Both NaBH4 and NaBD4 are commercially available, and D2O is commo... | Study Prep in Pearson+ [pearson.com]
- 13. Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Deuterium Bromide and Hydrogen Bromide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between isotopically labeled compounds is paramount. This guide provides an objective comparison of the reactivity of Deuterium (B1214612) bromide (DBr) and Hydrogen bromide (HBr), supported by experimental data and detailed protocols.
The primary difference in reactivity between HBr and DBr stems from the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced by one of its isotopes.[1][2] In the case of DBr, the substitution of protium (B1232500) (¹H) with deuterium (²H) leads to a stronger D-Br bond compared to the H-Br bond, resulting in a slower reaction rate for processes where this bond is cleaved in the rate-determining step.[3][4]
Quantitative Data Summary
The comparative reactivity is quantitatively expressed by the kinetic isotope effect (kH/kD), which is the ratio of the rate constant for the reaction with HBr (kH) to that with DBr (kD). A kH/kD value greater than 1 indicates a "normal" kinetic isotope effect, signifying that the reaction with HBr is faster.
| Property | Hydrogen Bromide (HBr) | Deuterium Bromide (DBr) | Reference |
| Bond Dissociation Energy | ~366 kJ/mol | Slightly higher than HBr | |
| Zero-Point Energy | Higher | Lower | [4] |
Theoretical Basis for Reactivity Difference: The Kinetic Isotope Effect
The difference in reactivity arises from the difference in the zero-point vibrational energy of the H-Br and D-Br bonds.[4] Due to its greater mass, deuterium has a lower vibrational frequency in the D-Br bond compared to hydrogen in the H-Br bond. This results in a lower zero-point energy for the D-Br bond, meaning it resides in a deeper potential well.[4] Consequently, more energy is required to break the D-Br bond than the H-Br bond, leading to a higher activation energy for reactions involving D-Br cleavage and thus a slower reaction rate.[3]
Reaction Mechanism: Electrophilic Addition of HBr/DBr to an Alkene
The addition of HBr or DBr to an alkene is a classic example of an electrophilic addition reaction. The general mechanism involves a two-step process:
-
Electrophilic attack: The electron-rich double bond of the alkene attacks the electrophilic hydrogen (or deuterium) of HBr (or DBr), forming a carbocation intermediate and a bromide ion. This step is the rate-determining step of the reaction.
-
Nucleophilic attack: The bromide ion then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product.
The breaking of the H-Br or D-Br bond occurs in the rate-determining first step. Therefore, a primary kinetic isotope effect is expected, with the reaction of HBr being faster than that of DBr.[5]
Experimental Protocols
Determining the Kinetic Isotope Effect for the Addition of HBr/DBr to an Alkene (e.g., Styrene)
This protocol outlines a general method for determining the kH/kD for the hydrobromination of an alkene.
Materials:
-
Hydrogen bromide solution (e.g., 33% in acetic acid)
-
This compound solution (e.g., 33% in acetic acid-d4)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: Prepare two separate, identical reaction setups in a thermostatted vessel to ensure constant temperature.
-
Reactant Preparation: In each reaction vessel, dissolve a known concentration of styrene and the internal standard in the anhydrous solvent.
-
Initiation of Reaction: Simultaneously initiate the reactions by adding a known concentration of the HBr solution to one vessel and the DBr solution to the other. Start timing the reactions immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately (e.g., by adding a basic solution like sodium bicarbonate).
-
Analysis: Analyze the quenched aliquots using GC-MS or NMR to determine the concentration of the reactant (styrene) remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the styrene concentration versus time for both the HBr and DBr reactions.
-
The slope of each line will be the negative of the pseudo-first-order rate constant (-k') for each reaction.
-
The second-order rate constants (kH and kD) can be determined by dividing the pseudo-first-order rate constants by the concentration of HBr or DBr, respectively.
-
Calculate the kinetic isotope effect as the ratio kH/kD.
-
Visualizations
Logical Relationship of the Kinetic Isotope Effect
Caption: Relationship between isotopic mass and reaction rate.
Experimental Workflow for Determining kH/kD
Caption: Workflow for KIE determination.
Electrophilic Addition Signaling Pathway
Caption: Electrophilic addition of HBr/DBr to an alkene.
References
A Researcher's Guide to Isotopic Purity Certification of Deuterium Bromide
For researchers, scientists, and drug development professionals, the isotopic purity of deuterating agents is a critical parameter that can significantly impact experimental outcomes. This guide provides an objective comparison of Deuterium bromide (DBr) with other common deuterating agents, supported by experimental data and detailed analytical protocols for verifying isotopic purity.
Comparison of Deuterating Agents
The choice of a deuterating agent depends on the specific application, required isotopic enrichment, and experimental conditions. Below is a comparison of this compound with two other common alternatives: Deuterium gas (D₂) and Sodium borodeuteride (NaBD₄).
| Feature | This compound (DBr) | Deuterium Gas (D₂) | Sodium borodeuteride (NaBD₄) |
| Typical Isotopic Purity | ≥ 99 atom % D[1] | 99.8 to 99.98 atom % D[2] | ≥ 98 atom % D |
| Typical Chemical Purity | > 98%[1] | 99.9%[3] | ~90-95%[4][5] |
| Physical Form | Gas or solution in D₂O | Gas[3] | Solid[4][5] |
| Common Applications | - Acid-catalyzed H/D exchange- Synthesis of deuterated compounds | - Catalytic deuteration of unsaturated compounds- Direct H/D exchange reactions | - Reduction of carbonyls and imines- Reductive amination |
| Handling Considerations | Corrosive and toxic gas; solution is strongly acidic. | Flammable gas, requires specialized high-pressure equipment. | Flammable solid, reacts with water to produce flammable gas.[4] |
Verifying Isotopic Purity: Experimental Protocols
Accurate determination of isotopic purity is essential for reliable experimental results. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: Quantitative ¹H NMR Spectroscopy for Isotopic Purity
This method is used to determine the isotopic enrichment by quantifying the residual proton signals in a deuterated compound.[6][7][8][9]
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the residual protons in the this compound and the signal of the internal standard.
-
The isotopic purity is calculated using the following formula:
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is a powerful technique to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[10]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
-
HRMS Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or use a liquid chromatography (LC) system for introduction.
-
Acquire a high-resolution full scan mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the ion corresponding to the protonated molecule ([HBr]⁺) and its deuterated counterpart ([DBr]⁺).
-
Determine the accurate mass and relative abundance of each isotopologue.
-
The isotopic purity is calculated from the relative intensities of the corresponding isotopic peaks after correcting for the natural abundance of other isotopes (e.g., ¹³C, ⁸¹Br).
-
Experimental Workflow: In Vivo Pharmacokinetic Study
The isotopic purity of deuterating agents like this compound is paramount in drug development, particularly in pharmacokinetic (PK) studies where deuterated compounds are used to investigate the metabolic fate of a drug.[11][12] The Kinetic Isotope Effect (KIE) can lead to slower metabolism of the deuterated drug, which can improve its pharmacokinetic profile.[13][14]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 3. Deuterium - Cambridge Isotope Laboratories, DLM-408-50 [isotope.com]
- 4. Sodium borodeuteride-dâ (D, 99%) CP 95% - Cambridge Isotope Laboratories, DLM-226-1 [isotope.com]
- 5. Sodium borodeuteride-Dâ (D, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Protein Deuteration Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective comparison of protein deuteration results from different laboratories, a critical aspect for ensuring data reliability and reproducibility in academic research and biopharmaceutical development. The information presented here is synthesized from established best practices and findings from inter-laboratory studies, offering a foundation for designing, executing, and interpreting these comparative analyses. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying protein conformation, dynamics, and interactions; however, understanding its reproducibility is crucial for its application in quality control and biosimilarity studies.[1][2][3]
Data Presentation
Clear and standardized data presentation is paramount for meaningful inter-laboratory comparisons. The following tables summarize key quantitative data points that should be collected and compared.
Table 1: Comparison of Deuteration Levels for a Specific Peptide
This table provides a template for comparing the deuterium (B1214612) uptake of a single, representative peptide across multiple laboratories at various time points.
| Laboratory ID | Peptide Sequence | Time Point (s) | % Deuteration | Standard Deviation | Mass (Da) | Charge (z) |
| Lab 01 | VVSVLTVLHQDWLNGK | 30 | 45.2 | 0.8 | 1847.04 | 2 |
| Lab 02 | VVSVLTVLHQDWLNGK | 30 | 46.1 | 1.1 | 1847.04 | 2 |
| Lab 03 | VVSVLTVLHQDWLNGK | 30 | 44.8 | 0.9 | 1847.04 | 2 |
| ... | ... | ... | ... | ... | ... | ... |
| Lab 01 | VVSVLTVLHQDWLNGK | 3600 | 82.5 | 1.5 | 1847.04 | 2 |
| Lab 02 | VVSVLTVLHQDWLNGK | 3600 | 83.1 | 1.8 | 1847.04 | 2 |
| Lab 03 | VVSVLTVLHQDWLNGK | 3600 | 81.9 | 1.6 | 1847.04 | 2 |
Table 2: Summary of Inter-laboratory Reproducibility Metrics
This table summarizes the overall reproducibility of the HDX-MS measurements across all participating laboratories, based on a comprehensive analysis of shared peptides. A NIST interlaboratory comparison project involving 15 laboratories found that the reproducibility of back-exchange corrected deuterium uptake measurements was (9.0 ± 0.9) %[1][2][3]. A cohort of nine laboratories that performed the sample immersion at 25 °C achieved a reproducibility of (6.5 ± 0.6) %[2][3].
| Metric | Value | Notes |
| Number of Participating Laboratories | 15 | As reported in the NIST study[1][2] |
| Number of Unique Peptides Identified | 507 | Across all laboratories[1] |
| Number of Shared Peptides (all labs) | 2 | Highlights the variability in peptide identification[1][2] |
| Overall Measurement Repeatability (Da) | ≤ 0.15 ± 0.01 | For 87% of laboratories[1][2] |
| Overall Reproducibility (%) | 9.0 ± 0.9 | For all 15 laboratories[1][2] |
| Reproducibility at 25°C (%) | 6.5 ± 0.6 | For a subset of 9 laboratories[3] |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for minimizing variability in inter-laboratory comparisons. While a fully harmonized study where all labs use identical procedures and equipment can yield very high reproducibility, unharmonized studies where labs use their own systems are also valuable for assessing the real-world state of the field.[1]
Key Experimental Steps in a Bottom-Up HDX-MS Workflow
-
Protein Preparation and Deuterium Labeling:
-
The protein of interest is incubated in a deuterated buffer (typically D₂O) for a series of defined time points.
-
It is critical to precisely control the temperature and pH of the labeling reaction.[4]
-
-
Quenching:
-
The exchange reaction is stopped (quenched) by rapidly lowering the pH and temperature.
-
-
Digestion:
-
The quenched protein is then digested into peptides, commonly using an acid-stable protease like pepsin.[4]
-
-
Chromatographic Separation:
-
The resulting peptides are separated using a chilled reversed-phase ultra-high-performance liquid chromatography (UHPLC) system to minimize back-exchange.[4]
-
-
Mass Spectrometry:
-
Peptides are eluted into a mass spectrometer for ionization and mass analysis to determine the increase in mass due to deuterium uptake.[4]
-
-
Data Analysis:
-
The isotopic envelopes of the peptides are analyzed to determine the level of deuteration, typically by calculating the intensity-weighted centroid m/z value.[4]
-
Mandatory Visualizations
Experimental Workflow for Inter-laboratory Comparison
Caption: Workflow for an inter-laboratory comparison of deuteration results.
Example Signaling Pathway Studied by HDX-MS
Caption: A generic receptor tyrosine kinase signaling pathway.
References
A Comparative Guide to Deuteration: Benchmarking Deuterium Bromide Against Novel Methods
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into organic molecules represents a critical tool for optimizing pharmacokinetic profiles and elucidating reaction mechanisms. This guide provides an objective comparison of traditional deuteration using Deuterium bromide (DBr) against a suite of novel, highly efficient methods, supported by experimental data to inform your selection of the most appropriate technique.
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule. This "deuterium switch" can lead to a more favorable metabolic profile, reduced toxicity, and an extended half-life for drug candidates.[1][2][3] While this compound has historically been used for this purpose, a new generation of catalytic and light-mediated methods offers significant advantages in terms of efficiency, selectivity, and substrate scope.
Performance Comparison: this compound vs. Novel Deuteration Methods
The choice of a deuteration method is dictated by factors such as the desired level of deuterium incorporation, regioselectivity, functional group tolerance, and scalability. The following table summarizes the key performance indicators of this compound in comparison to several cutting-edge techniques.
| Method | Reagent/Catalyst | Deuterium Source | Typical Substrates | Deuterium Incorporation (%) | Regioselectivity | Key Advantages | Key Limitations |
| This compound | Deuteriobromic acid (DBr) | D₂O | Acyclic and alicyclic bromides | Variable; generally moderate to high with multiple exchanges | Non-selective; all exchangeable protons | Simple procedure | Harsh conditions (high temp, long reaction times), limited to specific bromo-compounds, potential for side reactions. |
| Metal-Catalyzed HIE | Iridium, Ruthenium, Palladium catalysts | D₂O, D₂ gas | Arenes, heterocycles, benzylic positions | High (often >90%) | High; directed by functional groups | Mild reaction conditions, high efficiency, broad substrate scope, excellent functional group tolerance.[4][5] | Catalyst cost, potential for metal contamination. |
| Photocatalytic Deuteration | Organic dyes, semiconductor quantum dots | D₂O | Arenes, heterocycles, C-X bonds | High (often >90%) | High; site-selective | Mild, ambient conditions, driven by visible light, high functional group tolerance. | Can require specific photocatalysts and additives. |
| Electrocatalytic Deuteration | Nitrogen-doped electrodes | D₂O | (Hetero)arenes | High (often >90%) | High; can achieve perdeuteration | Scalable, avoids expensive reagents, uses electricity as a driving force. | Requires specialized electrochemical setup. |
Experimental Protocols: A Closer Look at the Methodologies
Deuteration using this compound
This classical method relies on the acid-catalyzed hydrogen-deuterium exchange.
General Protocol: A mixture of the secondary or tertiary acyclic or alicyclic bromide, deuteriobromic acid (DBr) in deuterium oxide (D₂O) is prepared. The concentration of DBr is typically at least 10%, with optimal results often achieved at 40%. The reaction mixture is heated under reflux for a period of 2 to 24 hours. To achieve high levels of deuterium incorporation, multiple exchange cycles may be necessary. The reaction temperature can range from 0°C to 175°C, with higher temperatures accelerating the exchange but also increasing the risk of side reactions. Following the reaction, the deuterated product is isolated and purified using standard organic chemistry techniques.
Metal-Catalyzed Hydrogen Isotope Exchange (HIE)
Transition metal catalysts, particularly those based on iridium and ruthenium, have revolutionized H/D exchange reactions by offering high selectivity under mild conditions.
Representative Protocol (Iridium-Catalyzed): In a sealed vial under an inert atmosphere, the substrate is dissolved in a suitable solvent (e.g., dichloromethane). A solution of the iridium catalyst (e.g., Crabtree's catalyst) is added, followed by the deuterium source, typically deuterium gas (D₂) or deuterium oxide (D₂O). The reaction is stirred at a specified temperature (often room temperature to moderate heating) for a defined period. The progress of the reaction is monitored by NMR or mass spectrometry. Upon completion, the solvent is removed, and the deuterated product is purified by chromatography.
Photocatalytic Deuteration
Visible-light photocatalysis has emerged as a green and powerful tool for selective deuteration.
Representative Protocol: In a reaction vessel transparent to visible light, the substrate, a photocatalyst (e.g., an organic dye or a semiconductor), and a deuterium source (commonly D₂O) are combined in a suitable solvent. The mixture is degassed and then irradiated with a visible light source (e.g., blue LEDs) at room temperature. The reaction is stirred for a specified time until completion, as monitored by analytical techniques. The product is then isolated and purified using standard methods.
Conclusion
While this compound offers a straightforward, albeit harsh, method for deuteration of specific bromo-compounds, the landscape of isotopic labeling has been transformed by the advent of novel catalytic and photocatalytic techniques. These modern methods provide superior selectivity, milder reaction conditions, and broader substrate applicability, making them the preferred choice for the synthesis of complex deuterated molecules in drug discovery and materials science. This guide serves as a starting point for researchers to evaluate the most suitable deuteration strategy for their specific needs, with a clear trend towards the adoption of more sophisticated and efficient catalytic systems.
References
- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Deuterium Bromide: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Deuterium (B1214612) bromide (DBr), ensuring the protection of laboratory personnel and environmental compliance. This document outlines immediate safety protocols, step-by-step disposal procedures, and waste management principles.
Deuterium bromide (DBr), a deuterated analogue of hydrobromic acid, is a corrosive substance that requires meticulous handling and disposal procedures.[1][2][3][4] Adherence to these guidelines is critical to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[1] This guide provides detailed protocols for the safe disposal of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first-aid measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl).
-
Skin Protection: A fully-buttoned lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. For significant releases, a NIOSH-approved respirator may be necessary.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with flowing water for at least 15 minutes.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, give large amounts of water or milk and seek immediate medical attention.[5]
Disposal Procedures for this compound Solutions
The primary method for disposing of small quantities of this compound waste in a laboratory setting is through neutralization. This process chemically converts the corrosive acid into a less hazardous salt solution that, depending on local regulations, may be suitable for drain disposal. For larger volumes, a licensed chemical waste disposal service must be contacted.[1]
Note: The chemical properties of this compound are nearly identical to those of Hydrobromic acid (HBr). Therefore, the neutralization procedures for HBr are directly applicable.
Experimental Protocol: Neutralization of this compound Waste
This protocol details the steps for neutralizing small quantities of this compound solutions.
Materials:
-
This compound waste solution
-
Sodium bicarbonate (NaHCO₃) or a mixture of soda ash (sodium carbonate, Na₂CO₃) and slaked lime (calcium hydroxide, Ca(OH)₂).
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath (optional, for concentrated solutions)
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Dilution (if necessary): For concentrated solutions of this compound, it is crucial to first dilute the acid to manage the exothermic nature of the neutralization reaction. Slowly and cautiously add the this compound solution to a large volume of cold water with constant stirring. Never add water directly to the acid. [5] A 10% or lower concentration is recommended before proceeding.
-
Neutralization:
-
Place the beaker containing the diluted this compound solution on a stir plate and begin gentle stirring. An ice bath can be placed under the beaker to control the temperature.
-
Slowly add a weak base, such as sodium bicarbonate, in small increments. Be cautious as this will generate deuterium gas (D₂) and carbon dioxide (CO₂) gas, causing effervescence.
-
Continue adding the base until the effervescence ceases.
-
-
pH Monitoring:
-
Use a calibrated pH meter or pH paper to monitor the pH of the solution.
-
Continue to add the weak base until the pH of the solution is between 6.0 and 9.0, or as specified by your local wastewater regulations.
-
-
Final Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of running water.[5] However, always confirm that this practice is in compliance with your institution's and local environmental regulations.
-
If drain disposal is not permitted, the neutralized solution should be collected in a clearly labeled waste container for pickup by a licensed hazardous waste disposal company.
-
Data Presentation: Disposal Parameters
| Parameter | Guideline | Source |
| pH for Drain Disposal | 6.0 - 9.0 | [6] |
| Neutralizing Agents | Sodium bicarbonate, Soda ash, Lime | [1][7] |
| Recommended Dilution | <10% acid concentration | [8] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. windiachemical.com [windiachemical.com]
- 2. This compound (D, 99%) - Cambridge Isotope Laboratories, DLM-342-5 [isotope.com]
- 3. This compound (D, 99%) DBr 48% in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. This compound (D, 99%) DBr 48% in DâO- Cambridge Isotope Laboratories, DLM-3021-50 [isotope.com]
- 5. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. nj.gov [nj.gov]
- 8. epfl.ch [epfl.ch]
Personal protective equipment for handling Deuterium bromide
Essential Safety and Handling Guide for Deuterium Bromide
This compound (DBr) is a corrosive and toxic substance that necessitates meticulous handling and adherence to stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Concerns
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to severe irritation of the respiratory tract, potentially causing coughing, shortness of breath, and delayed lung edema.[2] Ingestion can result in severe and permanent damage to the digestive tract.[2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area at all times.[1][2]
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to slightly yellow liquid[2][4] |
| Odor | No information available[4] |
| pH | 6 – 8 at 25 °C (77 °F)[1] |
| Melting Point | -87 °C (lit.)[5] |
| Boiling Point | -67 °C (lit.)[5] |
| Vapor Pressure | 334.7 psi (21 °C)[5] |
| Vapor Density | 2.71 (20 °C, vs air)[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. This involves proper engineering controls, specific handling procedures, and a clear disposal plan.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in any area where this compound is handled.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields (meeting EN166 or ANSI Z87.1 standards). A face shield is also recommended. | Protects against splashes and airborne droplets that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.[1][6] | Prevents skin contact, which can cause severe burns.[1] |
| Body Protection | A flame-resistant lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn. | Protects skin from contamination.[6] |
| Respiratory Protection | If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. In case of inadequate ventilation, an approved supplied-air respirator should be worn.[1][6] | Prevents inhalation of vapors that can cause respiratory tract irritation and chemical burns.[1][2] |
Receiving and Storage
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[2][7] The storage area should be locked.[1]
-
Temperature: Refrigeration is recommended (below 4°C/39°F).[2][7]
General Handling Procedures
-
Use only in a well-ventilated area or outdoors.[1]
-
Contaminated clothing should be washed before reuse.[1]
-
Discard contaminated shoes.[2]
Emergency Response and Disposal
Spill Procedures
In the event of a spill, immediate and appropriate action is critical to prevent harm to personnel and the environment.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Continue rinsing for at least 30 minutes.[2] Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Call a poison center or doctor immediately.[8]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[3][6]
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[6] Do not mix with non-halogenated waste.[6]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[3][9] Do not empty into drains.[7]
References
- 1. isotope.com [isotope.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. isotope.com [isotope.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 溴化氘 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
